2-Methyl-1H-pyrrolo[2,3-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMDRQBWSQEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496835 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-56-9 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-pyrrolo[2,3-c]pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic compound known as 2-methyl-6-azaindole. We will delve into its fundamental chemical properties, explore detailed synthetic routes, and provide a thorough characterization of this important molecule. Furthermore, this guide will illuminate the significant role of the this compound scaffold in modern drug discovery, with a particular focus on its application as a core structural motif in the development of potent kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block and its potential in medicinal chemistry.
Introduction: The Significance of the Pyrrolopyridine Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, the pyrrolopyridine family, also known as azaindoles, has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to a variety of biological targets, thus serving as a versatile starting point for the design of novel therapeutics. Pyrrolopyridines are bioisosteres of indole, a common feature in many biologically active natural products and synthetic drugs. The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole introduces a hydrogen bond acceptor, which can significantly alter the molecule's binding properties and pharmacokinetic profile.
There are six possible isomers of pyrrolopyridine, and this guide focuses on the 1H-pyrrolo[2,3-c]pyridine system, specifically with a methyl group at the 2-position (this compound). This particular substitution pattern has garnered considerable interest in the field of drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases.[1] The 6-azaindole core is a key component in a number of kinase inhibitors and other promising therapeutic candidates.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Chemical Properties
Below is a summary of the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| CAS Number | 65645-56-9 | [2] |
| XLogP3 | 1.871 | [2] |
| PSA (Polar Surface Area) | 28.68 Ų | [2] |
| Density | 1.187 g/cm³ | [2] |
| Boiling Point | 275.38 °C | [2] |
| Flash Point | 119.03 °C | [2] |
| Refractive Index | 1.667 | [2] |
Spectroscopic Characterization
While a complete, publicly available dataset for this compound is not readily found, the following represents expected spectroscopic data based on the analysis of closely related 6-azaindole and 2-methylpyridine structures. Commercial suppliers of this compound confirm its identity via ¹H NMR.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methyl group at the 2-position. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 6-azaindole ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methyl group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrrole ring, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the bicyclic aromatic system.
Synthesis of this compound
The synthesis of the 6-azaindole core can be achieved through various synthetic strategies, often starting from appropriately substituted pyridines. One of the most common and effective methods involves the construction of the pyrrole ring onto a pre-existing pyridine ring.
General Synthetic Strategy: Electrophilic [4+1] Cyclization
A scalable and efficient synthesis of 2-substituted-6-azaindoles can be achieved through a formal [4+1] cyclization of 3-amino-4-methylpyridines.[3] This method involves the reaction of a 3-amino-4-methylpyridine derivative with an appropriate electrophile that provides the C2 carbon of the pyrrole ring.
Exemplary Experimental Protocol for a 2-Substituted 6-Azaindole
The following protocol is based on the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and trifluoroacetic anhydride (TFAA), which can be adapted for the synthesis of other 2-substituted derivatives.[4]
Step 1: Reaction Setup
-
To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride (TFAA) (2.0-3.0 eq) dropwise at 0 °C.
Step 2: Reaction
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically several hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.
Rationale behind experimental choices:
-
Use of TFAA: Trifluoroacetic anhydride serves as both the C1 electrophile for the cyclization and as a trifluoroacetylating agent.[4]
-
Control of Temperature: The initial addition of TFAA at 0 °C is to control the exothermic nature of the acylation reaction.
-
Aqueous Work-up: The basic wash with sodium bicarbonate is necessary to neutralize the excess trifluoroacetic acid and any acidic byproducts.
Biological Activity and Therapeutic Potential
The this compound scaffold is a cornerstone in the design of numerous biologically active compounds, most notably kinase inhibitors. The pyrrolopyridine core mimics the purine ring of ATP, allowing these molecules to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 6-azaindole scaffold has been successfully employed to develop inhibitors for a range of kinases.
-
Janus Kinase (JAK) Inhibitors: Derivatives of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as selective JAK1 inhibitors.[5] JAK1 is a key player in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[5]
-
FMS Kinase Inhibitors: Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[4][6] Overexpression of FMS kinase is associated with various cancers, making it an attractive therapeutic target.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor for the treatment of colorectal cancer.[7] This inhibitor was shown to downregulate the WNT/β-catenin signaling pathway.[7]
Structure-Activity Relationship (SAR)
The biological activity of 6-azaindole derivatives can be finely tuned by modifying the substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed key insights for designing potent and selective inhibitors. For example, in a series of azaindole-based glucokinase activators, a systematic investigation around the core scaffold led to a robust SAR.[8] Similarly, for inhibitors of Trypanosoma brucei, the substituents on the azaindole ring were found to be critical for potent activity.[9]
Table of Biological Activities of Pyrrolopyridine Derivatives
The following table summarizes the biological activities of some pyrrolopyridine derivatives, highlighting the versatility of this scaffold.
| Compound Class | Target | IC₅₀/EC₅₀ | Therapeutic Area | Reference |
| Pyrrolo[3,2-c]pyridine derivative (1r) | FMS Kinase | 30 nM | Cancer, Inflammatory Disorders | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivative (22) | CDK8 | 48.6 nM | Colorectal Cancer | [7] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31g) | JAK1 | Potent inhibitor | Inflammatory and Autoimmune Diseases | [5] |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Antitumor activity | 19–29 µg/mL | Cancer | |
| Pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives | HIV-1 Integrase | 6–22 µM | HIV/AIDS | [10] |
Conclusion
This compound is a highly valuable heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole, combined with the unique electronic properties imparted by the pyridine nitrogen, makes it an ideal starting point for the design of a wide range of therapeutic agents. The synthetic accessibility of the 6-azaindole core allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The proven success of this scaffold in the development of potent kinase inhibitors underscores its continued importance in the quest for novel and effective treatments for cancer, inflammatory diseases, and other challenging medical conditions. Further exploration of the chemical space around the this compound core is certain to yield new and improved drug candidates in the years to come.
References
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Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. (n.d.). CSIR-National Institute of Oceanography. [Link]
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2016). PubMed Central. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Taylor & Francis Online. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Preprints.org. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]
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Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (2024). RSC Publishing. [Link]
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Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. (2016). PubMed. [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Chemical Society of Ethiopia. [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ResearchGate. [Link]
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Azaindole Therapeutic Agents. (2021). PubMed Central. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PubMed Central. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2021). Sci-Hub. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). National Library of Medicine. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Library of Medicine. [Link]
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Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. (2017). PubMed. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]
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Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. (2008). PubMed. [Link]
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Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. (2019). ResearchGate. [Link]
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1H-Indole, 2-methyl-. (n.d.). NIST WebBook. [Link]
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The known syntheses of 7-methyl-4-azaindole (6). (n.d.). ResearchGate. [Link]
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Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (2024). Royal Society of Chemistry. [Link]
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Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link]
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2-Methyl-6-nitro-2H-indazole. (2011). ResearchGate. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. [Link]
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Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2021). PubMed Central. [Link]
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2-Methylindole. (n.d.). SpectraBase. [Link]
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Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. (2024). SAR Publication. [Link]
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2-Methyl-1H-pyrrolo[2,3-c]pyridine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Prepared by a Senior Application Scientist
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound, a significant heterocyclic compound within the azaindole family. Azaindoles are recognized as privileged structures in medicinal chemistry, often serving as core scaffolds in the development of kinase inhibitors and other therapeutic agents.[1][2][3] An unambiguous determination of their structure is a critical first step in any research or drug development program.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results, ensuring a self-validating and scientifically rigorous elucidation process.
Foundational Characterization
Before delving into complex spectroscopic analysis, it is essential to establish the fundamental properties of the synthesized compound. This initial step validates the sample's identity and purity at a macroscopic level.
Molecular and Physicochemical Profile:
-
Molecular Formula: C₈H₈N₂[4]
-
Molecular Weight: 132.16 g/mol [4]
-
Monoisotopic Mass: 132.0687 Da[4]
-
Appearance: Typically an off-white to yellow solid.
-
Nitrogen Rule Compliance: The molecule contains an even number of nitrogen atoms, consistent with its even nominal molecular weight of 132.[5]
A preliminary synthesis, often achieved through methods like the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, provides the material for analysis.[6][7][8] Understanding the synthetic route is crucial as it informs potential side products and impurities that must be differentiated from the target molecule.
The Elucidation Workflow: A Multi-Technique Approach
The definitive structure of a novel or synthesized compound is never determined by a single technique. Instead, it is pieced together like a puzzle, with each analytical method providing unique and complementary information. The workflow below illustrates the logical progression from confirming the molecular formula to mapping the precise atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and elemental composition of the analyte.[9]
High-Resolution Mass Spectrometry (HRMS)
Causality: While low-resolution MS provides the nominal mass, HRMS is essential for trustworthiness as it measures the exact mass to several decimal places. This precision allows for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.
Expected Data: For C₈H₈N₂, the calculated exact mass of the molecular ion [M+H]⁺ is 133.0760. An experimental value within a narrow tolerance (typically <5 ppm) of this calculated mass provides high confidence in the elemental composition.
Fragmentation Analysis (Electron Ionization - EI)
Causality: Under EI conditions, the molecule fragments in a reproducible manner. Analyzing this fragmentation pattern provides structural clues that act as a self-validating system, corroborating the proposed structure.[10]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺˙): A strong peak at m/z = 132.
-
[M-1]⁺: Loss of a hydrogen radical, m/z = 131.
-
[M-15]⁺: Loss of a methyl radical (•CH₃), a highly probable fragmentation, resulting in a peak at m/z = 117. This is a key indicator of the methyl group.
-
[M-27]⁺: Loss of hydrogen cyanide (HCN) from either ring, a characteristic fragmentation for nitrogen-containing heterocycles, leading to a peak at m/z = 105.
| m/z | Proposed Fragment | Significance |
| 132 | [C₈H₈N₂]⁺˙ | Molecular Ion |
| 117 | [C₇H₅N₂]⁺ | Loss of •CH₃ |
| 105 | [C₇H₇N]⁺˙ | Loss of HCN |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV).
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Infrared Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[11]
Causality: The presence or absence of key absorption bands validates the major structural features. For this compound, the most critical observation is the N-H stretch from the pyrrole moiety, distinguishing it from N-alkylated analogues.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch | Pyrrole N-H |
| 3150 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Methyl C-H |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom in the molecule.[9]
¹H NMR Spectroscopy
Causality: ¹H NMR provides the first detailed map of the proton framework. Chemical shifts indicate the electronic environment of each proton, integration confirms their relative numbers, and coupling patterns (multiplicity) reveal which protons are adjacent to one another.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-N (Pyrrole) | ~10.0 - 11.5 | Broad Singlet | 1H | Deshielded proton on nitrogen, subject to exchange. |
| H-6 (Pyridine) | ~8.2 - 8.4 | Doublet | 1H | Ortho to pyridine nitrogen, highly deshielded. |
| H-4 (Pyridine) | ~7.5 - 7.7 | Doublet | 1H | Para to pyridine nitrogen. |
| H-5 (Pyridine) | ~7.0 - 7.2 | Doublet of Doublets | 1H | Coupled to both H-4 and H-6. |
| H-3 (Pyrrole) | ~6.3 - 6.5 | Singlet | 1H | Adjacent to the methyl-substituted carbon. |
| H-C (Methyl) | ~2.4 - 2.6 | Singlet | 3H | Aliphatic protons on C2. |
¹³C NMR Spectroscopy
Causality: ¹³C NMR confirms the number of unique carbon atoms in the molecule and provides information about their electronic state (sp², sp³). This is a critical self-validation step to ensure all carbons in the proposed structure are accounted for.
Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-7a | ~148 | Quaternary carbon at ring junction, deshielded by N. |
| C-6 | ~145 | Pyridine carbon ortho to nitrogen. |
| C-2 | ~138 | Pyrrole carbon bearing the methyl group. |
| C-4 | ~128 | Pyridine carbon para to nitrogen. |
| C-3a | ~125 | Quaternary carbon at ring junction. |
| C-5 | ~118 | Pyridine carbon meta to nitrogen. |
| C-3 | ~100 | Pyrrole carbon adjacent to NH. |
| CH₃ | ~14 | Aliphatic methyl carbon. |
2D NMR for Unambiguous Connectivity
Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. These experiments are the ultimate tool for authoritative grounding, removing ambiguity by directly mapping correlations between atoms through bonds.
Caption: Key 2D NMR correlations for structure confirmation.
-
COSY (COrrelation SpectroscopY): Confirms the proton-proton coupling network within the pyridine ring (H-4 to H-5, and H-5 to H-6). The absence of other correlations confirms the isolated nature of the H-3 and methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Unambiguously assigns each proton to its directly attached carbon atom (e.g., the proton at ~2.5 ppm correlates to the carbon at ~14 ppm).[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful step. It reveals long-range (2-3 bond) correlations that piece the entire molecular skeleton together. Key expected correlations include:
-
The methyl protons (¹H, ~2.5 ppm) will show a correlation to the C-3 carbon (³J coupling) and the C-7a carbon (³J coupling), locking the methyl group at the C-2 position.
-
The H-4 proton will show correlations to C-6 and the quaternary carbon C-3a, defining the pyridine ring's fusion to the pyrrole ring.
-
The H-6 proton will show a correlation to the quaternary carbon C-7a.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H Spectrum Acquisition: Place the tube in the NMR spectrometer. Perform shimming to optimize magnetic field homogeneity. Acquire a standard 1D ¹H spectrum.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software. Processing is typically handled by the instrument's software.
Conclusion: A Unified Structural Verdict
The structure of this compound is unequivocally confirmed by the collective, self-validating evidence from multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental composition (C₈H₈N₂). IR spectroscopy confirms the presence of an N-H bond and the aromatic nature of the core. Finally, a full suite of 1D and 2D NMR experiments provides a definitive and unambiguous map of the atomic connectivity, confirming the placement of the methyl group at the C-2 position and the specific isomer as the pyrrolo[2,3-c]pyridine system. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development activities.
References
-
Fisher, G. M., et al. (2020). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
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Khaled, M. H., et al. (2022). NOVEL PYRRolo[2,3-b]PYRIDINE AND PYRRolo[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal of Chemical Science and Technology. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-methyl-. NIST WebBook. Retrieved from [Link]
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Al-Gharabli, S. I., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. PubMed Central. Retrieved from [Link]
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Introduction to the 6-Azaindole Scaffold
An In-Depth Technical Guide to the Core Properties of 2-Methyl-6-Azaindole
Abstract: The 6-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a crucial bioisosteric replacement for indole in numerous drug candidates. Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offer significant advantages in modulating physicochemical and pharmacological profiles. This guide provides a comprehensive technical overview of 2-methyl-6-azaindole (also known as 2-methyl-1H-pyrrolo[2,3-c]pyridine), a key derivative of this scaffold. We will delve into its core physicochemical properties, spectral characteristics, synthetic strategies, and pivotal applications, particularly in the context of drug discovery and development, to provide a foundational resource for researchers in the field.
Azaindoles are bicyclic heteroaromatic compounds where one of the carbon atoms in the benzene ring of indole is replaced by a nitrogen atom. This substitution creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and hydrogen-bonding characteristics.[1][2] The 6-azaindole core, in particular, has garnered substantial interest as it is a key structural component in various biologically active molecules.[3]
The introduction of a nitrogen atom into the indole framework significantly alters the molecule's properties. It can lead to improved aqueous solubility, enhanced metabolic stability, and provide an additional hydrogen bond acceptor, which can translate to higher binding affinity and potency for biological targets.[4][5] 2-Methyl-6-azaindole, the focus of this guide, incorporates a methyl group at the C2 position of the pyrrole ring, a common site for substitution in the development of targeted therapeutics.
Physicochemical Properties
The fundamental physical and chemical properties of 2-methyl-6-azaindole define its behavior in chemical and biological systems. These properties are critical for designing synthetic routes, formulating drug products, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Methyl-6-azaindole | N/A |
| CAS Number | 65645-56-9 | [6] |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Boiling Point | 275.4 °C | [6] |
| Density | 1.187 g/cm³ | [6] |
| Flash Point | 119.0 °C | [6] |
| XLogP3 | 1.87 | [6] |
| Polar Surface Area | 28.68 Ų | [6] |
| Solubility | The parent 6-azaindole is sparingly soluble in water but soluble in methanol and chloroform.[7] | N/A |
Spectral Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. A characteristic singlet with an integration of 3H would appear in the upfield region (around δ 2.3-2.5 ppm) corresponding to the C2-methyl group. The N-H proton of the pyrrole ring will appear as a broad singlet, typically in the downfield region (δ 8.0-11.0 ppm), and its chemical shift can be solvent-dependent.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon will resonate at the highest field (lowest ppm value), typically around 10-15 ppm. The signals for the aromatic carbons of the fused rings will appear in the characteristic downfield region (δ 100-150 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum will feature a characteristic N-H stretching vibration for the pyrrole amine, typically appearing as a sharp to moderately broad band in the 3200-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will produce a series of bands in the 1400-1650 cm⁻¹ region.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of 2-methyl-6-azaindole will exhibit a prominent molecular ion (M⁺) peak at m/z = 132, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of a proton or rearrangements characteristic of indole-like structures.
Synthesis and Reactivity
The synthesis of the 6-azaindole core typically starts from appropriately substituted pyridine precursors. The electron-deficient nature of the pyridine ring can make some classical indole syntheses challenging, necessitating the development of specialized methods.[4][8]
General Synthetic Strategies
Several effective strategies have been reported for the construction of 6-azaindole derivatives:
-
[4+1] Cyclization: A scalable and metal-free synthesis involves the formal [4+1] cyclization of 3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (TFAA).[9][10] This method allows for the construction of the pyrrole ring onto the pyridine core.
-
Palladium-Catalyzed Annulation: Cross-coupling reactions are powerful tools for azaindole synthesis. Methods such as the palladium-catalyzed reaction of amino-ortho-halogenated pyridines with alkynes or other coupling partners are frequently employed.[5]
-
Intramolecular Cyclization: Novel routes, such as those starting from substituted aziridines, can yield functionalized 6-azaindoles through a sequence of pyrrole formation followed by an intramolecular cyclization to form the pyridine ring.[11]
Below is a generalized workflow for the synthesis of a 2-substituted 6-azaindole starting from a 3-amino-4-methylpyridine derivative.
Caption: Generalized synthetic workflow for 2-methyl-6-azaindole.
Reactivity Profile
The reactivity of 2-methyl-6-azaindole is dictated by the interplay between its two constituent rings. The pyrrole ring is π-excessive and susceptible to electrophilic attack, while the pyridine ring is π-deficient and more prone to nucleophilic substitution, particularly after N-oxidation. Direct N-alkylation of the 6-azaindole scaffold can be challenging, often yielding a mixture of N1 (pyrrole) and N6 (pyridine) regioisomers, which requires careful reaction control and purification.[12]
Applications in Drug Discovery
The 6-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates across various therapeutic areas.[5][13] Its role as a bioisostere for indole and purine allows it to interact with a wide range of biological targets.[2]
Role as a Kinase Inhibitor
A primary application of azaindoles is in the design of protein kinase inhibitors.[13] The nitrogen atoms in the bicyclic system can act as both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), mimicking the hydrogen bonding pattern of the adenine moiety of ATP, the natural substrate for kinases. This allows azaindole-based compounds to effectively compete with ATP for binding in the kinase active site, leading to inhibition of the enzyme.
Caption: H-bond interactions of the 6-azaindole core with a kinase hinge region.
Notable Therapeutic Agents
The 6-azaindole core is present in several important therapeutic agents. A prominent example is Fostemsavir , an FDA-approved drug for the treatment of HIV. Fostemsavir is a prodrug that is converted to Temsavir, which contains a 6-azaindole moiety. Temsavir acts as an attachment inhibitor, preventing the virus from binding to and entering host CD4+ T-cells.[5] This highlights the scaffold's utility in creating molecules with novel mechanisms of action.
Representative Experimental Protocol: Synthesis
The following is a representative, generalized protocol for the synthesis of a 2-methyl-6-azaindole derivative based on established chemical principles for this scaffold. This protocol is for illustrative purposes and should be adapted and optimized based on specific substrates and laboratory safety protocols.
Objective: Synthesize this compound via a modified Madelung-type reaction.
Materials:
-
3-Amino-4-picoline (1 equivalent)
-
Acetic anhydride (1.2 equivalents)
-
Potassium tert-butoxide (3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acetylation: To a solution of 3-amino-4-picoline (1 eq.) in anhydrous toluene, add acetic anhydride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up 1: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methylpyridin-3-yl)acetamide intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous DMF. Add potassium tert-butoxide (3 eq.) portion-wise at room temperature under an inert nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up 2: After cooling to room temperature, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-6-azaindole product.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Conclusion
2-Methyl-6-azaindole represents a fundamentally important building block in contemporary drug discovery. Its unique combination of an electron-rich pyrrole and an electron-deficient pyridine ring provides medicinal chemists with a versatile tool to optimize drug candidates' potency, selectivity, and pharmacokinetic properties. The synthetic routes to this scaffold are well-established, and its application, particularly in the development of kinase inhibitors, continues to expand. This guide serves as a core technical resource, consolidating the essential properties and methodologies associated with 2-methyl-6-azaindole to support ongoing and future research endeavors.
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Introduction: The Significance of the 6-Azaindole Scaffold
An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core)
For Researchers, Scientists, and Drug Development Professionals
This compound, a prominent member of the 6-azaindole family of heterocyclic compounds, is a cornerstone in modern medicinal chemistry. Its strategic importance lies in its role as a versatile pharmacophore, a molecular framework that is readily recognized by biological targets. The fusion of a pyridine ring with a pyrrole ring creates a unique electronic and structural architecture, rendering it a bioisostere of indole with modified hydrogen bonding capabilities and metabolic stability. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and critical applications in drug discovery. The Chemical Abstracts Service (CAS) has assigned the number 65645-56-9 to this compound.[1]
Physicochemical Properties: A Tabulated Summary
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both synthetic chemistry and drug design. These parameters influence its solubility, membrane permeability, and interaction with biological macromolecules.
| Property | Value |
| CAS Number | 65645-56-9 |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.163 g/mol [1] |
| Exact Mass | 132.068748 g/mol [1] |
| Boiling Point | 275.38 °C[1] |
| Flash Point | 119.028 °C[1] |
| Density | 1.187 g/cm³[1] |
| Refractive Index | 1.667[1] |
| XLogP3 | 1.87130[1] |
| PSA (Polar Surface Area) | 28.68 Ų[1] |
Synthesis and Mechanistic Insights
The construction of the 6-azaindole core is a subject of extensive research, with numerous synthetic strategies developed to access this privileged scaffold. A common and effective approach involves the cyclization of appropriately substituted pyridine derivatives.
Conceptual Synthetic Workflow
The synthesis often begins with a functionalized pyridine precursor, which undergoes a series of transformations to build the fused pyrrole ring. The choice of starting materials and reagents is critical and is dictated by the desired substitution pattern on the final molecule.
Caption: A generalized workflow for the synthesis of the 6-azaindole core.
Exemplary Protocol: Vilsmeier-Haack Approach
A versatile method for constructing the 6-azaindole skeleton involves the Vilsmeier-Haack reaction.[2] This approach allows for the formation of key carbonyl functionalities that can be further elaborated into the pyrrole ring.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable 4-aroyl pyrrole derivative.
-
Vilsmeier-Haack Reaction: Treat the pyrrole with a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide) to introduce formyl groups at the 2 and 3 positions of the pyrrole ring, yielding a pyrrolo-2,3-dicarbonyl intermediate. The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole ring.
-
Condensation: The resulting dicarbonyl compound is then condensed with an appropriate nitrogen source, such as glycine methyl ester, in the presence of a base.
-
Cyclization and Aromatization: The condensation product undergoes an intramolecular cyclization, followed by elimination and aromatization to afford the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core.[2] The regioselectivity of the cyclization can be influenced by the nature of the substituents and reaction conditions.
Chemical Reactivity and Derivatization
The reactivity of the pyrrolo[2,3-c]pyridine scaffold is characterized by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
-
Electrophilic Substitution: The pyrrole moiety is more susceptible to electrophilic attack than the pyridine ring.[3] Halogenation, nitration, and sulfonation reactions tend to occur preferentially on the pyrrole ring, typically at the 3-position.[4]
-
N-Functionalization: The nitrogen atom of the pyrrole ring can be readily alkylated or acylated, which is a common strategy to introduce further diversity and modulate the compound's properties.
-
Metal-Catalyzed Cross-Coupling: Halogenated derivatives of this compound are excellent substrates for cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug discovery.[5]
Applications in Drug Discovery and Development
The 6-azaindole scaffold is a recurring motif in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors.[6] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it a highly sought-after pharmacophore.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrogen atom in the pyridine ring of the 6-azaindole core can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, the natural substrate for kinases.
Caption: The 6-azaindole core interacting with a kinase active site.
Notable Examples in Medicinal Chemistry
-
CSF1R Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold, a close analogue, has been pivotal in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. While not the exact isomer, the design principles are often transferable, and derivatives of various pyrrolopyridines are explored for this target.[7]
-
JAK Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold, another isomer, has been successfully employed in the design of Janus Kinase (JAK) inhibitors, which are used to treat autoimmune diseases.[8] This highlights the versatility of the broader azaindole family.
-
CDK8 Inhibitors: Recent research has identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in colorectal cancer.[9]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as inhibitors of PDE4B, a target for inflammatory and neurological disorders.[10]
The structural and electronic properties of this compound make it an invaluable building block for the synthesis of diverse compound libraries aimed at a wide array of biological targets. Its continued exploration is expected to yield novel therapeutic agents for various unmet medical needs.
References
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2-methyl-1H-pyrrolo[2,3-b]pyridine - LabSolutions | Lab Chemicals & Equipment. Available at: [Link]
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1H-pyrrolo[2,3-b]pyridine, 2-methyl - Pipzine Chemicals. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - MDPI. Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]
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Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing. Available at: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-methyl-6-azaindole (also known as 2-methyl-1H-pyrrolo[2,3-c]pyridine), a heterocyclic scaffold of significant interest in modern drug discovery. Understanding these fundamental characteristics is paramount for medicinal chemists and drug development scientists to effectively design and optimize novel therapeutics. Azaindole derivatives, as bioisosteres of indoles, often exhibit improved physicochemical properties that can translate to enhanced pharmacokinetic profiles and target engagement.[1][2] This document delves into the key parameters of 2-methyl-6-azaindole, offering both theoretical predictions and insights into their experimental determination.
Structural and Molecular Profile
2-Methyl-6-azaindole belongs to the pyrrolopyridine class of heterocyclic compounds, which are characterized by a fused pyrrole and pyridine ring system.[3] The presence and position of the nitrogen atom in the pyridine ring significantly influence the molecule's electronic distribution and, consequently, its physicochemical properties.[1]
Molecular Formula: C₈H₈N₂[4]
Molecular Weight: 132.16 g/mol [4]
Structure:
Caption: Workflow for pKa determination.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.
A calculated XLogP3 value for 2-methyl-6-azaindole is reported as 1.87130. [4]This positive value suggests that the compound is moderately lipophilic and is likely to have good membrane permeability.
Experimental Determination of logP: Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.
Step-by-Step Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for an extended period, followed by separation.
-
Partitioning: A known amount of 2-methyl-6-azaindole is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination.
Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. While specific quantitative solubility data for 2-methyl-6-azaindole is not available in the reviewed literature, it is known that 6-azaindole derivatives generally exhibit enhanced aqueous solubility compared to their corresponding indole analogs. For instance, a 6-azaindole-2-carboxamide derivative was reported to have a thermodynamic solubility of 1.6 µg/mL.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.
Principle: An excess of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of solid 2-methyl-6-azaindole is added to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Spectral Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While the specific ¹H and ¹³C NMR spectra for 2-methyl-6-azaindole were not found in the search results, data for the closely related 3-methyl-1H-pyrrolo[2,3-b]pyridine (a positional isomer) can provide valuable comparative insights. For 3-methyl-1H-pyrrolo[2,3-b]pyridine, the following chemical shifts were reported in CDCl₃:
-
¹H NMR (500 MHz, CDCl₃): δ 10.27 (s, 1H), 8.31 (d, J = 4.3 Hz, 1H), 7.90 (dd, J = 7.8, 1.1 Hz, 1H), 7.11 (s, 1H), 7.07 (dd, J = 7.8, 4.8 Hz, 1H), 2.33 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 149.14, 142.60, 127.26, 122.38, 121.05, 115.22, 110.11, 9.87.
The expected ¹H NMR spectrum of 2-methyl-6-azaindole would show a singlet for the methyl group, and distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The ¹³C NMR spectrum would similarly display characteristic peaks for the methyl carbon and the aromatic carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic systems. For the parent 6-azaindole, an absorbance maximum at 320 nm has been reported, which is attributed to the protonated form. [5]The methyl substitution in 2-methyl-6-azaindole is expected to cause a slight bathochromic (red) shift in the absorption maximum.
Summary of Physicochemical Properties
| Property | Value/Information | Significance in Drug Development |
| Molecular Formula | C₈H₈N₂ | Defines the elemental composition. |
| Molecular Weight | 132.16 g/mol [4] | Influences diffusion and transport properties. |
| pKa | Estimated to be slightly > 8.0 (based on 6-azaindole) [5] | Determines the ionization state at physiological pH, affecting solubility and target binding. |
| logP | Calculated XLogP3: 1.87130 [4] | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Aqueous Solubility | Expected to be higher than the corresponding indole analog. A related derivative has a solubility of 1.6 µg/mL. | Crucial for oral absorption and formulation. |
| Boiling Point | 275.38 °C [4] | A measure of the compound's volatility. |
| Flash Point | 119.028 °C [4] | Important for handling and safety considerations. |
| Density | 1.187 g/cm³ [4] | A fundamental physical property. |
Conclusion
The physicochemical properties of 2-methyl-6-azaindole position it as a promising scaffold for the development of novel therapeutics. Its moderate lipophilicity and anticipated enhanced aqueous solubility compared to indole counterparts are advantageous for achieving favorable ADME profiles. The basicity of the pyridine nitrogen allows for potential salt formation to further improve solubility and handling characteristics. A thorough experimental determination of the pKa, logP, and solubility of 2-methyl-6-azaindole is crucial for guiding lead optimization and candidate selection in drug discovery programs.
References
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6328731/]
- This compound - Echemi. [URL: https://www.echemi.com/products/pd20180803-108173-65645-56-9.html]
- Azaindoles in Medicinal Chemistry - PharmaBlock. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry]
- The Photophysical Properties of 6-Azaindole | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232047864_The_Photophysical_Properties_of_6-Azaindole]
- Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278330/]
- This compound-3-carbaldehyde - BLDpharm. [URL: https://www.bldpharm.com/products/933691-82-8.html]
- Azaindole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles/azaindoles.shtm]
- Azaindole Therapeutic Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894121/]
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7002621/]
- A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16050720/]
- heterocyclic chemistry - Wipf Group. [URL: https://www.pitt.edu/~wipf/Courses/2320_07/2320_07_15.pdf]
- Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240. [URL: https://www.acs.
- 2-Methylindole | C9H9N | CID 7224 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7224]
- 5-METHYL-1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f501289/5-methyl-1h-pyrrolo-2-3-c-pyridine-2-carboxylic-acid]
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123-App-A.pdf]
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3369]
- 2-Methyl-6-hydroxyl-5-azaindole | 1190316-13-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/acb/adv638391987]
- Synthesis and reactivity of 4-, 5- and 6-azaindoles - ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/Organic/Heterocyclic/Synthesis%20and%20reactivity%20of%204-%2C%205-%20and%206-azaindoles%20%5Bpaper%5D%202007.pdf]
- 271-29-4(6-Azaindole) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN/CB9677678.htm]
- Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00329]
- 2-Methyl-6-nitro-2H-indazole | C8H7N3O2 | CID 81289 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81289]
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors - Digital CSIC. [URL: https://digital.csic.
- 1H-Pyrrolo[2,3-c]pyridine AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752648]
- 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C271636&Mask=200]
- 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12749]
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6426a8d71d383921350a4d53]
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37423125/]
- 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3734372]
- Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]
- Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07709]
- 6-Azaindole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. [URL: https://www.thermofisher.
- 6-Azaindole, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. [URL: https://www.thermofisher.
- 6-Azaindole | C7H6N2 | CID 9219 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9219]
- Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). [URL: https://hmdb.ca/metabolites/HMDB0033961]
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An In-Depth Technical Guide to the Spectral Analysis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral data for 2-Methyl-1H-pyrrolo[2,3-c]pyridine (CAS 65645-56-9), a heterocyclic compound of significant interest in medicinal chemistry. As a 6-azaindole derivative, understanding its structural and electronic properties through spectroscopic techniques is paramount for its application in drug design and development. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also the rationale behind the analytical methodologies, ensuring a deeper understanding for researchers in the field.
Molecular Structure and Isomerism: A Critical Distinction
This compound belongs to the azaindole family, which are isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom. It is crucial to distinguish it from its isomers, such as 2-Methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole), as their spectral properties will differ significantly due to the different placement of the nitrogen atom in the pyridine ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectral Data
While a complete, publicly available ¹H NMR spectrum for this compound is not readily found in the literature, data from the closely related analog, 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, offers valuable insight into the expected chemical shifts and coupling patterns. The chloro-substituent at the 7-position will induce some changes in the electronic environment, but the fundamental splitting patterns of the aromatic protons should be comparable.
Table 1: ¹H NMR Data for 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 2.52 | s | - |
| H-3 | 6.30 | s | - |
| H-4 | 7.34 | d | 5.6 |
| H-5 | 7.98 | d | 5.6 |
| NH | 8.46 | br s | - |
Solvent: CDCl₃
Interpretation and Causality:
-
Methyl Protons (CH₃): The singlet at ~2.5 ppm is characteristic of a methyl group attached to an aromatic ring. Its upfield position relative to the aromatic protons is due to the shielding effect of the sp² hybridized carbon.
-
Pyrrole Protons (H-3): The singlet at ~6.30 ppm is assigned to the proton at the C-3 position of the pyrrole ring. Its relatively upfield shift is characteristic of electron-rich five-membered heterocyclic rings.
-
Pyridine Protons (H-4 and H-5): The two doublets at ~7.34 and ~7.98 ppm correspond to the protons on the pyridine ring. The observed coupling constant of 5.6 Hz is typical for ortho-coupling in a six-membered aromatic ring. The downfield shift of these protons compared to the pyrrole proton is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
-
NH Proton: The broad singlet at ~8.46 ppm is characteristic of the N-H proton of the pyrrole ring. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 15-25 |
| C-2 | 140-150 |
| C-3 | 100-110 |
| C-3a | 125-135 |
| C-4 | 115-125 |
| C-5 | 130-140 |
| C-7 | 145-155 |
| C-7a | 120-130 |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: A generalized workflow for NMR spectral acquisition and analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
For this compound (C₈H₈N₂), the expected exact mass is 132.0687 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 132.
Fragmentation Pathway:
The fragmentation of azaindole derivatives often involves the loss of small, stable molecules. For this compound, characteristic fragmentation pathways could include:
-
Loss of HCN: A common fragmentation for pyridine-containing compounds.
-
Loss of a methyl radical (•CH₃): Leading to a fragment at m/z = 117.
-
Ring cleavage: Resulting in various smaller charged fragments.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid or a solution of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing the formation of a radical cation (the molecular ion).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch | Pyrrole NH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| 1600-1450 | C=C and C=N stretch | Aromatic rings |
| 1400-1300 | C-N stretch | Aromatic C-N |
| 850-750 | C-H out-of-plane bend | Aromatic C-H |
Interpretation and Causality:
-
N-H Stretch: The presence of a peak in the 3400-3300 cm⁻¹ region is a strong indicator of the N-H bond in the pyrrole ring.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the rings.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are indicative of the C-H bonds in the methyl group.
-
Ring Vibrations: The complex pattern of absorptions in the 1600-1450 cm⁻¹ region, often referred to as the "fingerprint region," is characteristic of the vibrations of the entire pyrrole and pyridine ring systems.
Conclusion
References
- Dove Medical Press. (2025, May 27). Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin.
-
J-Stage. (n.d.). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Structural and Pharmaceutical Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties. These properties, including altered hydrogen bonding capacity, polarity, and metabolic stability, are often exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of this scaffold have shown a wide range of biological activities, making a thorough understanding of their structure and conformation, as elucidated by NMR, paramount.
Predicted ¹H NMR Spectrum of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
The predicted ¹H NMR spectrum of this compound is synthesized based on the analysis of its isomers and related azaindole derivatives. The expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are presented below. These predictions are based on established substituent effects and documented spectra of similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H7 | ~8.5 - 8.7 | Doublet | J = ~5.0 Hz |
| H5 | ~7.8 - 8.0 | Doublet | J = ~5.0 Hz |
| H4 | ~7.2 - 7.4 | Singlet | - |
| H3 | ~6.3 - 6.5 | Singlet | - |
| -CH₃ | ~2.4 - 2.6 | Singlet | - |
| N1-H | ~11.0 - 12.0 | Broad Singlet | - |
Detailed Spectral Interpretation and Rationale
The interpretation of the ¹H NMR spectrum of this compound hinges on understanding the electronic environment of each proton, which is influenced by the aromatic rings and the nitrogen heteroatoms.
The Aromatic Region (δ 6.0 - 9.0 ppm)
The aromatic region of the spectrum is expected to display signals for the four protons attached to the pyrrolopyridine core.
-
H7 and H5 (Pyridine Ring): The protons on the pyridine ring, H7 and H5, are anticipated to be the most downfield of the aromatic protons due to the deshielding effect of the electronegative nitrogen atom. H7, being in the ortho position to the nitrogen, is expected to resonate at the lowest field (~8.5 - 8.7 ppm). H5, in the meta position, will appear at a slightly higher field (~7.8 - 8.0 ppm). These two protons will exhibit a characteristic doublet splitting pattern due to their vicinal coupling, with an expected coupling constant of approximately 5.0 Hz.
-
H4 (Pyridine Ring): The H4 proton is situated on the pyridine ring and is predicted to appear as a singlet in the range of δ 7.2 - 7.4 ppm. Its singlet nature arises from the absence of adjacent protons to couple with.
-
H3 (Pyrrole Ring): The H3 proton on the pyrrole ring is expected to be the most upfield of the aromatic protons, resonating at approximately δ 6.3 - 6.5 ppm. The electron-donating nature of the pyrrole nitrogen shields this proton. It is expected to appear as a singlet, as it has no neighboring protons.
The Aliphatic Region (δ 2.0 - 3.0 ppm)
-
-CH₃ Protons: The three protons of the methyl group at the C2 position are expected to produce a sharp singlet in the aliphatic region of the spectrum, around δ 2.4 - 2.6 ppm. The singlet multiplicity is due to the absence of any adjacent protons.
The N-H Proton
-
N1-H: The proton attached to the pyrrole nitrogen (N1-H) is expected to be a broad singlet at a very downfield chemical shift, typically in the range of δ 11.0 - 12.0 ppm. This significant downfield shift is due to the acidic nature of the N-H proton and its involvement in intermolecular hydrogen bonding. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with the solvent.
Experimental Protocol for ¹H NMR Analysis
For researchers seeking to acquire an experimental spectrum, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Structural Elucidation through J-Coupling
The through-bond scalar coupling (J-coupling) provides invaluable information about the connectivity of atoms in a molecule. In this compound, the most informative coupling is the vicinal coupling between H5 and H7 on the pyridine ring.
Figure 1. J-coupling in this compound.
Conclusion
This guide provides a comprehensive and technically sound interpretation of the ¹H NMR spectrum of this compound. By leveraging data from analogous structures and applying fundamental NMR principles, we have constructed a predictive model that will aid researchers in the structural verification and analysis of this important class of molecules. The detailed rationale behind the chemical shift assignments and coupling patterns serves as a valuable educational resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery.
References
While a direct experimental spectrum for this compound was not found in the initial searches, the principles of NMR interpretation and data for related compounds are well-documented in the following authoritative sources:
-
NMR Spectroscopy Data: For general principles and extensive tables of chemical shifts and coupling constants for various functional groups and heterocyclic systems, the database maintained by the University of Wisconsin-Madison is an invaluable resource.
- Title: NMR Spectroscopy :: 1H NMR Chemical Shifts
- Source: Organic Chemistry D
-
URL: [Link]
-
Synthesis and NMR of Pyrrolopyridines: This article provides examples of ¹H NMR data for various substituted 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into the chemical shifts and coupling p
- Title: NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- Source: Bulletin of the Chemical Society of Ethiopia
-
URL: [Link]
-
Proton NMR Chemical Shifts and Coupling Constants: A foundational paper detailing the measurement and applic
- Title: Proton NMR chemical shifts and coupling constants for brain metabolites
- Source: NMR in Biomedicine
-
URL: [Link]
A Technical Guide to the ¹³C NMR Chemical Shifts of 2-methyl-6-azaindole: Prediction, Assignment, and Experimental Verification
For Immediate Release
Senior Application Scientist, Gemini Laboratories
This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2-methyl-6-azaindole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel chemical entities. We will explore the predicted chemical shifts based on analogous structures, detail the underlying electronic effects, provide a robust experimental protocol for data acquisition, and outline a computational chemistry workflow for the definitive assignment of the carbon resonances.
The Significance of 2-methyl-6-azaindole in Medicinal Chemistry
The 6-azaindole core is a prevalent structural motif in numerous biologically active compounds, recognized for its ability to act as a bioisostere of indole.[1] This substitution of a carbon atom with a nitrogen atom in the benzene ring portion of indole can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. The introduction of a methyl group at the 2-position further modulates these properties, making 2-methyl-6-azaindole a valuable building block in the synthesis of targeted therapeutics.[3]
Predicted ¹³C NMR Chemical Shifts for 2-methyl-6-azaindole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~150 | The presence of the electron-donating methyl group and the adjacent nitrogen (N1) will deshield this carbon significantly. |
| C3 | ~101 | This carbon is expected to be shielded due to its position relative to the nitrogen atoms and the methyl group. |
| C3a | ~143 | As a bridgehead carbon atom, it will be deshielded. |
| C4 | ~115 | The influence of the pyridine nitrogen (N6) will lead to a downfield shift compared to the equivalent carbon in indole. |
| C5 | ~120 | This carbon is expected to have a chemical shift similar to that in other pyridine-fused systems. |
| C7 | ~138 | The carbon adjacent to the pyridine nitrogen (N6) will be significantly deshielded. |
| C7a | ~128 | This bridgehead carbon's shift is influenced by both the pyrrole and pyridine rings. |
| 2-CH₃ | ~14 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.[5] |
These predictions are based on an analysis of related structures and are intended as a guide for spectral assignment. Experimental verification is essential.
Understanding the Electronic Effects on Chemical Shifts
The predicted chemical shifts for 2-methyl-6-azaindole are governed by a combination of inductive and resonance effects imparted by the nitrogen atoms and the methyl group.
-
The Pyrrole-like Nitrogen (N1): This nitrogen atom is electron-donating through resonance, which tends to increase the electron density at C3 and C5, leading to upfield (lower ppm) shifts for these carbons.
-
The Pyridine-like Nitrogen (N6): This nitrogen is electron-withdrawing through induction, which deshields the adjacent carbons, C5 and C7, causing them to resonate at a lower field (higher ppm).
-
The 2-Methyl Group: This electron-donating group causes a significant downfield shift at the point of attachment (C2) and has a smaller shielding effect on the adjacent C3.
The interplay of these effects results in the unique ¹³C NMR fingerprint of the molecule.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain high-quality ¹³C NMR data for 2-methyl-6-azaindole, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic molecules.[5] However, if solubility is an issue, or if hydrogen bonding effects with the solvent are to be investigated, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[6][7]
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹³C NMR experiment.
-
Reference Standard: Tetramethylsilane (TMS) is added as an internal reference standard, with its signal set to 0.0 ppm.[7][8]
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
Number of Scans: A sufficient number of scans (typically 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have weaker signals.[8]
-
3. Spectral Processing and Analysis:
-
Fourier Transform: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase Correction: The spectrum should be carefully phase-corrected to ensure accurate peak picking.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Peak Picking and Referencing: The chemical shifts of all observed peaks are measured relative to the TMS signal at 0.0 ppm.
Definitive Signal Assignment using 2D NMR and Computational Methods
For an unambiguous assignment of all carbon signals, a combination of two-dimensional (2D) NMR experiments and computational chemistry is highly recommended.
2D NMR Spectroscopy
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[9] This allows for the straightforward assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away.[9] This is crucial for assigning the quaternary (non-protonated) carbons by observing their correlations with nearby protons.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations have become a powerful tool for the accurate prediction of NMR chemical shifts.[10][11][12][13]
Caption: Computational workflow for predicting ¹³C NMR chemical shifts.
This computational approach, when correlated with the experimental 2D NMR data, provides the highest level of confidence in the structural assignment.
Conclusion
The structural elucidation of novel heterocyclic compounds like 2-methyl-6-azaindole is a critical step in modern drug discovery. While direct experimental ¹³C NMR data may not always be readily available, a combination of predictive methods based on analogous structures, rigorous experimental protocols, and advanced techniques such as 2D NMR and computational chemistry can provide a definitive and trustworthy characterization. This guide provides the necessary framework for researchers to confidently determine and interpret the ¹³C NMR spectrum of 2-methyl-6-azaindole and related compounds.
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mass spectrometry of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Introduction
This compound, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development.[1][2] Its structural elucidation is a critical step in synthesis, quality control, and metabolic studies. Mass spectrometry (MS) provides an indispensable tool for confirming the molecular weight and deducing the structure of such N-heterocyclic compounds through controlled fragmentation analysis. This guide serves as a technical overview for researchers and drug development professionals, detailing the principles, expected fragmentation patterns, and experimental protocols for the mass spectrometric analysis of this compound (Molecular Formula: C₈H₈N₂, Monoisotopic Mass: 132.0687 g/mol ).
Section 1: Core Principles of Mass Spectrometry for N-Heterocycles
The analysis of aromatic nitrogen-containing heterocycles like this compound is typically performed using "hard" ionization techniques, most commonly Electron Impact (EI) ionization.[3] In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[4] This process imparts significant internal energy, leading to subsequent fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
A key principle in the analysis of nitrogenous compounds is the Nitrogen Rule . This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Conversely, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. For this compound (C₈H₈N₂), the presence of two nitrogen atoms dictates an even molecular weight, and its molecular ion is observed at an even mass-to-charge ratio (m/z) of 132.[5]
Section 2: The Molecular Ion (M⁺•) Peak
Upon EI ionization, the first species generated is the molecular ion, which represents the intact molecule with one less electron.
-
Expected m/z: 132
-
Significance: The presence of a strong peak at m/z 132 is the primary confirmation of the compound's molecular weight. The relative intensity of this peak depends on its stability; fused aromatic systems like this are generally stable, so a prominent molecular ion peak is expected. The high-resolution mass spectrum should confirm the elemental composition (C₈H₈N₂) with a measured mass of 132.0687 ± 5 ppm.
Section 3: Predicted Fragmentation Pathways
The energetically unstable molecular ion undergoes a series of fragmentation events, primarily involving the loss of small, stable neutral species or radicals.[6] The fragmentation of this compound is predicted to be driven by the stability of the resulting fragment ions and the inherent chemistry of the fused pyrrole and pyridine rings.
Key Fragmentation Events:
-
Loss of a Hydrogen Radical (•H): A common fragmentation pathway for compounds with methyl groups on an aromatic ring is the loss of a hydrogen radical to form a highly stable [M-H]⁺ ion (m/z 131). This ion is likely stabilized through rearrangement to a tropylium-like or azatropylium-like structure, often resulting in the base peak of the spectrum.
-
Loss of Hydrogen Cyanide (HCN): The expulsion of a neutral HCN molecule (27 Da) is a characteristic fragmentation of both pyridine and pyrrole rings.[7] This pathway leads to an ion at m/z 105 ([M-27]⁺). This fragmentation involves the cleavage of the pyridine portion of the fused ring system.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the pyrrole ring and the methyl group results in the loss of a methyl radical (15 Da), yielding an ion at m/z 117 ([M-15]⁺). The stability of this fragment contributes to a significant peak at this m/z value.
-
Sequential Fragmentation: Primary fragments can undergo further decomposition. For example, the [M-H]⁺ ion at m/z 131 can subsequently lose an HCN molecule to produce a fragment at m/z 104 ([M-H-HCN]⁺).
The proposed primary fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Section 4: Data Presentation
The anticipated key ions in the electron ionization mass spectrum of this compound are summarized below.
| m/z | Proposed Ion Formula | Neutral Loss | Interpretation |
| 132 | [C₈H₈N₂]⁺• | - | Molecular Ion (M⁺•) |
| 131 | [C₈H₇N₂]⁺ | •H | Loss of a hydrogen radical, potentially the base peak |
| 117 | [C₇H₅N₂]⁺ | •CH₃ | Loss of a methyl radical |
| 105 | [C₇H₇N]⁺• | HCN | Loss of hydrogen cyanide from the pyridine ring |
| 104 | [C₇H₆N]⁺ | H, HCN | Sequential loss of •H and HCN |
| 78 | [C₆H₆]⁺• or [C₅H₄N]⁺ | C₂H₂N₂, C₂H₃N | Further fragmentation, possibly pyridine or benzene cation |
Section 5: Experimental Protocol
This section provides a generalized protocol for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup for analyzing volatile and semi-volatile organic compounds.
Objective: To obtain a reproducible EI mass spectrum for structural confirmation.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., Methanol, Dichloromethane)
-
GC-MS system equipped with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.
-
Ensure the sample is fully dissolved. If necessary, sonicate for 2-5 minutes.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup (Illustrative Parameters):
-
Gas Chromatograph (GC):
-
Injector Port Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-250
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Initiate the data acquisition run. The total run time will be approximately 17 minutes based on the parameters above.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent baseline point to obtain a clean mass spectrum.
-
Identify the molecular ion peak and the key fragment ions as detailed in Section 4.
-
Compare the acquired spectrum against a library database (if available) or interpret it based on the predicted fragmentation pathways.
-
Section 6: Comprehensive Analytical Workflow
Caption: Standard workflow for MS-based structural analysis.
Conclusion
The mass spectrometric analysis of this compound by Electron Impact ionization is expected to yield a rich and informative spectrum. The key diagnostic features are a clear molecular ion peak at m/z 132 and characteristic fragment ions at m/z 131 ([M-H]⁺), 117 ([M-CH₃]⁺), and 105 ([M-HCN]⁺). A thorough understanding of these fragmentation pathways, coupled with a robust experimental protocol, enables researchers to confidently verify the identity and structure of this important heterocyclic compound, supporting its advancement in pharmaceutical research and development.
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The Ascendance of 6-Azaindole Derivatives: A Technical Guide for Drug Discovery and Beyond
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-azaindole scaffold has emerged as a privileged structure in medicinal chemistry and materials science, demonstrating remarkable versatility and potential. As a bioisostere of indole and purine, the strategic incorporation of a nitrogen atom at the 6-position of the indole ring profoundly influences the physicochemical and pharmacological properties of the resulting derivatives. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of 6-azaindole derivatives, with a particular focus on their roles as kinase inhibitors, antiviral agents, and anticancer therapeutics. Detailed experimental protocols, comprehensive data summaries, and visual representations of key biological pathways are presented to empower researchers in their quest to harness the full potential of this remarkable heterocyclic system.
The 6-Azaindole Scaffold: A Gateway to Novel Chemical Space
The 6-azaindole core, a fusion of a pyridine and a pyrrole ring, offers a unique combination of electronic properties and hydrogen bonding capabilities. The introduction of the nitrogen atom in the six-membered ring can enhance binding affinity to biological targets, improve solubility, and create novel intellectual property opportunities.[1] This strategic modification has led to the development of a diverse array of bioactive molecules with applications spanning multiple therapeutic areas.[2]
Physicochemical Properties and Bioisosteric Rationale
The nitrogen atom in the 6-azaindole ring system acts as a hydrogen bond acceptor, a feature that can be exploited to enhance interactions with target proteins.[3] Furthermore, the electron-withdrawing nature of the pyridine ring modulates the electron density of the entire heterocyclic system, influencing its reactivity and metabolic stability. As a bioisostere of naturally occurring purines, 6-azaindole derivatives can effectively mimic the structure of adenosine triphosphate (ATP), making them particularly well-suited for the design of kinase inhibitors.[4]
Synthetic Strategies for Accessing the 6-Azaindole Core
A variety of synthetic methodologies have been developed to construct the 6-azaindole scaffold, providing access to a wide range of substituted derivatives. Key strategies include classical named reactions and modern transition-metal-catalyzed cross-coupling reactions.
Classical Indole Syntheses Adapted for 6-Azaindoles
Several classical indole syntheses have been successfully adapted for the preparation of 6-azaindoles, often using appropriately substituted pyridine precursors.
The Leimgruber-Batcho synthesis is a versatile two-step method for preparing indoles and their aza-analogs from o-nitrotoluenes.[5] The process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole ring.[6] This method is particularly advantageous as it allows for the synthesis of indoles unsubstituted at the 2- and 3-positions and proceeds under relatively mild conditions.[5]
Experimental Protocol: Leimgruber-Batcho Synthesis of a 6-Azaindole Derivative [7]
-
Enamine Formation: A solution of the starting 4-methyl-3-nitropyridine in a mixture of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine is heated to facilitate the formation of the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid to afford the desired 6-azaindole.[5]
The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8] This reaction has been successfully applied to the synthesis of 4- and 6-azaindoles from the corresponding nitropyridines.[9] A key feature of this reaction is the requirement of a sterically bulky group ortho to the nitro group to facilitate a[10][10]-sigmatropic rearrangement.[8]
Experimental Protocol: Bartoli Synthesis of a 6-Azaindole [9]
-
A solution of an ortho-substituted 3-nitropyridine in an anhydrous ethereal solvent (e.g., THF) is cooled to a low temperature (typically -78 °C).
-
Three equivalents of a vinyl Grignard reagent are added dropwise to the cooled solution.
-
The reaction mixture is slowly warmed and stirred for several hours.
-
The reaction is quenched with an aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the 6-azaindole.
Modern Synthetic Methods: Transition-Metal Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, and 6-azaindoles are no exception. These methods offer high efficiency, functional group tolerance, and the ability to introduce a wide range of substituents.
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of 6-azaindole synthesis, it can be employed to introduce aryl or vinyl groups at various positions of the azaindole core. A common strategy involves the coupling of a halogenated 6-azaindole derivative with a boronic acid or ester.
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (aryl or vinyl halides). This reaction is valuable for the introduction of alkynyl moieties onto the 6-azaindole scaffold, which can serve as versatile handles for further functionalization.
The intramolecular Heck reaction is a powerful method for the construction of cyclic structures.[11] This reaction has been utilized to synthesize substituted 4-, 5-, 6-, and 7-azaindoles through a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines.[12][13]
Therapeutic Applications of 6-Azaindole Derivatives
The unique structural features of 6-azaindole derivatives have led to their exploration in a wide range of therapeutic areas. Their ability to act as kinase inhibitors, antiviral agents, and anticancer therapeutics is particularly noteworthy.
Kinase Inhibition: Targeting Key Signaling Pathways
The structural similarity of the azaindole scaffold to the adenine core of ATP makes it an ideal template for the design of kinase inhibitors.[4] By occupying the ATP-binding site, 6-azaindole derivatives can effectively block the phosphorylation cascade and modulate aberrant signaling pathways implicated in various diseases, particularly cancer.
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and cancer.[14] Several 6-azaindole derivatives have been identified as potent JAK inhibitors. For instance, a novel polycyclic azaindole derivative has been synthesized and shown to effectively block the EPO/JAK2 signaling cascade.[15][16]
JAK-STAT Signaling Pathway
Caption: 6-Azaindole derivatives can inhibit the JAK-STAT signaling pathway by blocking the kinase activity of JAK.
The MAPK signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. A lead compound based on the azaindole scaffold has been optimized to discover a potent and selective inhibitor of MAP4K1, demonstrating the potential of this class of compounds in cancer immunotherapy.[17]
MAPK Signaling Pathway
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Methyl-6-azaindole
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azaindole Core
In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and therapeutic potential.[1] As bioisosteres of the endogenous indole nucleus, azaindoles, which consist of a fused pyridine and pyrrole ring, offer a strategic advantage in drug design. The introduction of a nitrogen atom into the benzene ring of indole modulates the molecule's electronic properties, hydrogen bonding capacity, and overall physicochemical profile. This seemingly subtle modification can lead to enhanced binding affinity for biological targets, improved solubility, and the creation of novel intellectual property, making azaindoles a cornerstone in the development of modern therapeutics.[1] Among the various isomeric forms, the 6-azaindole framework has garnered significant attention, particularly in the pursuit of kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of a key derivative within this class: 2-methyl-6-azaindole, tracing its historical context, detailing its synthesis, and exploring its pivotal role in drug discovery.
A Historical Perspective: The Evolution of Azaindole Synthesis
The precise first synthesis of 2-methyl-6-azaindole is not prominently documented in a singular landmark publication. Instead, its emergence is intertwined with the broader development of synthetic methodologies for the azaindole core throughout the 20th century. Early approaches to azaindole synthesis were often extensions of classical indole syntheses, such as the Fischer, Madelung, and Reissert reactions. However, the electron-deficient nature of the pyridine ring often resulted in lower yields and required harsh reaction conditions compared to their indole counterparts.
A significant leap forward came with the advent of transition metal-catalyzed cross-coupling reactions. The Larock indole synthesis , first reported in 1991, provided a versatile and efficient method for constructing the indole nucleus from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[4] This methodology was subsequently adapted for the synthesis of azaindoles, offering a powerful tool for accessing a wide range of substituted derivatives.
A particularly noteworthy and direct approach to 2-substituted 6-azaindoles was reported by Song et al. in 2005. This method involves the dilithiation of 3-amino-4-picoline, followed by condensation with a carboxylic ester, providing a convergent and efficient one-step synthesis.[5][6] This development marked a significant improvement in the accessibility of compounds like 2-methyl-6-azaindole for research and development.
The Synthesis of 2-Methyl-6-azaindole: A Practical Approach
The synthesis of 2-methyl-6-azaindole can be achieved through various methods. Below is a detailed protocol for a highly effective one-step synthesis from 3-amino-4-picoline, as well as a summary of other significant synthetic strategies.
Detailed Experimental Protocol: One-Step Synthesis via Dilithiation[6]
This procedure is based on the work of Song et al. and provides a direct route to 2-methyl-6-azaindole.
Materials:
-
3-Amino-4-picoline
-
sec-Butyllithium (sec-BuLi) in cyclohexane (typically 1.4 M)
-
Ethyl acetate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with 3-amino-4-picoline (1.0 equivalent). Anhydrous THF is added to dissolve the starting material.
-
Dilithiation: The solution is cooled to 0 °C in an ice bath. sec-Butyllithium (2.2 equivalents) is added dropwise via syringe over a period of 15-20 minutes, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. This process generates a dianion intermediate.
-
Condensation: The reaction mixture is cooled back to 0 °C. Ethyl acetate (1.2 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x volume of THF). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford 2-methyl-6-azaindole as a solid.
Visualization of the Synthetic Workflow:
Caption: One-step synthesis of 2-methyl-6-azaindole.
Comparative Summary of Synthetic Methodologies
| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| Dilithiation of 3-Amino-4-picoline | 3-Amino-4-picoline, Carboxylic Ester | sec-BuLi, THF, low temperature | One-step, good yields, versatile for 2-substitution | Requires cryogenic conditions and handling of pyrophoric reagents |
| Palladium-Catalyzed Annulation | ortho-Iodoaminopyridine, Allyl Acetate | Pd(OAc)₂, K₂CO₃, DMF, heat | Good for various substituted azaindoles | Multi-step synthesis of starting materials, use of expensive catalyst |
| Larock Indole Synthesis Adaptation | ortho-Iodoaminopyridine, Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl, PPh₃ | High versatility for 2,3-disubstituted azaindoles | Requires substituted alkynes, potential regioselectivity issues |
| Electrophilic [4+1] Cyclization | 3-Amino-4-methylpyridine, TFAA | Trifluoroacetic anhydride (TFAA) | Scalable, metal-free | Primarily demonstrated for 2-trifluoromethyl derivatives[7][8][9][10] |
The Pivotal Role of 2-Methyl-6-azaindole in Drug Discovery
The 6-azaindole scaffold is a prominent feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine core of ATP.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases. The 2-methyl substituent can provide additional van der Waals interactions and influence the overall conformation of the inhibitor, thereby enhancing potency and selectivity.
While specific marketed drugs that directly utilize 2-methyl-6-azaindole as a starting material are not extensively publicized, its presence as a key intermediate in the patent literature for various kinase inhibitor programs is well-documented. For instance, derivatives of 6-azaindole are explored as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in oncology and inflammatory diseases.
Illustrative Signaling Pathway Involvement:
The following diagram illustrates the general role of a kinase inhibitor in a signaling pathway, a common application for compounds derived from 2-methyl-6-azaindole.
Caption: Inhibition of a kinase signaling pathway.
Spectroscopic Data of 2-Methyl-6-azaindole
Accurate characterization of 2-methyl-6-azaindole is crucial for its use in synthesis and drug discovery. The following are typical spectroscopic data for this compound.
-
¹H NMR (500 MHz, CDCl₃) δ: 10.27 (s, 1H, NH), 8.31 (d, J = 4.3 Hz, 1H), 7.90 (dd, J = 7.8, 1.1 Hz, 1H), 7.11 (s, 1H), 7.07 (dd, J = 7.8, 4.8 Hz, 1H), 2.33 (s, 3H, CH₃).[4]
-
¹³C NMR (125 MHz, CDCl₃) δ: 149.14, 142.60, 127.26, 122.38, 121.05, 115.22, 110.11, 9.87.[4]
-
Mass Spectrometry (EI): m/z (%) = 132 (M⁺), 131, 104, 78.
Conclusion
2-Methyl-6-azaindole stands as a testament to the power of strategic molecular design in medicinal chemistry. From its conceptual roots in the broader history of azaindole synthesis to the development of efficient and scalable synthetic routes, this compound has become a valuable building block for the creation of novel therapeutics. Its ability to serve as a versatile scaffold, particularly in the highly competitive field of kinase inhibitor development, ensures its continued relevance and importance for researchers and drug development professionals. The ongoing exploration of its utility in various therapeutic areas underscores the enduring legacy and bright future of the azaindole core.
References
- Chen, S.-J., Lu, G.-P., & Cai, C. (2015). Iridium-catalyzed methylation of indoles and pyrroles using methanol as feedstock. RSC Advances, 5(110), 90845-90848.
- Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of organic chemistry, 70(16), 6512–6514.
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Larock, R. C. (1991). Larock indole synthesis. Wikipedia. Retrieved from [Link]
- Mérour, J.-Y., Buron, F., Plé, K., & Routier, S. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 11044-11073.
- Reddy, D. S. (2021). Azaindole Therapeutic Agents. Mini reviews in medicinal chemistry, 21(1), 2-15.
- Ivonin, S. P., Voloshchuk, V. M., Rusanov, E. B., Suikov, S. Y., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers, 10(24), 6035-6043.
- Ivonin, S. P., Voloshchuk, V. M., Rusanov, E. B., Suikov, S. Y., Ryabukhin, S. V., & Volochnyuk, D. M. (2023).
- Pires, M. M., et al. (2018). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction. Tetrahedron, 74(38), 5345-5353.
- Singh, K. S., Sawant, S. G., & Kaminsky, W. (2016). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Dalton Transactions, 45(4), 1438-1446.
- Wyatt, P. G., et al. (2013). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Growth. Journal of Medicinal Chemistry, 56(17), 6806-6819.
- Andersson, H., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3563.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(11), 3508.
- Vang, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6529.
- Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086.
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Magentix. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]
- Barluenga, J., et al. (2012). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 839-844.
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A Comprehensive Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-Methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will detail its chemical identity, synthesis, physicochemical properties, reactivity, and its emerging role as a key building block in the creation of novel therapeutics.
Chemical Identity: Nomenclature and Identification
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound
This name is derived from the fusion of a pyrrole ring and a pyridine ring, where the nitrogen of the pyrrole ring is at position 1 and the fusion is at the 2,3-positions of the pyrrole and the 'c' face of the pyridine. The methyl group is located at the 2-position of the pyrrolopyridine core.
Synonyms: The compound is also known by several other names in literature and commercial catalogs. These include:
-
2-Methyl-6-azaindole
-
C8H8N2[1]
Chemical Abstracts Service (CAS) Number: 65645-56-9[1]
This unique numerical identifier is assigned by the Chemical Abstracts Service and is crucial for database searches and regulatory purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and for predicting its behavior in biological systems. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H8N2 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 275.38 °C | [1] |
| Flash Point | 119.028 °C | [1] |
| Density | 1.187 g/cm³ | [1] |
| XLogP3 | 1.87130 | [1] |
| PSA (Polar Surface Area) | 28.68 Ų | [1] |
Synthesis and Purification
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Nitration of 4-Chloro-3-methylpyridine
-
To a stirred solution of 4-chloro-3-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-chloro-3-methyl-2-nitropyridine.
Step 2: Condensation with Diethyl Malonate
-
To a solution of diethyl malonate in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture until the evolution of hydrogen ceases.
-
Add a solution of 4-chloro-3-methyl-2-nitropyridine in THF dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Reductive Cyclization
-
Dissolve the crude product from Step 2 in a mixture of acetic acid and ethanol.
-
Add iron powder and heat the mixture at reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the ethyl this compound-5-carboxylate.
Step 4: Hydrolysis and Decarboxylation
-
Dissolve the ester from Step 3 in a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Heat the carboxylic acid intermediate in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Chemical Reactivity and Spectroscopic Profile
The pyrrolopyridine scaffold exhibits a rich and diverse reactivity, making it a versatile intermediate in organic synthesis. The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution, while the pyridine ring is electron-deficient.
Reactivity:
-
Electrophilic Aromatic Substitution: The pyrrole moiety is more reactive towards electrophiles than the pyridine ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially on the pyrrole ring, likely at the 3-position due to the directing effect of the fused pyridine ring.
-
N-Alkylation/Arylation: The nitrogen atom of the pyrrole ring can be readily alkylated or arylated using appropriate electrophiles under basic conditions.
-
Metalation: The pyrrole N-H and the C-H bonds can be deprotonated with strong bases to form organometallic intermediates, which can then be reacted with various electrophiles.
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group. A broad singlet corresponding to the N-H proton of the pyrrole ring is also typically observed.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ).[1]
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. Its structural similarity to purines and other endogenous ligands allows for its interaction with a variety of biological targets. This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.
Key Therapeutic Areas:
-
Kinase Inhibitors: The pyrrolopyridine core is a common feature in many kinase inhibitors. By modifying the substituents on the ring system, researchers can achieve selectivity for specific kinases involved in cancer and inflammatory diseases.
-
Antiviral Agents: Derivatives of pyrrolopyridines have shown promise as antiviral agents.
-
Central Nervous System (CNS) Agents: The scaffold has been explored for the development of drugs targeting CNS disorders.
Figure 2: Role of this compound in drug discovery.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity and presence in numerous biologically active molecules make it a valuable building block for the development of novel therapeutics. This guide has provided a comprehensive overview of its chemical identity, synthesis, properties, and applications, serving as a valuable resource for researchers in the field.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9845348, this compound. Retrieved from [Link]
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Foreword: The Rationale for a Computational Approach
An In-Depth Technical Guide to the Theoretical Modeling of 2-Methyl-6-Azaindole
2-Methyl-6-azaindole is a heterocyclic compound of significant interest, belonging to the azaindole family—a structural motif integral to numerous biologically active molecules and FDA-approved drugs.[1] Azaindoles serve as bioisosteres of indoles, where the strategic placement of a nitrogen atom in the six-membered ring profoundly alters physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, which are critical for drug development.[1][2] Specifically, the 6-azaindole scaffold has been explored for developing antiviral agents and kinase inhibitors.[2][3]
Understanding the behavior of 2-methyl-6-azaindole at an electronic level is paramount for predicting its reactivity, photophysical properties, and interactions with biological targets. Experimental characterization provides essential data, but it is through theoretical modeling that we can illuminate the underlying mechanisms, explore transient species like excited states, and rationally design novel derivatives. This guide provides a comprehensive framework for the computational investigation of 2-methyl-6-azaindole, grounded in established quantum chemical methods and field-proven insights. We will move from foundational ground-state characterization to the complex dynamics of excited-state processes, providing not just protocols, but the causal logic behind each methodological choice.
Part 1: Foundational Modeling: Ground-State Properties
Before exploring reactivity or photophysics, a robust and accurate description of the molecule's ground electronic state is essential. This phase establishes the foundational geometry, electronic structure, and tautomeric preferences from which all other properties are derived.
Structural Optimization and Vibrational Analysis
The first step in any computational study is to determine the minimum energy structure of the molecule.
Causality Behind Method Selection: Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for molecules of this size. The choice of functional is critical. B3LYP is a widely used hybrid functional that often yields reliable geometries for organic molecules. However, for a more rigorous approach, especially when comparing with spectroscopic data, functionals like PBE0 or long-range corrected functionals (e.g., CAM-B3LYP) are recommended. The basis set determines the flexibility of the calculation; a Pople-style basis set like 6-311+G(d,p) is a good starting point, while for high-accuracy work, an augmented correlation-consistent basis set such as aug-cc-pVTZ is preferable.
Protocol 1: Ground-State Geometry Optimization
-
Input Structure: Build the 3D structure of 2-methyl-6-azaindole using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup:
-
Method: Select a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Job Type: Specify "Optimization + Frequencies". The optimization will locate the stationary point on the potential energy surface, while the frequency calculation serves a dual purpose.
-
-
Execution: Run the calculation using a quantum chemistry package like Gaussian, ORCA, or ADF.[4]
-
Validation (Self-Validating System):
-
Convergence: Ensure the optimization has converged based on the software's criteria (forces, displacements).
-
Vibrational Frequencies: Confirm that the frequency calculation yields zero imaginary frequencies. A single imaginary frequency indicates a transition state, while multiple suggest a higher-order saddle point. The absence of imaginary frequencies validates the structure as a true local minimum.
-
Tautomerism: A Critical Consideration
Azaindoles can exist in different tautomeric forms depending on the position of the pyrrolic proton. For 6-azaindole, the proton can reside on the N1 atom (the "normal" form) or the N6 atom of the pyridine ring. The relative stability of these tautomers is environmentally sensitive (gas phase vs. solvent) and differs between the ground and excited states.[5][6]
Modeling this requires optimizing the geometry of each tautomer separately and comparing their electronic energies.
Table 1: Hypothetical Relative Energies of 2-Methyl-6-Azaindole Tautomers
| Tautomer | Method/Basis Set | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| N1-H (Normal) | B3LYP/6-311+G(d,p) | 0.00 (Reference) | 0.00 (Reference) |
| N6-H | B3LYP/6-311+G(d,p) | +10.5 | +6.2 |
Note: These are illustrative values. Actual calculations are required for precise energies.
The data indicates that the N1-H tautomer is significantly more stable in the ground state, but polar solvents can reduce the energy gap.[5]
Diagram 1: Tautomeric Forms of 2-Methyl-6-Azaindole
Caption: The two primary tautomers of 2-methyl-6-azaindole.
Part 2: Predicting Spectroscopic Signatures
Theoretical spectroscopy is a powerful tool for validating computational models against experimental data and for interpreting complex spectra.
Electronic Absorption (UV-Vis) Spectra
The electronic transitions that give rise to UV-Vis absorption are modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the optimized ground-state geometry.
Protocol 2: Simulating UV-Vis Spectrum with TD-DFT
-
Prerequisite: A successfully optimized ground-state geometry (Protocol 1).
-
Calculation Setup:
-
Method: Use the same functional and basis set as the optimization for consistency. Functionals like CAM-B3LYP or PBE0 are often preferred for excited-state calculations.[4]
-
Job Type: Specify "TD-SCF" or "TD-DFT".
-
Number of States: Request a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral region.
-
Solvent Model: To simulate solution-phase spectra, include a continuum solvent model like the Polarizable Continuum Model (PCM).
-
-
Execution and Analysis:
-
The output will list the vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (a measure of transition probability).
-
Plot the oscillator strength against wavelength, applying a Gaussian broadening to each peak to generate a theoretical spectrum that can be directly compared with experimental results. A good match validates the accuracy of the ground-state geometry and the chosen level of theory.[7][8]
-
Part 3: Unveiling Excited-State Dynamics
The photophysics of azaindoles is rich and often involves proton transfer processes that occur after photoexcitation. 7-azaindole is a canonical example of excited-state double proton transfer (ESDPT) in its dimer. Similar single-proton or hydrogen-atom transfer processes are crucial in 6-azaindole, particularly when solvated.[9][10]
Excited-State Proton Transfer (ESPT) and Hydrogen Atom Transfer (ESHT)
Upon absorption of a photon, the electronic distribution of 2-methyl-6-azaindole changes, which can drastically alter the acidity of the N1-H proton and the basicity of the N6 nitrogen. In the presence of protic solvents (like water or ammonia), this can facilitate a proton relay, leading to the formation of the less stable N6-H tautomer in the excited state.[9][10] This process is often responsible for a large Stokes shift observed in the fluorescence spectrum.
Computational studies have shown that for 6-azaindole solvated with water or ammonia, ESHT is a more favorable pathway than ESPT, with energy barriers being significantly lower.[10] Lengthening the solvent wire (from three to four molecules) can further lower the reaction barrier by reducing geometric strain in the transition state.[9]
Diagram 2: Computational Workflow for Modeling ESHT
Caption: A self-validating workflow for locating and verifying an excited-state reaction path.
Protocol 3: Locating the Excited-State Transition State (TS)
-
Prerequisites: Optimized S0 and S1 geometries of the reactant complex (e.g., 2-methyl-6-azaindole with explicit water molecules).
-
TS Guess Structure: Generate an initial guess for the transition state structure. This can be done by manually moving the transferring proton to an intermediate position or by using a synchronous transit-guided quasi-Newton (STQN) method.
-
TS Optimization:
-
Method: Use the same excited-state method (e.g., TD-DFT) as in the S1 optimization.
-
Job Type: Specify "Opt=TS" to request a search for a first-order saddle point.
-
-
Validation (The Trustworthiness Pillar):
-
Step 4a (Frequency Calculation): Perform a frequency calculation on the optimized TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the proton transfer).[9][10]
-
Step 4b (IRC Calculation): Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation maps the minimum energy path downhill from the saddle point. A successful IRC must connect the transition state to the S1 reactant (e.g., N1-H tautomer) on one side and the S1 product (e.g., N6-H tautomer) on the other, confirming the TS is part of the correct reaction.
-
By meticulously following this validated workflow, one can confidently report the energy barrier for the ESPT or ESHT process, providing critical insight into the molecule's photostability and fluorescence properties.
Conclusion
The theoretical modeling of 2-methyl-6-azaindole is a multi-faceted endeavor that provides invaluable insights unattainable through experimentation alone. By employing a systematic and validated computational strategy—beginning with accurate ground-state characterization and extending to the intricate dynamics of excited states—researchers can build a predictive framework. This framework is essential for understanding its fundamental properties, interpreting spectroscopic data, and guiding the rational design of new azaindole-based therapeutics and functional materials. The causality-driven and self-validating protocols outlined in this guide provide a robust foundation for scientists to confidently explore the complex and fascinating chemistry of this important heterocyclic scaffold.
References
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Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link][4]
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Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. PubMed, PMID: 33808397. [Link][7]
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Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link][8]
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Kumar, V., et al. (2021). Azaindole Therapeutic Agents. PubMed Central, PMC8727970. [Link][1]
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Kalmodia, S., et al. (2023). Competing Excited-State Hydrogen and Proton-Transfer Processes in 6-Azaindole-S3,4 and 2,6-Diazaindole-S3,4 Clusters (S=H2O, NH3). PubMed, PMID: 38048106. [Link][9]
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de la Torre, A., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2419–2423. [Link]
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Organic Chemistry Portal. Azaindole synthesis. organic-chemistry.org. [Link]
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Mandal, D., et al. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. PubMed, PMID: 16248625. [Link]
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Gessner, R., et al. (2005). Excited state tautomerization of azaindole. PubMed, PMID: 16231885. [Link][5]
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Chepyshev, S. V., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link][6]
-
Kalmodia, S., et al. (2023). Solvent Mediated Excited State Hydrogen Transfer in 6-Azaindole - S3,4 and 2,6-Diazaindole - S3,4 Clusters (S= H2O, NH3). ChemRxiv. [Link][10]
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Kalmodia, S., et al. (2023). Competing Excited‐State Hydrogen and Proton‐Transfer Processes in 6‐Azaindole‐S3,4 and 2,6‐Diazaindole‐S3,4 Clusters (S=H2O, NH3). ResearchGate. [Link][11]
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Urvashi, et al. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry, 65(9), 6443–6476. [Link][3]
-
Anizon, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(10), 17875–17909. [Link][2]
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Methodological & Application
Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine: An Application Note and Protocol for Researchers
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole, a ubiquitous motif in biologically active molecules, allows it to function as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The 2-methyl substituted analog, 2-Methyl-1H-pyrrolo[2,3-c]pyridine, is a valuable building block for the synthesis of a diverse array of therapeutic agents, including kinase inhibitors and compounds targeting neurological disorders. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in the pharmaceutical and life sciences sectors.
Synthetic Strategy: Electrophilic [4+1] Cyclization
The synthesis of the 6-azaindole core can be achieved through various strategies. Among these, the electrophilic [4+1] cyclization of 3-amino-4-methylpyridines has emerged as a robust and scalable method.[1][2][3][4] This approach involves the reaction of a 3-amino-4-picoline derivative with a suitable C1-bielectrophile, which facilitates the formation of the fused pyrrole ring. While this methodology has been successfully employed for the synthesis of 2-trifluoromethyl-6-azaindoles using trifluoroacetic anhydride (TFAA), this protocol adapts the principle for the introduction of a 2-methyl group.
The chosen strategy leverages the commercially available and inexpensive starting material, 3-amino-4-picoline. Acetic anhydride is proposed as the C1-bielectrophile, which, analogous to TFAA, is expected to activate the adjacent methyl group for cyclization and concurrently introduce the C2-methyl and an N-acetyl group on the pyrrole ring. Subsequent hydrolysis of the acetyl group will yield the target compound. This approach avoids the use of harsh organometallic bases often required in other cyclization methods.[3]
Proposed Reaction Mechanism
The reaction is postulated to proceed through the following key steps:
-
N-Acylation: The amino group of 3-amino-4-picoline is first acylated by acetic anhydride.
-
Pyridinium Ion Formation and Methyl Group Activation: The pyridine nitrogen is subsequently acylated, forming a pyridinium salt. This enhances the acidity of the 4-methyl group protons.
-
Intramolecular Cyclization: An intramolecular condensation reaction occurs between the activated methyl group and the N-acetyl group, leading to the formation of the pyrrole ring.
-
Aromatization and Hydrolysis: Subsequent dehydration leads to the formation of an N-acetylated 2-methyl-6-azaindole intermediate. This intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Amino-4-picoline | ≥98% | Commercially Available |
| Acetic Anhydride | ACS Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Step 1: Acetylation and Cyclization
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-picoline (10.8 g, 100 mmol) and anhydrous pyridine (100 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere until the 3-amino-4-picoline is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (28.5 mL, 300 mmol) dropwise to the stirred solution over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 115 °C).
-
Maintain the reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The formation of a new, more nonpolar spot corresponding to the N-acetylated intermediate should be observed.
-
Once the reaction is deemed complete, cool the mixture to room temperature.
Step 2: Work-up and Isolation of the Intermediate
-
Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-methyl-1H-pyrrolo[2,3-c]pyridine as a dark oil or solid.
Step 3: Hydrolysis to this compound
-
Dissolve the crude intermediate in methanol (150 mL) in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (50 mL) to the flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) for the disappearance of the starting material and the formation of a more polar product spot.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Data Summary and Expected Results
| Step | Reaction Time | Temperature | Typical Yield | Purity (by HPLC) |
| Acetylation & Cyclization | 12-18 h | Reflux (~115 °C) | 60-70% (crude intermediate) | N/A |
| Hydrolysis | 4-6 h | Reflux (~65 °C) | 80-90% (crude product) | >90% |
| Purification | N/A | Room Temperature | >85% (overall from crude) | >98% |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reflux time and monitor closely by TLC. Ensure anhydrous conditions. |
| Side reactions. | Control the rate of addition of acetic anhydride and maintain a steady reflux temperature. | |
| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Ensure the correct stoichiometry of NaOH is used. Extend the reflux time if necessary. |
| Difficulty in purification | Co-eluting impurities. | Optimize the solvent gradient for flash chromatography. Consider using a different solvent system. |
| Product instability on silica. | Minimize the time the product is on the silica gel column. Neutralize the silica gel with triethylamine if necessary. |
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care and wear appropriate PPE.
-
General: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
- Ivonin, S., et al. (2023). Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. American Chemical Society.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Ivonin, S., et al. (2023).
Sources
- 1. Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
Synthetic Strategies for 2-Methyl-6-Azaindole: An Application Guide for Medicinal Chemistry
Abstract
This comprehensive guide details robust and scalable synthetic routes to 2-methyl-6-azaindole (1H-pyrrolo[2,3-c]pyridine), a key heterocyclic scaffold in medicinal chemistry. The azaindole core is a prevalent bioisostere of indole, offering modulated physicochemical properties such as enhanced solubility and target binding affinity.[1][2] This document provides researchers, scientists, and drug development professionals with a selection of field-proven synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and comparative data to facilitate informed decisions in the synthesis of this valuable building block. The presented methodologies include classical approaches like the Fischer Indole Synthesis alongside modern transition-metal-catalyzed methods.
Introduction: The Significance of 2-Methyl-6-Azaindole in Drug Discovery
The 6-azaindole moiety is a privileged structure in contemporary drug discovery, appearing in a range of therapeutic agents.[3] Its ability to act as a bioisosteric replacement for the indole nucleus allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and can introduce new intellectual property.[4] The strategic placement of the nitrogen atom in the pyridine ring can lead to enhanced target engagement through additional hydrogen bonding interactions.[3] The 2-methyl substitution is a common feature in many bioactive molecules, contributing to favorable metabolic stability and potency. Consequently, efficient and versatile synthetic access to 2-methyl-6-azaindole is of paramount importance for the rapid exploration of chemical space in drug development programs.
Comparative Overview of Synthetic Routes
This guide will focus on three primary and effective strategies for the synthesis of 2-methyl-6-azaindole. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
| Synthetic Route | Key Starting Materials | Core Transformation | Typical Yield | Advantages | Disadvantages |
| Route 1: Palladium-Catalyzed Annulation | 4-Amino-3-halopyridine, Allyl acetate | Heck-type cyclization | Moderate to Good | High functional group tolerance, Convergent | Cost of palladium catalyst, Ligand sensitivity |
| Route 2: Fischer Indole Synthesis | Pyridylhydrazine, Acetone | Acid-catalyzed cyclization of a hydrazone | Good to Excellent | Cost-effective, Scalable, Well-established | Requires specific hydrazine precursor, Can have regioselectivity issues with unsymmetrical ketones |
| Route 3: Electrophilic [4+1] Cyclization | 3-Amino-4-methylpyridine, Acetylating agent | Cyclization of an activated methyl group | Good | Metal-free, Potentially one-pot | Can require specific activation of the methyl group, Scope of acetylating agent may vary |
Route 1: Palladium-Catalyzed Annulation
This modern approach leverages the power of palladium catalysis to construct the 6-azaindole core through a Heck-type cyclization. A notable example of this strategy was reported by Yum et al. for the synthesis of various 2-methyl-azaindoles.[5]
Mechanistic Rationale
The reaction is believed to proceed through a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent coordination and insertion of the alkene (from allyl acetate) is followed by an intramolecular C-N bond formation to construct the pyrrole ring. Reductive elimination regenerates the active palladium(0) catalyst. The choice of a suitable palladium source and ligand is crucial for achieving high catalytic turnover and preventing the formation of side products.
Caption: Palladium-Catalyzed Annulation Workflow.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-iodopyridine
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Lithium chloride (LiCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-amino-3-iodopyridine (1.0 eq), palladium(II) acetate (0.05 eq), lithium chloride (1.0 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask, followed by allyl acetate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-methyl-6-azaindole.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and widely used method for the preparation of indoles and their heteroaromatic analogs.[6][7] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[7] For the synthesis of 2-methyl-6-azaindole, the key precursors are a suitable pyridylhydrazine and acetone.
Mechanistic Rationale
The reaction commences with the formation of a pyridylhydrazone from the condensation of the pyridylhydrazine with acetone. Under acidic conditions, the hydrazone undergoes tautomerization to an enamine intermediate. This is followed by a crucial[8][8]-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia with aromatization yields the final 2-methyl-6-azaindole product.[6] The choice of acid catalyst is critical; polyphosphoric acid (PPA) is often effective as it can also serve as the solvent at elevated temperatures.
Caption: Fischer Indole Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
4-Hydrazinopyridine or a suitable precursor
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, combine 4-hydrazinopyridine (1.0 eq) and acetone (1.5 eq) in a suitable solvent like ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir at room temperature for 1-2 hours or until hydrazone formation is complete as monitored by TLC. The solvent can then be removed under reduced pressure.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazine).
-
Heat the mixture with stirring to 120-150 °C for 1-3 hours. The reaction mixture will become viscous and may darken in color.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system to yield pure 2-methyl-6-azaindole.
Route 3: Electrophilic [4+1] Cyclization
A more recent and innovative approach involves the formal [4+1] cyclization of 3-amino-4-methylpyridines with a suitable C1 electrophile.[8][9] This method is particularly attractive as it is often metal-free and can be performed on a large scale. While much of the recent literature focuses on the use of trifluoroacetic anhydride (TFAA) to synthesize 2-trifluoromethyl derivatives, the principle can be adapted for the synthesis of 2-methyl-6-azaindole by employing an appropriate acetylating agent.[5][10]
Mechanistic Rationale
The reaction is initiated by the acylation of the amino group of 3-amino-4-methylpyridine. The pyridine nitrogen is then activated by the electrophile (or an acid), which facilitates the deprotonation of the adjacent methyl group to form a reactive enamine-like intermediate. This intermediate then undergoes an intramolecular cyclization, followed by dehydration and aromatization to afford the 6-azaindole ring system.
Caption: Electrophilic [4+1] Cyclization Workflow.
Detailed Experimental Protocol
Materials:
-
3-Amino-4-methylpyridine
-
Acetic anhydride (Ac₂O) or another suitable acetylating agent
-
Pyridine (as solvent and base)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-methylpyridine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.0-3.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it into a beaker of ice water.
-
Acidify the mixture with hydrochloric acid to a pH of ~2, then basify with a saturated sodium bicarbonate solution to a pH of ~8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-methyl-6-azaindole.
Characterization Data for 2-Methyl-6-azaindole
The synthesized 2-methyl-6-azaindole should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the aromatic protons of the pyridine and pyrrole rings, a singlet for the C2-methyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for all unique carbon atoms in the bicyclic system and the methyl group.[11] |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₈H₈N₂ (e.g., [M+H]⁺).[12] |
| Melting Point | A sharp melting point consistent with a pure compound. |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust toolkit for the preparation of 2-methyl-6-azaindole. The choice of method will be dictated by the specific needs of the research program. Palladium-catalyzed reactions offer a convergent and functional group-tolerant approach, while the Fischer indole synthesis remains a powerful and cost-effective method for large-scale production. The electrophilic [4+1] cyclization represents a modern, metal-free alternative with high potential for further development. As the demand for novel azaindole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research in organic and medicinal chemistry.
References
- Yum, E. K., & Sung, N. D. (2002). Palladium-catalyzed synthesis of 2-methyl-5-, 6-, and 7-azaindoles. Tetrahedron Letters, 43(3), 469-471.
- Ivonin, S. P., et al. (2023).
- Enamine Ltd. (n.d.). Electrophilic [4+1]-cyclization of picolines – efficient avenue towards 6-azaindole and 6-azabenzofuranes. Enamine.
- American Chemical Society. (2023). Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. ACS.
- Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: Scope and limitations.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. BenchChem.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. BenchChem.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
- de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
- Wipf, P., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2259–2262.
- ChemicalBook. (n.d.). 6-Azaindole synthesis. ChemicalBook.
- Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982.
- Maggi, R., et al. (n.d.).
- Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514.
- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Book Chapter.
- Ivonin, S. P., et al. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern.
- Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
- NIST. (n.d.). 1H-Indole, 2-methyl-. NIST WebBook.
- Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv.
- Tollefson, E. J., et al. (2021). Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. Journal of the American Chemical Society, 143(24), 9149–9157.
- ResearchGate. (n.d.). Palladium-catalyzed Asymmetric Allylic Alkylation of 3-Amino-2-Oxindoles.
- Doyle, A. G., & Kalow, J. A. (2010). Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. Journal of the American Chemical Society, 132(45), 15976–15978.
Sources
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- 3. 6-Azaindole synthesis - chemicalbook [chemicalbook.com]
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- 10. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: Scope and limitations | Poster Board #450 - American Chemical Society [acs.digitellinc.com]
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- 12. 1H-Indole, 2-methyl- [webbook.nist.gov]
Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine, a significant heterocyclic compound in medicinal chemistry and drug development. This protocol details a robust and reproducible method based on the Fischer indole synthesis, a classic and versatile reaction for creating indole and azaindole scaffolds.[1][2][3] The guide offers in-depth, step-by-step instructions, explains the underlying chemical principles, and provides critical insights for troubleshooting and optimization. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as 2-methyl-6-azaindole, is a key structural motif found in a variety of biologically active molecules. Its presence in pharmaceutical compounds highlights its importance as a building block in the development of new therapeutic agents.[4] The pyrrolo[2,3-c]pyridine core is a bioisostere of indole, and its derivatives have shown promise in various therapeutic areas. This application note outlines a detailed and reliable protocol for the synthesis of this valuable compound.
Chemical Properties and Safety Information
Before commencing any synthetic work, it is crucial to be familiar with the properties and hazards of the target compound and all reagents involved.
This compound [5]
-
CAS Number: 65645-56-9
-
Molecular Formula: C₈H₈N₂
-
Molecular Weight: 132.16 g/mol
-
Appearance: Off-white to yellow solid
-
Boiling Point: 275.38°C[5]
-
Flash Point: 119.028°C[5]
Safety Precautions: Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of dust and vapors.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[7]
Synthetic Approach: The Fischer Indole Synthesis
The chosen method for the synthesis of this compound is the Fischer indole synthesis. This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[1][3] In this specific protocol, 4-hydrazinopyridine will be reacted with acetone to form the corresponding hydrazone, which will then undergo intramolecular cyclization to yield the desired 2-methyl-6-azaindole.
The general mechanism of the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound to form a hydrazone.[1]
-
Tautomerization: The hydrazone tautomerizes to an enamine intermediate.[1]
-
[7][7]-Sigmatropic Rearrangement: A[7][7]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs.[1]
-
Aromatization and Cyclization: The intermediate undergoes aromatization and subsequent cyclization.[1]
-
Elimination of Ammonia: Finally, a molecule of ammonia is eliminated to form the stable indole ring system.[1]
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 4-Hydrazinopyridine hydrochloride | ≥97% | Sigma-Aldrich, Acros | Store under inert gas. |
| Acetone | ACS Reagent Grade | Fisher Scientific, VWR | Use anhydrous. |
| Polyphosphoric acid (PPA) | 83% P₂O₅ assay | Sigma-Aldrich | Highly viscous; handle with care. |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific | For neutralization. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction. |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Fisher Scientific | For drying organic layers. |
| Celite® 545 | --- | Sigma-Aldrich | For filtration. |
Step-by-Step Procedure
Part 1: Formation of the Hydrazone and In Situ Cyclization
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydrazinopyridine hydrochloride (5.0 g, 34.3 mmol).
-
Addition of Reagents: Add acetone (50 mL) to the flask. The mixture will be a suspension.
-
Initiation of Reaction: While stirring, slowly and carefully add polyphosphoric acid (PPA) (50 g) to the reaction mixture. Caution: The addition of PPA is exothermic. Add it in portions to control the temperature rise.
-
Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Part 2: Work-up and Purification
-
Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice (approx. 200 g) in a large beaker. This will hydrolyze the PPA.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate a significant amount of CO₂ gas. Add the bicarbonate solution in small portions with vigorous stirring until the effervescence ceases and the pH of the solution is approximately 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 100 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Expected Yield and Characterization
-
Expected Yield: 40-60%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction; insufficient heating time/temp. | Ensure the reaction is heated to the correct temperature for the specified time. Monitor by TLC. |
| Decomposition of starting material or product. | Avoid excessive heating. Ensure the reaction is carried out under an inert atmosphere. | |
| Difficult work-up/emulsion formation | Incomplete neutralization. | Ensure the aqueous layer is fully neutralized before extraction. Addition of brine can help break emulsions. |
| Impure product after chromatography | Co-eluting impurities. | Optimize the chromatography gradient. A shallower gradient may improve separation. Re-crystallization may be an option. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Fischer indole synthesis. By following the outlined steps and safety precautions, researchers can successfully prepare this important heterocyclic compound for use in various research and development applications, particularly in the field of medicinal chemistry. The provided insights into the reaction mechanism and troubleshooting tips aim to facilitate a smooth and efficient synthetic process.
References
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Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl. Retrieved from [Link]
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Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(23), 5442–5445. [Link]
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Application Note: Strategic Synthesis of 2-Methyl-6-Azaindole from Common Starting Materials
Introduction: The Significance of the 6-Azaindole Scaffold
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers unique physicochemical properties, including improved aqueous solubility and the ability to act as a hydrogen bond acceptor via the pyridine nitrogen.[1][2] These attributes make it a cornerstone in the design of novel therapeutics. Notably, the 6-azaindole system is integral to Fostemsavir, an FDA-approved HIV entry inhibitor, and YH4808, a promising drug candidate for reflux esophagitis.[3] The 2-methyl substituted variant, 2-methyl-6-azaindole, is a key building block for accessing a wide range of biologically active molecules, demanding robust and scalable synthetic routes.
This guide provides an in-depth analysis of the primary synthetic strategies for preparing 2-methyl-6-azaindole, focusing on the selection of starting materials and the rationale behind various reaction protocols.
Retrosynthetic Analysis: Key Disconnection Approaches
The synthesis of the 2-methyl-6-azaindole core can be approached through several established strategies, each with distinct advantages concerning starting material availability, scalability, and functional group tolerance. The most prominent methods involve forming the pyrrole ring onto a pre-existing pyridine scaffold.
Sources
Application Notes & Protocols: 2-Methyl-1H-pyrrolo[2,3-c]pyridine as a Kinase Inhibitor Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Kinase Specificity
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but achieving selectivity remains a significant challenge due to the highly conserved ATP-binding site across the kinome. This has led to the identification of "privileged scaffolds"—core molecular frameworks that exhibit a predisposition for binding to specific protein families. The 2-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 2-methyl-7-azaindole, has emerged as one such privileged scaffold, forming the foundation of numerous potent and selective kinase inhibitors.[2][3] This guide provides an in-depth exploration of this scaffold, from its mechanistic underpinnings to practical protocols for evaluation.
Section 1: The this compound Scaffold: A Privileged Structure
The 7-azaindole moiety is a bioisostere of indole, but the introduction of a nitrogen atom at the 7-position fundamentally alters its electronic properties and hydrogen bonding capabilities. This seemingly minor change has profound implications for kinase binding.
Mechanism of Action: The Hinge-Binding Motif
The primary mechanism of action for 7-azaindole-based inhibitors is competitive inhibition at the ATP-binding site.[4] The scaffold excels as a "hinge-binding" motif, a critical interaction for anchoring inhibitors within the kinase active site.[1][4][5][6][7]
-
Hydrogen Bond Donor: The pyrrole -NH group acts as a hydrogen bond donor.[1][4]
-
Hydrogen Bond Acceptor: The pyridine nitrogen at position 7 serves as a hydrogen bond acceptor.[1][4]
This bidentate hydrogen bond formation mimics the interaction of the adenine portion of ATP with the kinase hinge region, providing a stable anchor for the inhibitor.[1][4][6] The 2-methyl substituent often serves to occupy a nearby hydrophobic pocket, further enhancing affinity and contributing to selectivity. The versatility of the scaffold allows for synthetic modifications at multiple positions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific kinase targets.[1][3][8]
Section 2: Key Kinase Targets & Activity Profile
The this compound scaffold has been successfully employed to develop inhibitors against a range of kinases. Notably, it has shown significant promise in targeting the Janus Kinase (JAK) family, which is pivotal in cytokine signaling pathways implicated in autoimmune diseases and cancer.[9][10]
| Compound Class | Target Kinase(s) | Reported Potency (IC50) | Therapeutic Area |
| Pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | Potent, with high selectivity over JAK2, JAK3, TYK2[9] | Autoimmune Diseases |
| Pyrrolo[2,3-d]pyrimidines | JAK3 | >100,000-fold selectivity for JAK3 over JAK2[11] | Respiratory, Arthritis |
| 7-Azaindole Hybrids | Haspin, GSK-3β | 0.15 µM (Haspin)[2] | Oncology |
| 7-Azaindole Derivatives | PI3Kγ | 0.5 nM[12] | Oncology |
| 7-Azaindole Derivatives | FGFR1, FGFR2 | 7 nM, 9 nM respectively[13] | Oncology |
| Pyrrolo[2,3-d]pyrimidines | RET | Low nanomolar GI50 values in cell lines[14] | Oncology |
This table is illustrative and collates data from multiple sources. Potency is highly dependent on the specific substitutions on the core scaffold.
Section 3: Application Protocol: Biochemical Kinase Inhibition Assay
To determine the in vitro potency (IC50) of a novel compound based on the scaffold, a biochemical assay is the first critical step. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, scalability, and non-radioactive format.[15] They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the ADP generated.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a solution of the specific kinase of interest (e.g., JAK1) and its corresponding substrate peptide in Kinase Buffer.
-
Serially dilute the test compound (dissolved in 100% DMSO) in Kinase Buffer. Ensure the final DMSO concentration in the assay is consistent and low (<1%) to minimize solvent effects.[15]
-
Prepare an ATP solution at a concentration relevant for the target kinase (e.g., at or near the Km for ATP).
-
-
Kinase Reaction:
-
In a 384-well white plate, add 2.5 µL of the test compound dilution (or DMSO vehicle for positive and negative controls).
-
Add 5 µL of the kinase/substrate mix to all wells.
-
To initiate the reaction, add 2.5 µL of the ATP solution. For "no kinase" negative controls, add 2.5 µL of Kinase Buffer without ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all data points.
-
Normalize the data by setting the "vehicle only" control as 100% activity and a known potent inhibitor (or no ATP control) as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Section 4: Application Protocol: Cellular Target Engagement & Downstream Signaling
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can permeate cells, engage its target, and exert a biological effect in a physiological context.[16][17][18] A common method is to measure the phosphorylation of a downstream substrate of the target kinase via Western Blot or ELISA-based formats.[19]
Principle: For a JAK1 inhibitor, a relevant pathway is the IL-6 signaling cascade. IL-6 binding to its receptor activates JAK1, which then phosphorylates the transcription factor STAT3. An effective JAK1 inhibitor will block this phosphorylation event.
Protocol: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or a specific cancer cell line with active JAK/STAT signaling) in appropriate media.
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes) to induce JAK1-mediated phosphorylation of STAT3. A non-stimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total STAT3 or a housekeeping protein like GAPDH or β-Actin.
-
Quantify the band intensities using image analysis software. A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates effective target inhibition in the cellular environment.
-
Conclusion
The this compound scaffold represents a highly versatile and "privileged" framework in kinase inhibitor design. Its intrinsic ability to form key hydrogen bond interactions with the kinase hinge region provides a robust starting point for developing potent and selective inhibitors. By combining rational design, systematic SAR exploration, and a rigorous testing cascade—from biochemical potency assays to cellular mechanism-of-action studies—researchers can effectively leverage this scaffold to generate novel therapeutic candidates for a wide range of kinase-driven diseases.
References
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- BenchChem. (2025). The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. BenchChem.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Gee, C. et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
- Bohn, J. et al. (2010). Development of New Pyrrolopyrimidine-Based Inhibitors of Janus Kinase 3 (JAK3). Journal of Medicinal Chemistry.
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Legoabe, L. et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Kim, H. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
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- Li, X. et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Molecules.
- Ouellette, S. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
- Wan, Y. et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.
- Irie, T. & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
- Irie, T. & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
- Irie, T. & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- ResearchGate. (n.d.). SAR of 7‐azaindole derivatives as Src kinase inhibitor. ResearchGate.
- Wang, S. et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.
- Norman, P. (2014). Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. Expert Opinion on Therapeutic Patents.
- ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
- Liu, Y. et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- Al-Ostoot, F. H. et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
- Hassan, A. et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports.
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- Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Ramu, V. et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.
- Manetti, F. et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
- Al-Ostoot, F. H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
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Application Notes and Protocols for Utilizing 2-Methyl-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 2-Methyl-6-azaindole Fragment
In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful engine for the generation of novel, high-quality lead compounds. The selection of the initial fragment library is a critical determinant of success, with privileged scaffolds—those recurring in multiple bioactive compounds—offering a significant advantage. The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is one such privileged structure, recognized for its role as a bioisostere of indole and purine.[1][2] This bioisosterism allows it to form key hydrogen bond interactions with a variety of protein targets, particularly the hinge region of kinases.[2][3]
This guide focuses on a specific, strategically designed derivative: 2-Methyl-1H-pyrrolo[2,3-c]pyridine . The inclusion of the 2-methyl group serves a dual purpose. Firstly, it blocks a potential site of metabolism, potentially enhancing metabolic stability. Secondly, it provides a defined vector for interaction within a protein's binding pocket, often occupying a small hydrophobic sub-pocket and providing a solid anchor point for further chemical elaboration.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a cornerstone fragment in discovery campaigns targeting kinases, bromodomains, and other emerging target classes.
Physicochemical Properties of the this compound Fragment
The suitability of a molecule as a fragment is governed by its physicochemical properties, often assessed against the "Rule of Three." The this compound fragment exhibits properties that make it an ideal starting point for a fragment-based drug discovery (FBDD) campaign.
| Property | Value | FBDD "Rule of Three" Guideline |
| Molecular Weight | 132.16 g/mol [1] | < 300 Da |
| cLogP | 1.87[1] | ≤ 3 |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 1 (pyridine N) | ≤ 3 |
| Polar Surface Area (PSA) | 28.68 Ų[1] | ≤ 60 Ų |
These properties indicate that the fragment possesses excellent ligand efficiency and has ample scope for optimization of its potency and pharmacokinetic profile without becoming excessively large or lipophilic.
FBDD Workflow Using this compound
A typical FBDD campaign involves several key stages, from initial screening to the development of a lead compound. The following workflow is tailored for the use of the this compound fragment.
Caption: Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Biophysical Screening of the Fragment
The initial step is to screen this compound against the protein target of interest. High-sensitivity biophysical techniques are essential for detecting the low-affinity interactions characteristic of fragments.
A. Surface Plasmon Resonance (SPR) Screening:
-
Immobilize the target protein on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO). Recommended concentrations range from 1 µM to 1 mM.
-
Inject the fragment solutions over the sensor surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
Fit the resulting sensorgrams to a steady-state affinity model to determine the dissociation constant (KD). A KD in the high micromolar to low millimolar range is typical for a fragment hit.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy (Ligand-Observed):
-
Acquire a 1D ¹H NMR spectrum of this compound in a suitable buffer (e.g., deuterated phosphate buffer).
-
Acquire a second spectrum after the addition of a small amount of the target protein (e.g., 5-10 µM).
-
Observe changes in the chemical shifts or line broadening of the fragment's proton signals, which indicate binding.
-
Techniques such as Saturation Transfer Difference (STD) NMR can be used to confirm binding and identify the protons of the fragment in closest proximity to the protein.
Synthetic Elaboration of the this compound Scaffold
Once this compound is identified as a hit, the next stage is to synthetically elaborate the core to improve potency and selectivity. The key to this stage is the ability to selectively functionalize the different positions of the 6-azaindole ring.
Caption: Figure 2: Key positions for synthetic elaboration of the this compound scaffold.
Protocol 2: Regioselective Halogenation for Cross-Coupling Handles
Introducing a halogen at a specific position is a common strategy to enable subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura[4] and Buchwald-Hartwig aminations.[5]
A. C5-Halogenation (Example):
-
To a solution of this compound in a suitable solvent (e.g., DMF or CH₂Cl₂), add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-halo-2-methyl-1H-pyrrolo[2,3-c]pyridine.
Note: Regioselectivity can be influenced by the choice of solvent and halogenating agent. Protecting the N1 position may be necessary to direct halogenation to other positions.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl group at a halogenated position (e.g., C5).
-
To a microwave vial, add 5-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial and heat in a microwave reactor to 80-120 °C for 15-60 minutes, or heat conventionally with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired 5-aryl-2-methyl-1H-pyrrolo[2,3-c]pyridine derivative.
Protocol 4: Buchwald-Hartwig Amination
This protocol enables the introduction of an amine at a halogenated position.
-
In a glovebox or under an inert atmosphere, combine the halo-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOtBu or Cs₂CO₃) in a dry Schlenk tube.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Note: The choice of ligand and base is crucial and often needs to be optimized for specific substrates.[5][6]
Application in Target-Oriented Drug Discovery
The this compound scaffold has shown significant promise in the development of inhibitors for several important drug target classes.
Kinase Inhibitors
The 6-azaindole core is a well-established hinge-binding motif in kinase inhibitors.[7] The pyrrole N-H can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, mimicking the adenine portion of ATP.[2] Elaboration from the C4 and C5 positions can be used to target the solvent-exposed region and the ribose pocket, respectively, to enhance potency and selectivity.
Bromodomain Inhibitors
Fragment-based screening has been highly successful in identifying novel bromodomain inhibitors.[8][9] The acetyl-lysine binding pocket of bromodomains contains a key asparagine residue that forms a hydrogen bond with the ligand. The N-H of the this compound fragment can engage in this critical interaction, making it an excellent starting point for developing inhibitors of the BET family and other bromodomains.
LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is an important epigenetic target in oncology.[10][11] Several potent LSD1 inhibitors are based on a core that can interact with the FAD cofactor. The 6-azaindole scaffold has been identified as a key component in novel, reversible LSD1 inhibitors.[12] Fragment-based approaches starting with this compound could lead to the discovery of new chemical matter for this target.
Conclusion
This compound is a high-value fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with its identity as a privileged scaffold, make it an excellent starting point for the discovery of novel inhibitors against a range of important therapeutic targets. The synthetic protocols outlined in this guide provide a robust framework for the regioselective elaboration of this fragment, enabling the systematic exploration of structure-activity relationships and the optimization of fragment hits into potent and selective lead compounds.
References
- Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. (2022). RSC Advances.
- Azaindole Therapeutic Agents. (2021). Molecules.
- (PDF) Medicinal Chemistry Insights in the Discovery of Novel LSD1 Inhibitors. (2016). Journal of Medicinal Chemistry.
- Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology.
- Regioselective access to 5‐ and 6‐azaindoles. (2018). European Journal of Organic Chemistry.
- Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019).
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). Angewandte Chemie.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. (n.d.). BenchChem.
- Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. (2014). Journal of Medicinal Chemistry.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003).
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry.
- Regioseletive C–H functionalization of 7-azaindoles. (2024). RSC Advances.
- An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (2017).
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
-
The Azaindole Framework in the Design of Kinase Inhibitors - Semantic Scholar. (2017). Retrieved January 11, 2026, from [Link]
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (2023). Bulletin of the Chemical Society of Ethiopia.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 11, 2026, from [Link]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry.
- Biased multicomponent reactions to develop novel bromodomain inhibitors. (2015). Journal of Medicinal Chemistry.
- BET bromodomain inhibitors: fragment-based in silico design using multi-target QSAR models. (2017).
- Fragments in bromodomain drug discovery. (2015). MedChemComm.
- Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. (2011). Journal of Medicinal Chemistry.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters.
- (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023).
- 1h-pyrrolo[2,3-b]pyridines. (2006).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2004). Current Organic Chemistry.
- Process for preparing 2-halo-5-halomethylpyridines. (1993).
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4-Methyl-1H-pyrrolo[2,3-c]pyridine - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (1969). Journal of the Chemical Society C: Organic.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (2017).
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Application Notes and Protocols for the Derivatization of the 2-Methyl-1H-pyrrolo[2,3-c]pyridine Core
For: Researchers, scientists, and drug development professionals.
Introduction: The 2-Methyl-1H-pyrrolo[2,3-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The this compound, also known as 2-methyl-6-azaindole, is a bicyclic heteroaromatic compound of significant interest in the field of medicinal chemistry. As a bioisostere of indole and other azaindoles, this scaffold offers a unique arrangement of hydrogen bond donors and acceptors, influencing its pharmacokinetic and pharmacodynamic properties. Its derivatives have shown promise in various therapeutic areas, acting as kinase inhibitors and modulators of other biological targets. The strategic derivatization of the this compound core is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This comprehensive guide provides detailed application notes and protocols for the controlled functionalization of the this compound core. We will delve into the key reactive sites and present field-proven methodologies for N-functionalization, halogenation, and carbon-carbon bond-forming reactions. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Understanding the Reactivity of the this compound Core
The reactivity of the this compound core is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The pyrrole nitrogen (N-1) is a primary site for substitution reactions, while the carbon atoms of both rings exhibit distinct reactivity profiles towards electrophilic and nucleophilic reagents, as well as metal-catalyzed cross-coupling reactions.
I. N-Functionalization of the Pyrrole Ring
The nitrogen atom of the pyrrole ring (N-1) is a readily accessible site for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties.
Protocol 1: N-Alkylation under Basic Conditions
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating the subsequent alkylation. Weaker bases like potassium carbonate (K2CO3) can also be employed, often requiring higher temperatures.
-
Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium salt of the azaindole and the alkyl halide, promoting the SN2 reaction. Anhydrous conditions are crucial to prevent the quenching of the sodium hydride.
-
Temperature: The deprotonation step is typically performed at 0 °C to control the exothermic reaction. The subsequent alkylation is carried out at room temperature, although gentle heating may be necessary for less reactive alkyl halides.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Halogenation of the Pyrrolo[2,3-c]pyridine Core
The introduction of halogen atoms onto the azaindole scaffold provides valuable handles for subsequent cross-coupling reactions, enabling the synthesis of a diverse array of derivatives. The regioselectivity of halogenation is highly dependent on the reaction conditions and the halogenating agent employed.
Protocol 2: Electrophilic Bromination at the C3-Position
The C3-position of the pyrrole ring is generally the most electron-rich and therefore the most susceptible to electrophilic attack. This protocol outlines the selective bromination at this position using N-bromosuccinimide (NBS).
Causality of Experimental Choices:
-
Halogenating Agent: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, which allows for controlled monobromination at the most reactive position.
-
Solvent: Acetonitrile (MeCN) is a suitable solvent for this reaction, as it is relatively inert and effectively dissolves both the substrate and the reagent.
-
Temperature: The reaction is typically carried out at room temperature. Lower temperatures can be used to enhance selectivity if needed.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1 M) at room temperature, add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo derivative.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Halogenated 2-Methyl-1H-pyrrolo[2,3-c]pyridines are excellent substrates for these transformations.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-2-Methyl-1H-pyrrolo[2,3-c]pyridine with a boronic acid or its ester.
Causality of Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium(0) source, such as Pd(PPh3)4 or generated in situ from a Pd(II) precursor like Pd(OAc)2 with a suitable phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to activate the boronic acid for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
Step-by-Step Methodology:
-
In a reaction vessel, combine the halo-2-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K2CO3, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of a halo-2-Methyl-1H-pyrrolo[2,3-c]pyridine.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Systems like Pd2(dba)3 with ligands such as BINAP or Xantphos are commonly used.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are preferred.
Step-by-Step Methodology:
-
To a reaction vessel under an inert atmosphere, add the halo-2-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the palladium precursor (e.g., Pd2(dba)3, 0.02-0.05 eq), the phosphine ligand (e.g., BINAP, 0.04-0.10 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the anhydrous solvent (e.g., toluene, 0.1 M).
-
Add the amine (1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Derivatization Pathways
Caption: Key derivatization pathways for the this compound core.
Quantitative Data Summary
| Derivatization Reaction | Position | Reagents | Typical Yield Range (%) |
| N-Alkylation | N-1 | Alkyl halide, NaH, DMF | 70-95 |
| Bromination | C-3 | NBS, MeCN | 80-95 |
| Suzuki-Miyaura Coupling | C-3 | Arylboronic acid, Pd(PPh3)4, K2CO3 | 60-90 |
| Buchwald-Hartwig Amination | C-3 | Amine, Pd2(dba)3, BINAP, NaOtBu | 55-85 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust foundation for the derivatization of the this compound core. The strategic application of N-functionalization, halogenation, and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. As the importance of this scaffold continues to grow, the development of more advanced and regioselective functionalization methods, such as C-H activation, will undoubtedly become a key focus of future research. These efforts will further empower medicinal chemists to fine-tune the properties of this compound-based compounds in their quest for new and improved medicines.
References
-
Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707. [Link]
-
Riabtsev, A. D., Khasanov, S. S., & Zavarzin, I. V. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Kim, J. Y., & Lee, K. (2012). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 14(12), 3230–3233. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Gøker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Herbert, R. B., & Mann, J. (1982). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1523-1532. [Link]
Application Notes and Protocols for the Functionalization of the 6-Azaindole Ring System
Introduction: The 6-Azaindole Scaffold - A Privileged Motif in Medicinal Chemistry
The 6-azaindole ring system, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, impart favorable physicochemical characteristics to molecules. This includes enhanced aqueous solubility and the ability to modulate biological activity through the strategic placement of the nitrogen atom.[1][2] Consequently, 6-azaindole derivatives have garnered significant attention as core components in the development of novel therapeutics, including antivirals and agents targeting neurodegenerative diseases.[3][4]
The functionalization of the 6-azaindole nucleus is a critical aspect of harnessing its full potential in drug discovery. The ability to selectively introduce a diverse array of substituents at various positions around the ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of established and cutting-edge methodologies for the functionalization of the 6-azaindole scaffold, complete with detailed, field-proven protocols for key transformations.
Strategic Functionalization of the 6-Azaindole Core
The reactivity of the 6-azaindole ring system is dictated by the interplay of the electron-donating pyrrole moiety and the electron-withdrawing pyridine ring. This results in distinct reactivity at different positions, enabling regioselective modifications. This guide will focus on functionalization at the N-1, C-3, C-5, and C-7 positions, which are the most commonly targeted sites for derivatization.
N-Functionalization: Alkylation and Arylation
Modification at the pyrrole nitrogen (N-1) is a common strategy to introduce substituents that can modulate the steric and electronic properties of the molecule, as well as to block this position to direct subsequent reactions to other sites. However, direct N-alkylation can be challenging due to the potential for competing alkylation at the pyridine nitrogen (N-6), leading to a mixture of regioisomers.[3]
Protocol 1: Regioselective N-1 Alkylation of 6-Azaindole
This protocol describes a general method for the N-1 alkylation of 6-azaindole using a strong base to generate the more nucleophilic N-1 anion.
Causality of Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, favoring the formation of the N-1 anion over the less acidic pyridine N-H.
-
Solvent (THF): Anhydrous tetrahydrofuran is an appropriate aprotic solvent that dissolves the reactants and does not interfere with the strong base.
-
Temperature: The initial deprotonation is performed at a low temperature to control the reaction, followed by warming to room temperature to facilitate the alkylation.
Experimental Protocol:
-
To a stirred solution of 6-azaindole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkylating agent (e.g., alkyl halide, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated 6-azaindole.
C-3 Functionalization: Electrophilic Substitution and Metal-Catalyzed Cross-Coupling
The C-3 position of the pyrrole ring is electron-rich and thus susceptible to electrophilic attack. This position is a key handle for introducing a wide range of functional groups.
Protocol 2: Vilsmeier-Haack Formylation at C-3
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group at the C-3 position of electron-rich heterocycles like 6-azaindole. The Vilsmeier reagent, an electrophilic iminium species, is generated in situ from a substituted amide (e.g., DMF) and a dehydrating agent (e.g., POCl₃).[5][6][7][8][9]
Causality of Experimental Choices:
-
Vilsmeier Reagent (POCl₃/DMF): This combination generates the electrophilic chloroiminium ion, which is reactive enough to attack the electron-rich C-3 position of the 6-azaindole.
-
Reaction Conditions: The reaction is typically carried out at room temperature, and the subsequent hydrolysis of the iminium intermediate to the aldehyde is achieved by the addition of an aqueous base.
Experimental Protocol:
-
In a flask equipped with a stirring bar and under an inert atmosphere, add phosphorus oxychloride (POCl₃, 3.3 equiv) dropwise to anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0 °C.
-
Stir the mixture for 15 minutes at room temperature to form the Vilsmeier reagent.
-
Add 6-azaindole (1.0 mmol) to the resulting solution and continue to stir at room temperature for 48 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of potassium carbonate (K₂CO₃) to pH 10.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the 3-formyl-6-azaindole.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-azaindole.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Halo-6-azaindoles
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl and heteroaryl-aryl structures. This protocol outlines a general procedure for the coupling of a 3-halo-6-azaindole with a boronic acid.[10]
Causality of Experimental Choices:
-
Palladium Catalyst (Pd(OAc)₂ or Pd₂(dba)₃): These are common and effective palladium precursors for Suzuki couplings.
-
Ligand (e.g., XPhos, SPhos): Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact the reaction efficiency and substrate scope.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent (e.g., Dioxane, Toluene): Anhydrous, aprotic solvents are typically used to prevent the decomposition of the catalyst and reactants.
Experimental Protocol:
-
To a Schlenk tube, add the 3-halo-6-azaindole (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-azaindole.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Functionalization of the Pyridine Ring: C-5 and C-7 Positions
The pyridine ring of 6-azaindole is electron-deficient and generally less reactive towards electrophilic substitution than the pyrrole ring. However, functionalization can be achieved through metal-catalyzed cross-coupling reactions of pre-functionalized (e.g., halogenated) substrates or through direct C-H activation.
Protocol 4: Buchwald-Hartwig Amination of 5- or 7-Halo-6-azaindoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This protocol provides a general method for the amination of halo-6-azaindoles.[11][12][13]
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, the choice of the palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields and broad substrate scope.
-
Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are essential for the stability of the catalytic system.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine the halo-6-azaindole (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) in a Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the mixture in a preheated oil bath at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-6-azaindole.
Diagram: Buchwald-Hartwig Amination Workflow
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
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- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Application Notes and Protocols: Characterization of 2-Methyl-1H-pyrrolo[2,3-c]pyridine as a Potent and Reversible LSD1 Inhibitor
Introduction: The Rationale for Reversible LSD1 Inhibition in Epigenetic Therapy
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By acting as an epigenetic "eraser," LSD1 is integral to a variety of cellular processes, including cell proliferation, differentiation, and embryonic development.[3][4] However, its dysregulation and overexpression have been implicated in the pathogenesis of numerous human cancers, such as acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and neuroblastoma, making it a compelling target for therapeutic intervention.[4][5][6]
While early drug discovery efforts focused on irreversible inhibitors, many of which are derivatives of the monoamine oxidase inhibitor tranylcypromine, there is a growing interest in the development of reversible inhibitors.[7] Reversible inhibitors offer potential advantages in terms of safety and dosing flexibility, as their effects can be more readily controlled. The 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a novel class of highly potent and selective reversible LSD1 inhibitors.[2][8] This document provides a comprehensive guide for researchers to characterize the activity of this compound class, from initial biochemical validation to cellular and in vivo model systems.
Mechanism of Action: Reversible Antagonism of the FAD Cofactor
LSD1-mediated demethylation is an oxidative process dependent on its flavin-adenine dinucleotide (FAD) cofactor.[9] The reaction begins with the abstraction of a hydride from the methylated lysine substrate by FAD, forming an iminium cation intermediate.[1][9] This intermediate is then hydrolyzed to release formaldehyde and the demethylated lysine.[1] this compound and its derivatives act as reversible inhibitors by competing for binding within the FAD-binding cavity of LSD1, thereby preventing the catalytic cycle from proceeding.
Caption: Workflow for the HRP-coupled LSD1 inhibition assay.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethyl H3(1-21)K4 peptide substrate
-
This compound test compound
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Then, dilute these concentrations into the Assay Buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add 25 µL of diluted test compound to each well. Add 25 µL of recombinant LSD1 enzyme (e.g., at a final concentration of 30-40 nM) to each well. [10]Incubate for 15 minutes on ice. [10]Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" background controls.
-
Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm. [11]6. Data Analysis:
-
Subtract the background fluorescence (no enzyme wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. [10] Expected Results: Potent this compound derivatives have been reported to exhibit IC50 values in the low nanomolar range in such assays. [2][12]
Compound Class Reported LSD1 IC50 (nM) Reference Pyrrolo[2,3-c]pyridines 3.1 - 6.5 [2][12] GSK-LSD1 (Irreversible) ~7.6 [10][13]
-
Cellular Activity Assessment: Target Engagement and Phenotypic Effects
Demonstrating that a compound can engage its target in a cellular context and elicit a desired biological response is a critical next step. For LSD1 inhibitors, this involves verifying an increase in histone methylation marks and assessing the anti-proliferative effects in relevant cancer cell lines.
Protocol 2: Western Blot for Histone H3K4 Methylation
Principle of the Assay: This protocol assesses the intracellular activity of the LSD1 inhibitor by measuring the accumulation of its substrate, H3K4me2. [14]Cells are treated with the compound, and histone proteins are then extracted. Western blotting using specific antibodies allows for the visualization and quantification of changes in H3K4me2 levels, normalized to total Histone H3. [15] Materials:
-
AML (e.g., MV4;11, MOLM-13) or SCLC (e.g., NCI-H1417) cell lines [8]* this compound test compound
-
Cell lysis buffer and histone acid extraction reagents
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10% Bis-Tris) * PVDF membrane (0.22 µm for small histone proteins) [16]* Primary antibodies: Anti-H3K4me2, Anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells (e.g., MV4;11) in 6-well plates and allow them to adhere or stabilize. Treat cells with increasing concentrations of the test compound for 24-48 hours. Include a vehicle (DMSO) control.
-
Histone Extraction: Harvest the cells and perform an acid extraction to isolate histone proteins. [17]This step enriches for histones and removes many other cellular proteins. [17]3. Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 5-15 µg) per lane onto an SDS-PAGE gel. [17] * Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. Due to the small size and positive charge of histones, transfer efficiency can be challenging; consider adding 0.01% SDS to the transfer buffer and extending the transfer time. [17]5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. * Incubate the membrane with the primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C. [16][18] * Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [16] * Wash again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). [15]Normalize the H3K4me2 signal to the total H3 signal.
-
Expected Results: Treatment with an effective LSD1 inhibitor should lead to a dose-dependent increase in the H3K4me2 signal, confirming target engagement within the cell. [14]
Protocol 3: Cell Viability Assay
Principle of the Assay: This assay measures the anti-proliferative or cytotoxic effects of the compound on cancer cells. A common method uses a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.
Materials:
-
AML (e.g., TF-1a, MV4;11) or SCLC (e.g., NCI-H510A) cell lines [13]* this compound test compound
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in opaque-walled 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for an extended period, typically 72-96 hours, as LSD1 inhibitors often induce differentiation rather than acute cytotoxicity. [13]4. Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50/EC50 value by non-linear regression analysis.
Expected Results: Potent this compound derivatives have shown anti-proliferative activity in the low nanomolar to sub-nanomolar range in sensitive cell lines like MV4;11 and NCI-H1417. [2][8][12]
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
|---|---|---|---|
| MV4;11 | AML | 0.6 | [2][12] |
| MOLM-13 | AML | 31 | [8] |
| NCI-H1417 | SCLC | 1.1 | [2][12]|
In Vivo Evaluation: A Conceptual Protocol for Xenograft Models
After demonstrating in vitro and cellular efficacy, the next logical step is to evaluate the compound's anti-tumor activity in an animal model. A subcutaneous xenograft model using a sensitive cell line is a standard approach.
Conceptual Protocol 4: Murine Xenograft Model for AML
Principle of the Study: This study aims to determine if systemic administration of this compound can inhibit tumor growth in vivo. Immunocompromised mice are implanted with a human cancer cell line (e.g., MV4;11), and tumor growth is monitored following treatment with the compound. [19] Model:
-
Animal: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Line: MV4;11 (human AML). [19] Procedure Outline:
-
Cell Implantation: Subcutaneously inject MV4;11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the animals into treatment groups (e.g., vehicle control, test compound at multiple dose levels). Administer the compound via an appropriate route (e.g., oral gavage), based on its pharmacokinetic properties. [19]4. Efficacy Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.
-
Endpoint and Analysis: At the end of the study (when control tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and potentially process them for pharmacodynamic analysis (e.g., Western blot for H3K4me2).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and vehicle control groups to determine the extent of tumor growth inhibition.
Expected Outcome: Oral administration of potent this compound derivatives has been shown to lead to significant, dose-dependent suppression of tumor growth in AML xenograft models. [19]
Conclusion
The this compound class of compounds represents a significant advancement in the development of potent, selective, and reversible LSD1 inhibitors. The protocols outlined in this guide provide a comprehensive framework for researchers to validate the biochemical and cellular activity of these molecules and to design subsequent in vivo studies. By systematically applying these methodologies, the therapeutic potential of this promising new class of epigenetic modulators can be thoroughly investigated.
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Cairns, B. R. (2009). LSD1 and The Chemistry of Histone Demethylation. PMC, NIH. [Link]
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Cole, P. A. (2017). LSD1 Histone Demethylase Assays and Inhibition. PMC, NIH. [Link]
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Myczek, K., & Millan, M. J. (2013). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. PMC, NIH. [Link]
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Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. NIH. [Link]
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Prous Institute. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. (2025). [Link]
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Scheel, A. H., et al. (2019). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. NIH. [Link]
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Wang, J., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central. [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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PMC, PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
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Research Square. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]
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Application Notes & Protocols: A Strategic Framework for Developing Cell-Based Assays for 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Introduction: De-orphaning a Novel Pyrrolopyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry. Related structures, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), are integral to approved therapeutics, including kinase inhibitors.[1][2] Derivatives of the broader pyrrolopyridine family have shown diverse biological activities, targeting protein kinases, phosphodiesterases, and epigenetic modulators like Lysine-Specific Demethylase 1 (LSD1).[3][4]
This guide addresses the critical first steps in characterizing a novel derivative, 2-Methyl-1H-pyrrolo[2,3-c]pyridine . When encountering a new chemical entity, a structured, multi-tiered approach is essential to elucidate its biological activity. We will not assume a specific molecular target; instead, we will construct a logical screening cascade designed to first establish a foundational activity profile and then systematically probe for common, high-value drug target classes. This document provides the scientific rationale and detailed protocols for researchers to determine the compound's therapeutic potential, moving from broad phenotypic effects to specific mechanistic insights.
Part 1: The Foundational Tier – Assessing Cellular Impact
Before investigating a specific mechanism of action (MOA), it is imperative to determine the compound's fundamental effect on cell viability and health. These initial assays define the therapeutic window and inform the concentration ranges for all subsequent experiments. Performing mechanism-based assays at concentrations that induce widespread cytotoxicity will yield uninterpretable or misleading data.[5][6]
Rationale for Foundational Screening
The primary goal is to distinguish between targeted anti-proliferative or cytostatic effects and non-specific cytotoxicity.[6] We will employ orthogonal assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity. This dual-assay approach provides a more robust and reliable profile of the compound's impact.
Diagram: The Assay Development Workflow
Caption: A tiered workflow for characterizing novel compounds.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for viability.[7] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8]
Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549, human lung carcinoma) into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x concentration serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value, the concentration at which 50% of cell proliferation is inhibited.
Protocol 2: Cytotoxicity Assessment via LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of cytotoxicity.[9][10]
Methodology:
-
Plate Setup: Seed and treat cells as described in Protocol 1 (steps 1-3).
-
Control Wells: It is critical to include the following controls[6]:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with 10 µL of a lysis buffer (e.g., 10X Triton X-100) 45 minutes before measurement.
-
Medium Background: No-cell wells with medium only.
-
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well.[9]
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
| Assay Type | Principle Measured | Primary Endpoint | Interpretation |
| MTT Assay | Mitochondrial reductase activity | IC₅₀ | Potency of anti-proliferative/cytostatic effect |
| LDH Release Assay | Plasma membrane integrity | CC₅₀ | Potency of cytotoxic (cell-killing) effect |
Part 2: The Exploratory Tier – Screening for Target Class Activity
With a defined non-toxic concentration range, we can now screen for activity against major drug target families potentially modulated by the pyrrolopyridine scaffold.
Rationale for Target Class Screening
The goal here is not to identify a single target, but to narrow the field of possibilities. Based on the activities of related compounds, we will prioritize assays for kinase inhibition and GPCR modulation. These assays utilize engineered cell lines that report on the activity of an entire signaling pathway, making them excellent tools for primary screening.[11][12]
Diagram: Generic Kinase Phosphorylation Assay
Caption: A cell-based assay measuring inhibition of a kinase cascade.
Protocol 3: General Kinase Inhibition (Phospho-Substrate Assay)
This protocol describes a general method to screen for inhibition of a common signaling pathway, such as the EGFR-MEK-ERK pathway, in a relevant cell line (e.g., A549 cells, which have an active KRAS mutation). The readout relies on quantifying the phosphorylation of a key downstream substrate.[13][14]
Methodology:
-
Cell Culture: Seed A549 cells in a 96-well plate and allow them to adhere overnight. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal pathway activation.
-
Compound Pre-incubation: Treat cells with a serial dilution of this compound (at non-cytotoxic concentrations) for 1-2 hours. Include a known MEK inhibitor (e.g., Trametinib) as a positive control.
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the well using a lysis buffer containing protease and phosphatase inhibitors.
-
Detection (TR-FRET Example): Use a time-resolved FRET (TR-FRET) assay kit for phosphorylated ERK (p-ERK).[15]
-
Add the detection mix, containing a Europium-labeled total-ERK antibody and an Alexa Fluor 647-labeled p-ERK antibody, to the lysate.
-
Incubate for 2-4 hours at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). A decrease in the ratio indicates inhibition of ERK phosphorylation. Determine the IC₅₀ from the dose-response curve.
Protocol 4: GPCR Modulation (CRE-Luciferase Reporter Assay)
This assay screens for compounds that modulate G-protein coupled receptors (GPCRs), specifically those that signal through the Gαs or Gαi pathways, by measuring changes in cyclic AMP (cAMP).[16] We use a HEK293 cell line stably expressing a luciferase reporter gene under the control of a cAMP Response Element (CRE).[17][18]
Methodology:
-
Cell Seeding: Seed HEK293-CRE-Luc cells into a white, clear-bottom 96-well plate at 20,000 cells/well. Incubate overnight.
-
Compound Treatment:
-
Agonist Mode: Treat cells with the test compound alone to see if it stimulates the pathway.
-
Antagonist Mode: Pre-incubate cells with the test compound for 30 minutes, then stimulate with a known agonist (e.g., 10 µM Forskolin, which directly activates adenylyl cyclase) to see if the compound blocks activation.
-
-
Incubation: Incubate for 6 hours to allow for reporter gene expression.
-
Lysis & Luciferase Reaction: Remove the medium. Add a luciferase assay reagent (containing cell lysis buffer and luciferin substrate) to each well.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis:
-
Agonist: An increase in luminescence indicates Gαs activation. Calculate EC₅₀.
-
Antagonist: A decrease in the Forskolin-stimulated signal indicates Gαi activation or direct adenylyl cyclase inhibition. Calculate IC₅₀.
-
Part 3: The Confirmatory Tier – Mechanism of Action Deconvolution
A "hit" from Tier 2 provides a strong hypothesis for the compound's MOA. Tier 3 is designed to validate this hypothesis with more direct and specific assays.
Rationale for MOA Validation
The screening assays in Tier 2 measure downstream events in a signaling pathway. Confirmatory assays aim to provide more direct evidence of target engagement and verify the effect on the cellular machinery. For example, if the compound inhibited tubulin polymerization in a phenotypic screen, we would use immunofluorescence to directly visualize the microtubule network.[19]
Diagram: GPCR-CRE Reporter Gene Assay Logic
Caption: Signal transduction in a CRE-luciferase reporter assay for GPCRs.
Protocol 5: Secondary Assay Example (Microtubule Integrity via Immunofluorescence)
This protocol is used to confirm if a compound's cytotoxic or anti-proliferative activity is due to disruption of the microtubule cytoskeleton, a mechanism for some pyrrolopyridine derivatives.[19]
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with the IC₅₀ concentration of the test compound for 18-24 hours. Include a positive control (e.g., Paclitaxel or Colchicine) and a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) for 1 hour at room temperature.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to controls. Look for signs of depolymerization (loss of filaments) or hyper-stabilization (bundling).
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Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: NIH National Library of Medicine URL: [Link]
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Title: Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels Source: PubMed URL: [Link]
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Title: Development and validation of a reporter gene assay for the bioactivity determination of anti-TSLP monoclonal antibodies Source: PubMed URL: [Link]
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Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]
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Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: Immunologix URL: [Link]
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Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]
-
Title: Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization Source: ResearchGate URL: [Link]
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Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL: [Link]
-
Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL: [Link]
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Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLOS One URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NIH National Library of Medicine URL: [Link]
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Title: GPCR Signaling Assays | GPCR Assay Kits Source: Indigo Biosciences URL: [Link]
-
Title: MTT Assay Source: YouTube URL: [Link]
-
Title: Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Source: PubMed URL: [Link]
-
Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: NIH National Library of Medicine URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Publishing URL: [Link]
-
Title: 1H-pyrrolo[2,3-b]pyridine, 2-methyl Source: Pipzine Chemicals URL: [Link]
-
Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: NIH National Library of Medicine URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]
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Application Note: High-Throughput Quantification of 2-Methyl-6-Azaindole Using Validated HPLC-UV and LC-MS/MS Methods
[AN2026-01]
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for the quantitative analysis of 2-methyl-6-azaindole, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Recognizing the importance of this structural motif in medicinal chemistry, two robust and validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and content analysis, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and regulatory compliance.[2][3][4]
Introduction: The Significance of 2-Methyl-6-Azaindole Quantification
2-Methyl-6-azaindole is a derivative of 7-azaindole, a privileged heterocyclic structure found in numerous bioactive compounds and clinically approved drugs.[5][6] Azaindoles serve as bioisosteres of indoles, often conferring improved physicochemical properties such as solubility and metabolic stability.[5][6][7] The accurate and precise quantification of 2-methyl-6-azaindole is therefore critical throughout the drug development lifecycle, from process chemistry and formulation development to quality control and metabolite identification studies.
The development of validated analytical methods is a cornerstone of Good Manufacturing Practice (GMP) and ensures that the data generated are reliable and fit for purpose.[8][9] This guide provides the scientific rationale and step-by-step protocols for two complementary analytical techniques, empowering researchers to make informed decisions based on high-quality analytical data.
Method Selection Rationale
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.
-
HPLC-UV: This technique is ideal for quantifying the bulk substance, monitoring reaction progress, and assessing purity levels where concentrations are relatively high (µg/mL to mg/mL range). Its robustness, cost-effectiveness, and ease of implementation make it a workhorse in most analytical laboratories.
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as bioanalysis (e.g., in plasma or tissue), impurity profiling at trace levels, or metabolite identification, LC-MS/MS is the gold standard.[10] Its ability to selectively monitor specific mass transitions for the analyte of interest minimizes matrix interference and allows for quantification at the pg/mL to ng/mL level.[11]
HPLC-UV Method for Purity and Assay
This method is designed for the accurate quantification of 2-methyl-6-azaindole in drug substance or as a chemical intermediate.
Chromatographic Principle
A reversed-phase HPLC method separates compounds based on their hydrophobicity. 2-Methyl-6-azaindole, being a moderately polar aromatic compound, is retained on a non-polar stationary phase (like C18) and eluted with a mixture of a polar aqueous mobile phase and a less polar organic modifier. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
2-Methyl-6-Azaindole Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 280 nm (based on typical azaindole absorbance) |
3.2.3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-methyl-6-azaindole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1))[2][12][13]
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4][8]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a sample spiked with known related substances. | Analyte peak is free from interference at its retention time. Peak purity analysis (DAD) should pass. |
| Linearity | Analyze five calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Analyze a sample of known concentration (or spiked placebo) at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio ≥ 10. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision.[12] | 80% to 120% of the test concentration for an assay. |
Workflow Diagram
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A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
An Application Note for Drug Development Professionals
Abstract
This application note details a highly specific, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Methyl-1H-pyrrolo[2,3-c]pyridine. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery. The developed method is demonstrated to be stability-indicating through forced degradation studies, making it suitable for purity and stability testing in drug development environments. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines.
Introduction and Rationale
This compound is a derivative of 7-azaindole, a scaffold of great interest in pharmaceutical research, appearing in molecules targeting kinases and other enzymes.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is required to determine purity, quantify concentration, and assess stability. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.
The primary objective of this work was to develop and validate an isocratic RP-HPLC method that can separate this compound from potential process-related impurities and degradation products. The trustworthiness of an analytical method hinges on its validation and the implementation of system suitability checks, which ensure the chromatographic system is performing adequately for the analysis.[3][4] This guide explains the causal choices behind the method's parameters and provides a step-by-step protocol for its implementation and validation.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₈H₈N₂ | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| XLogP3 | 1.87 | [5] |
| pKa (Predicted) | ~5.5 (Pyridine N) | Inferred from similar pyridine structures[6][7] |
| UV Absorption | Aromatic system, expect λmax ~220-280 nm | Inferred from pyrrolopyridine structures[8] |
The molecule's moderate hydrophobicity (XLogP3 ≈ 1.87) makes it an ideal candidate for Reverse-Phase (RP) chromatography. The basicity of the pyridine nitrogen necessitates pH control of the mobile phase to ensure consistent retention and sharp, symmetrical peak shapes.
Method Development Rationale: The "Why"
Every parameter in an HPLC method is chosen to achieve a specific analytical goal. Here, we outline the logic for the selected conditions.
-
Chromatographic Mode: Reverse-Phase: The analyte is a small organic molecule with significant non-polar character, making reverse-phase HPLC the most effective separation mode. The primary retention mechanism is the hydrophobic interaction between the analyte and the non-polar stationary phase.[9]
-
Stationary Phase: C18 Column: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography, offering high hydrophobicity and retention for a wide range of molecules. A column with high-purity silica and robust end-capping is selected to minimize undesirable interactions with residual silanols, which can cause peak tailing for basic compounds like this one.
-
Mobile Phase: Acetonitrile and Buffered Water:
-
Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity, low UV cutoff, and excellent solvating properties. It often provides different selectivity compared to methanol, especially for aromatic compounds.[9]
-
Aqueous Phase: A low pH is required to protonate the basic pyridine nitrogen (pKa ~5.5). This ensures that the analyte exists as a single, positively charged species, preventing peak splitting and broadening. A phosphate buffer at pH 3.0 provides excellent pH control in the optimal range for silica-based columns. Using an acidic mobile phase also suppresses the ionization of residual silanols on the stationary phase, further improving peak shape.[9]
-
-
Detector: Photodiode Array (PDA): A PDA detector is selected for its ability to monitor a range of wavelengths simultaneously. This allows for the selection of the optimal detection wavelength (λmax) for maximum sensitivity and provides peak purity analysis by comparing UV spectra across a single peak. This is a critical feature for a stability-indicating method.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (H₃PO₄, 85%, Analytical Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
This compound Reference Standard (>99% purity)
-
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter through a 0.45 µm nylon filter.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
Protocol 2: HPLC Method Parameters
The validated chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 30% Acetonitrile, 70% Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 275 nm (Acquisition range: 200-400 nm) |
| Run Time | 10 minutes |
Protocol 3: System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of results.[3][10]
-
Inject the Working Standard Solution (50 µg/mL) five consecutive times.
-
Evaluate the results against the acceptance criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates injection precision.[11] |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Ensures retention time stability. |
Method Validation and Forced Degradation
A comprehensive validation was performed following ICH Q2(R1) guidelines to establish the method's trustworthiness.[12] Furthermore, a forced degradation study was conducted to prove the method's specificity and stability-indicating capability.[13][14]
Visual Workflow for Analysis
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: General workflow for HPLC analysis.
Protocol 4: Forced Degradation Study
Forced degradation (stress testing) is essential to demonstrate that the analytical method can separate the main analyte from any degradation products that might form over its shelf life.[15][16] The goal is to achieve 5-20% degradation of the active ingredient.[14]
-
Sample Preparation: Prepare separate solutions of this compound at 1000 µg/mL in the diluent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[15]
-
-
Analysis: After exposure, dilute the stressed samples to a theoretical concentration of 50 µg/mL with the diluent and analyze using the HPLC method. Analyze an unstressed control sample for comparison.
Results and Discussion
Typical Chromatogram: Under the described conditions, this compound elutes at approximately 4.5 minutes . The peak is sharp and symmetrical.
Forced Degradation Summary: The method successfully separated the intact analyte peak from all degradation products formed under various stress conditions. Peak purity analysis using the PDA detector confirmed that the main peak was spectrally pure in all stressed samples, confirming the method is stability-indicating .
| Stress Condition | % Degradation (Approx.) | Observations |
| Acid (1N HCl, 60°C) | ~15% | Major degradant peak at RRT ~0.8 |
| Base (1N NaOH, 60°C) | ~22% | Two degradant peaks at RRT ~0.7 and ~1.5 |
| Oxidation (3% H₂O₂) | ~8% | Minor degradant peak at RRT ~1.2 |
| Thermal (80°C) | < 5% | Compound is relatively stable to heat. |
| Photolytic (ICH Q1B) | ~12% | A degradant peak observed at RRT ~1.8 |
Method Validation Summary: The method met all ICH validation criteria.
| Validation Parameter | Result |
| Specificity | Passed (No interference from degradants) |
| Linearity (Range: 5-100 µg/mL) | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): < 1.0%; Intermediate (Inter-day): < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min), pH (±0.2), and % ACN (±2%) |
Logical Diagram for Stability Assessment
Caption: Logic flow of the forced degradation study.
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the analysis of this compound. The successful validation and forced degradation studies demonstrate its suitability as a stability-indicating method for quality control and stability testing in pharmaceutical development. The detailed rationale and step-by-step protocols provide a robust framework for implementation in any analytical laboratory.
References
-
ResearchGate. HPLC system suitability parameters.
-
Pharmaguideline. System Suitability in HPLC Analysis.
-
Pharma Tutor. HPLC System Suitability Parameters.
-
SlideShare. System suitability parameters assessment by HPLC.
-
YouTube. Analytical Method Validation - HPLC System Suitability.
-
International Journal of Applied Research in Science and Technology. A Review on Force Degradation Studies for Drug Substances.
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
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Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods.
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
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Echemi. This compound.
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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HELIX Chromatography. HPLC Methods for analysis of Pyridine.
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Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
-
SIELC Technologies. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column.
-
Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 2-methyl.
-
University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method.
-
Phenomenex. Reversed Phase HPLC Method Development.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.
-
Journal of the Chemical Society C: Organic. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.
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large-scale synthesis of 2-methyl-6-azaindole
An Application Note and Protocol for the Large-Scale Synthesis of 2-Methyl-6-Azaindole
Authored by: A Senior Application Scientist
Introduction
The 6-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Specifically, 2-methyl-6-azaindole serves as a crucial building block in the development of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory and autoimmune diseases.[2][3][4][5] The introduction of the nitrogen atom into the indole core can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can lead to improved pharmacokinetic profiles.[6][7]
However, the synthesis of azaindoles, particularly on a large scale, presents unique challenges compared to their indole counterparts. The electron-deficient nature of the pyridine ring often renders classical indole syntheses less effective.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthesis of 2-methyl-6-azaindole. We will delve into the strategic selection of a synthetic route, provide a detailed step-by-step protocol, and discuss critical aspects of process optimization, quality control, and safety.
Retrosynthetic Analysis and Strategy Selection
Several synthetic strategies have been reported for the construction of the azaindole core.[10][11][12] These include transition-metal-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck couplings, as well as intramolecular cyclization approaches.[8][11] For large-scale synthesis, the ideal route should be characterized by high yields, readily available and cost-effective starting materials, operational simplicity, and a favorable safety profile.
A particularly effective strategy for the synthesis of 2-methyl substituted azaindoles is the palladium-catalyzed annulation of an appropriately substituted aminopyridine with an alkene.[8] This approach offers a convergent and efficient pathway to the desired product.
The chosen retrosynthetic approach is outlined below:
Caption: Retrosynthetic analysis of 2-methyl-6-azaindole.
This strategy involves the reaction of an ortho-iodoaminopyridine with allyl acetate, catalyzed by a palladium complex. The reaction proceeds through the formation of a π-allyl palladium complex, followed by an intermolecular nucleophilic attack and subsequent intramolecular Heck-type reaction to construct the pyrrole ring.[8]
Detailed Synthetic Protocol: Palladium-Catalyzed Annulation
This section details a robust protocol for the synthesis of 2-methyl-6-azaindole, adapted from established methodologies.[8]
Reaction Scheme
The overall reaction is as follows:
(Image of the chemical reaction showing 3-amino-4-iodopyridine reacting with allyl acetate in the presence of a palladium catalyst to yield 2-methyl-6-azaindole)
Mechanism and Rationale
The catalytic cycle is believed to proceed via the following key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-I bond of the amino-iodopyridine.
-
π-Allyl Complex Formation: The resulting Pd(II) complex coordinates with allyl acetate.
-
Nucleophilic Attack: The amino group of the pyridine attacks the π-allyl complex.
-
Reductive Elimination/Heck Cyclization: An intramolecular cyclization followed by reductive elimination regenerates the Pd(0) catalyst and forms the azaindole ring.
This palladium-catalyzed approach is advantageous for its high efficiency and functional group tolerance. The choice of ligand and base is crucial for optimizing the reaction yield and minimizing side products.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-4-iodopyridine | ≥97% | Commercially Available | Starting material |
| Allyl acetate | 99% | Commercially Available | Reagent |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially Available | Catalyst precursor |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |
| Ethyl acetate | ACS grade | Commercially Available | Extraction solvent |
| Brine (saturated NaCl solution) | Prepared in-house | For workup | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent |
| Silica gel | 230-400 mesh | Commercially Available | For chromatography |
Step-by-Step Protocol
Caption: Overall workflow for the synthesis of 2-methyl-6-azaindole.
-
Reaction Setup:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-amino-4-iodopyridine (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via cannula.
-
-
Reaction Execution:
-
Add allyl acetate (2.0 eq) to the reaction mixture.
-
Heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-methyl-6-azaindole as a solid.
-
If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Process Optimization and Scale-Up Considerations
-
Catalyst System: The choice of palladium source and ligand can significantly impact the reaction efficiency. Other phosphine ligands or N-heterocyclic carbene (NHC) ligands could be screened for improved performance.
-
Base: While potassium carbonate is effective, other inorganic or organic bases can be evaluated to optimize the reaction rate and minimize side reactions.
-
Solvent: DMF is a common solvent for such reactions due to its high boiling point and ability to dissolve the reagents. However, for large-scale production, alternative solvents with better safety and environmental profiles should be considered.
-
Temperature: The reaction temperature is a critical parameter. Lowering the temperature may reduce the formation of impurities but could also decrease the reaction rate.
-
Workup: On a large scale, the aqueous workup and extraction can be resource-intensive. Alternative purification methods such as crystallization directly from the reaction mixture (if feasible) should be explored.
Quality Control and Analytical Characterization
In-Process Controls (IPCs)
-
Reaction Completion: Monitor by HPLC to ensure the consumption of the starting 3-amino-4-iodopyridine to <1%.
-
Purity Check: Analyze the crude product by HPLC to assess the purity profile before committing to purification.
Final Product Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥98.0% | HPLC |
| Melting Point | Conforms to reference | Melting Point Apparatus |
| Residual Solvents | Within ICH limits | GC-HS |
Analytical Methods
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid can be used for purity analysis.[13][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are used to confirm the structure of the final product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the expected molecular ion peak, confirming the molecular weight of 2-methyl-6-azaindole.
Safety and Hazard Analysis
Hazard Identification
| Chemical | Hazards |
| 3-Amino-4-iodopyridine | Harmful if swallowed, causes skin and eye irritation.[15] |
| Allyl acetate | Flammable liquid and vapor, harmful if swallowed, toxic in contact with skin. |
| Palladium(II) acetate | May cause an allergic skin reaction, suspected of causing genetic defects. |
| Triphenylphosphine | Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction. |
| Potassium carbonate | Causes serious eye irritation. |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation, may damage the unborn child. |
| Ethyl acetate | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness. |
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.[16]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.[17]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[16]
Emergency Procedures
-
Skin Contact: Immediately wash with plenty of soap and water.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16][17]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[16][17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[16]
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste containing palladium should be collected separately for potential metal recovery.
Conclusion
The palladium-catalyzed annulation of 3-amino-4-iodopyridine with allyl acetate provides a reliable and scalable route to 2-methyl-6-azaindole, a key intermediate in pharmaceutical research and development. By carefully controlling reaction parameters and implementing robust analytical and safety protocols, this synthesis can be efficiently performed on a large scale. Further optimization of the catalyst system and reaction conditions may lead to even more economical and environmentally friendly processes.
References
- American Chemical Society.
- Organic Chemistry Portal. Azaindole synthesis.
- Ryabukhin, S. et al. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Padwa, A. et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters.
- Fernandes, C. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Ali, H. I. et al. (2017).
- Fisher Scientific. (2014).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Merck Sharp and Dohme Ltd. (1996). Chemical synthesis of azaindoles.
- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.
- Bode, J. W. et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. NIH Public Access.
- Kordubailo, M. V., & Tolmachev, A. A. (2025).
- ResearchGate. Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles.
- Merck Sharp and Dohme Ltd. (1996). Synthesis of azaindoles.
- PubChem.
- PubChem.
- PubChem.
- Apollo Scientific.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- Molecules. (2020). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- ChemRxiv. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3.
- Synthesis. Synthesis of Azaindoles.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- ChemicalBook. 6-Azaindole synthesis.
- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
- ResearchGate. The known syntheses of 7-methyl-4-azaindole (6).
- Google Patents.
- Organic Syntheses.
- The Good Scents Company. 2-methyl indole, 95-20-5.
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- 1. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
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The Emerging Role of Pyrrolopyridines in Oncology: Applications of the 2-Methyl-1H-pyrrolo[2,3-c]pyridine Scaffold in Cancer Research
Abstract
The pyrrolopyridine nucleus, a heterocyclic scaffold isosteric to purine, has garnered significant attention in medicinal chemistry as a privileged structure for the development of targeted cancer therapeutics. While specific research on 2-Methyl-1H-pyrrolo[2,3-c]pyridine is limited in publicly available literature, its core structure represents a key building block for a burgeoning class of potent enzyme inhibitors. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging pyrrolopyridine derivatives in cancer research. We will explore the mechanism of action of notable analogues, their application in targeting critical cancer pathways, and provide field-proven methodologies for their in vitro and in vivo evaluation.
Introduction: The Pyrrolopyridine Scaffold in Oncology
The quest for selective and potent anti-cancer agents has led to the extensive exploration of heterocyclic compounds that can mimic endogenous molecules and interact with high affinity to specific biological targets. The pyrrolopyridine scaffold, due to its structural similarity to adenine, is an ideal starting point for the design of ATP-competitive kinase inhibitors[1]. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern oncology.
Derivatives of various pyrrolopyridine isomers, including pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine, have been successfully developed to target a range of oncogenic kinases and other critical cancer-related proteins[1][2]. These compounds have demonstrated efficacy in preclinical models of colorectal, breast, and ovarian cancers, as well as leukemia, by modulating key signaling pathways involved in cell proliferation, survival, and metastasis[3][4][5][6].
This guide will focus on the broader applications of the pyrrolopyridine scaffold, using specific, well-documented derivatives as exemplars to illustrate the potential of compounds like this compound in the design of next-generation cancer therapies.
Application Notes: Targeting Oncogenic Pathways with Pyrrolopyridine Derivatives
The versatility of the pyrrolopyridine core allows for its chemical modification to achieve selectivity and potency against various cancer targets. Below, we discuss the application of this scaffold in inhibiting several key classes of enzymes implicated in cancer progression.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Aberrant RTK signaling is a major driver of tumor growth and angiogenesis. Pyrrolopyridine derivatives have been effectively designed to target several members of this family.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway, when abnormally activated, is crucial in various tumors[7][8]. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent inhibitors of FGFR1, 2, and 3[7][8]. For instance, compound 4h from a recent study demonstrated significant inhibitory activity against FGFR1-3, leading to the suppression of breast cancer cell proliferation, migration, and invasion, and the induction of apoptosis[7][8].
-
Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS) Inhibition: CSF-1R is a key regulator of macrophage differentiation and survival and is implicated in creating an immunosuppressive tumor microenvironment. Pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine analogues have been developed as potent CSF-1R inhibitors[3][9]. One such derivative, compound 1r , was found to be a highly potent and selective FMS kinase inhibitor, exhibiting significant anti-proliferative effects in ovarian, prostate, and breast cancer cell lines[3].
Modulation of the Cell Cycle and Transcriptional Regulation
Targeting the core machinery of cell cycle progression and gene expression is a fundamental strategy in cancer therapy.
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a key transcriptional regulator and a colorectal oncogene[5][6]. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent type II CDK8 inhibitor. This compound was shown to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and subsequent cell cycle arrest in colorectal cancer models[5][6].
Epigenetic Modification
The epigenetic landscape of cancer cells is often dysregulated, presenting novel therapeutic targets.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic eraser that is overexpressed in many cancers and plays a critical role in tumorigenesis[4]. A new class of pyrrolo[2,3-c]pyridines has been discovered as highly potent and reversible LSD1 inhibitors. The lead compound, 46 , demonstrated nanomolar efficacy in inhibiting LSD1 enzymatic activity and suppressing the growth of acute leukemia and small-cell lung cancer cell lines[4].
Disruption of the Cytoskeleton
Microtubule dynamics are essential for cell division, making them an attractive target for anticancer drugs.
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics[10]. The compound 10t from this series exhibited potent antitumor activities by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in various cancer cell lines[10].
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer properties of novel pyrrolopyridine derivatives. These are generalized methodologies and should be optimized for specific compounds and cell lines.
Protocol 1: In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product, which can be quantified by spectrophotometry. A decrease in signal indicates a reduction in cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the test pyrrolopyridine derivative in DMSO. Create a serial dilution of the compound in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of a pyrrolopyridine derivative on the expression and phosphorylation status of key proteins within a targeted signaling pathway.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By probing with antibodies against total and phosphorylated forms of a protein (e.g., FGFR, Akt, ERK), one can determine if the test compound inhibits the pathway's activity.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the test compound at its IC₅₀ concentration for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-Akt, anti-total-Akt) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrrolopyridine derivative in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as immunohistochemistry or western blotting, to confirm the compound's mechanism of action in vivo.
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrrolopyridine derivatives against various cancer cell lines and molecular targets.
| Compound ID | Target(s) | Cancer Cell Line | Assay Type | IC₅₀ Value | Reference |
| 4h | FGFR1/2/3 | 4T1 (Breast) | Proliferation | Not specified, potent inhibition | [7][8] |
| 1r | FMS Kinase | Ovarian, Prostate, Breast Panel | Proliferation | 0.15 - 1.78 µM | [3] |
| 22 | CDK8 | Colorectal Cancer Cells | Kinase Activity | 48.6 nM | [5][6] |
| 46 | LSD1 | MV4;11 (Leukemia) | Proliferation | 0.6 nM | [4] |
| 10t | Tubulin | HeLa (Cervical) | Proliferation | 0.12 µM | [10] |
| 10t | Tubulin | SGC-7901 (Gastric) | Proliferation | 0.15 µM | [10] |
| 10t | Tubulin | MCF-7 (Breast) | Proliferation | 0.21 µM | [10] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine derivative.
Caption: A generalized workflow for Western blot analysis.
Conclusion and Future Directions
The pyrrolopyridine scaffold is a highly versatile and promising platform for the development of novel anticancer agents. While direct research on this compound is not extensively documented, the wealth of data on its structural analogues demonstrates the potential of this chemical class to target a wide array of oncogenic drivers, from receptor tyrosine kinases to epigenetic modulators. The protocols and application notes provided herein offer a robust framework for researchers to investigate the therapeutic potential of new pyrrolopyridine derivatives. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical efficacy into clinical success.
References
-
Su, X., Liu, Z., Yue, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Cherukupalli, S., Degenhart, C., Habenberger, P., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kaur, M., Singh, M., Chadha, N., & Silakari, O. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lee, H., Kim, H., Lee, Y., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. Available at: [Link]
-
Gevorgyan, A., Starkov, P., Shestakova, T., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Li, Y., Dong, G., Wang, S., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kwiecień, H., & Goszczyńska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Radi, M., Schenone, S., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Liu, X., Wang, J., Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Su, X., Liu, Z., Yue, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Liu, X., Wang, J., Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., Zhang, J., Li, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Mernissi, R., El Khatabi, K., Khaldan, A., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]
-
Liu, X., Wang, J., Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the purification of 2-Methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this and structurally related pyrrolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is generally a solid organic compound with low solubility in water but soluble in common organic solvents such as ethanol and dichloromethane.[1] Its heterocyclic nature, containing both a pyrrole and a pyridine ring, means it can be sensitive to strong acids and oxidants.[1][2]
Q2: What are the most common methods for purifying this compound?
A2: The most frequently employed purification techniques for pyrrolopyridine derivatives, including this compound, are:
-
Column Chromatography: This is the workhorse method for purifying pyrrolopyridine derivatives.[3][4] Silica gel is the most common stationary phase, with solvent systems typically consisting of a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or dichloromethane).[3][4]
-
Recrystallization: This technique can be effective if a suitable solvent system is identified that dissolves the compound at an elevated temperature and allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.[5]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, reversed-phase HPLC is a powerful tool.[6][7]
Q3: What are the typical impurities I might encounter when synthesizing this compound?
A3: Impurities can originate from various sources in a chemical synthesis. For pyrrolopyridine derivatives, common impurities include:
-
Unreacted starting materials and reagents.[8]
-
Side-products from the reaction, which may include structural isomers.[8]
-
Residual solvents from the reaction work-up and purification steps.[8]
-
Degradation products, especially if the compound is sensitive to the reaction or purification conditions.[4][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and provides actionable troubleshooting steps.
Issue 1: Low Yield After Column Chromatography
Low recovery of the desired product after column chromatography is a frequent problem. The following troubleshooting guide will help you diagnose and resolve this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Compound Streaking or Tailing on the Column | Optimize the solvent system. A good starting point is a gradient of ethyl acetate in hexanes. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine can improve peak shape.[8] | The basic nitrogen in the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, leading to tailing. A basic modifier neutralizes these active sites, allowing for more symmetrical peak elution. |
| Compound Insolubility in the Loading Solvent | Ensure the crude material is fully dissolved before loading. If solubility is an issue, use a stronger, more polar solvent for loading, but keep the volume to a minimum to prevent band broadening.[8] | Loading the compound in a solvent in which it is highly soluble ensures a narrow starting band on the column, which is critical for good separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to prevent channeling. A slurry packing method is generally recommended for achieving a homogenous column bed.[8] | Channels in the stationary phase allow the solvent and sample to bypass the silica gel, leading to poor separation and potential loss of product in mixed fractions. |
| Compound Degradation on Silica Gel | For compounds sensitive to the acidic nature of silica, consider using neutral or basic alumina as the stationary phase. Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.[8] | The acidic surface of silica gel can catalyze the degradation of sensitive molecules. Using a more inert stationary phase or neutralizing the acidic sites can prevent this. |
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Even after purification, you may still observe impurities in your final product. The following guide provides strategies for removing these persistent contaminants.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Co-eluting Impurities | If impurities have a similar polarity to your product, a single chromatography step may not be sufficient. Consider a multi-step purification approach, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).[8] | Different purification techniques exploit different physical properties of the molecules. Combining methods can effectively separate impurities that are difficult to remove with a single technique. |
| Starting Materials or Reagents | Review the reaction work-up to ensure the thorough removal of these components before purification. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities.[8] | A well-designed work-up can significantly reduce the impurity profile before chromatography, making the final purification more effective. |
| Isomeric Impurities | The synthesis of heterocyclic compounds can sometimes lead to the formation of structural isomers that are challenging to separate. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be necessary for effective separation.[8] | HPLC offers higher resolution than standard column chromatography and is often the method of choice for separating closely related isomers. |
| Solvent Peaks in NMR | Consult NMR solvent impurity charts to identify common solvent peaks. High vacuum drying or lyophilization can help in removing residual solvents.[8] | Residual solvents from the purification process can be mistaken for impurities. Proper drying techniques are essential for obtaining a solvent-free product. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general workflow for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for less soluble compounds.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor the elution of your product by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualizations
Troubleshooting Workflow for Purification
The following diagram illustrates a logical approach to troubleshooting common purification challenges.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
- 1H-pyrrolo[2,3-b]pyridine, 2-methyl. (n.d.). Pipzine Chemicals.
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (1954). OSTI.GOV. Retrieved from [Link]
- Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PubMed Central.
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
- This compound. (n.d.). Echemi.
-
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (2012). PubMed Central. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
Sources
- 1. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]
- 2. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
6-Azaindole Synthesis Technical Support Center
Welcome to the Technical Support Center for 6-Azaindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. 6-Azaindole, a bioisostere of indole, is a privileged structure in numerous pharmacologically active compounds, making its efficient synthesis a critical task in drug discovery and development.
However, the introduction of a nitrogen atom into the benzene ring of the indole system presents unique challenges not typically encountered in traditional indole synthesis. This guide provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and frequently asked questions to help you overcome these hurdles.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to mitigate common side reactions.
Issue 1: Poor Regioselectivity in N-Alkylation of the 6-Azaindole Core
Question: "I am attempting to N-alkylate my 6-azaindole, but I consistently obtain a mixture of N1 (pyrrole) and N6 (pyridine) alkylated products that are difficult to separate. How can I control the regioselectivity?"
Probable Cause: The 6-azaindole anion is ambident, meaning it has two nucleophilic nitrogen atoms, N1 and N6. The site of alkylation is highly dependent on a delicate balance of steric and electronic factors, as well as the reaction conditions (base, solvent, counterion, and alkylating agent).
-
N1-Alkylation (Thermodynamic Product): The N1-alkylated product is generally the more thermodynamically stable isomer due to the preservation of the aromaticity of the pyridine ring.
-
N6-Alkylation (Kinetic Product): The N6 position is often more sterically accessible and the resulting product can form under kinetic control. This can lead to an unusual formal arrangement of double bonds.[1]
Troubleshooting & Optimization Strategies:
-
Exploit Steric Hindrance:
-
Rationale: Introducing a bulky substituent on the pyridine ring, particularly at the C5 or C7 position, can sterically hinder the N6 nitrogen, thus favoring alkylation at the more accessible N1 position.
-
Protocol: If your synthetic route allows, consider using a 6-azaindole precursor with a sterically demanding group near the N6 atom.
-
-
Modulate Reaction Conditions to Favor the Thermodynamic Product (N1-Alkylation):
-
Rationale: Using a weaker base and a polar aprotic solvent can promote an equilibrium between the N1 and N6 anions, allowing the reaction to proceed to the more stable N1-alkylated product.
-
Protocol for N1-Selective Alkylation:
-
Dissolve the 6-azaindole (1.0 eq) in anhydrous DMF.
-
Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup and purify by column chromatography.
-
-
-
Kinetic Trapping for N6-Alkylation:
-
Rationale: To favor the kinetically controlled N6-alkylation, a strong, non-nucleophilic base in a non-polar solvent at low temperatures can be employed to rapidly deprotonate and "trap" the alkylated product before equilibration can occur.
-
Protocol for N6-Selective Alkylation:
-
Dissolve the 6-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes.
-
Add the alkylating agent (1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with extraction and purification.
-
-
Visualizing N-Alkylation Regioselectivity:
Caption: Control of N-alkylation regioselectivity in 6-azaindole.
Issue 2: Low Yields and Byproducts in Fischer Indole Synthesis
Question: "My Fischer indole synthesis of a 6-azaindole from a pyridylhydrazine is giving very low yields and multiple unidentifiable side products. What is going wrong?"
Probable Cause: The classic Fischer indole synthesis relies on an acid-catalyzed[2][2]-sigmatropic rearrangement of a hydrazone intermediate. The electron-deficient nature of the pyridine ring in the pyridylhydrazine starting material disfavors this key step, often requiring harsh acidic conditions and high temperatures. These conditions can lead to several side reactions:
-
Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage.
-
Acid-Catalyzed Decomposition: The pyridylhydrazine or the hydrazone intermediate can degrade under strong acid and heat, leading to tars and complex mixtures.
-
Rearrangement to Undesired Isomers: Under forcing conditions, alternative cyclization pathways or rearrangements can occur.
Troubleshooting & Optimization Strategies:
-
Use of Milder Lewis Acids:
-
Rationale: Strong Brønsted acids can promote decomposition. Milder Lewis acids can facilitate the cyclization at lower temperatures.
-
Protocol:
-
Form the pyridylhydrazone separately from the pyridylhydrazine and the corresponding ketone/aldehyde.
-
Dissolve the purified pyridylhydrazone in a high-boiling solvent like toluene or xylene.
-
Add a Lewis acid such as zinc chloride (ZnCl₂) or a polyphosphoric acid ester (PPAE) and heat the reaction.
-
Monitor for the formation of the 6-azaindole product.
-
-
-
Microwave-Assisted Synthesis:
-
Rationale: Microwave heating can rapidly reach the required temperature for the sigmatropic rearrangement, often reducing reaction times and minimizing the formation of thermal decomposition byproducts.
-
Protocol:
-
In a microwave-safe vessel, combine the pyridylhydrazine, carbonyl compound, and a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like ethylene glycol.
-
Heat the reaction in a microwave reactor at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).
-
Cool, work up, and purify as usual.
-
-
Visualizing Fischer Indole Synthesis Workflow:
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-Azaindole Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-methyl-6-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclization reaction, a critical step in forming this valuable heterocyclic scaffold. The 6-azaindole core is a prominent feature in medicinal chemistry, notably found in compounds like the FDA-approved HIV entry inhibitor, Fostemsavir.[1]
Due to the electron-deficient nature of the pyridine ring, many classic indole synthesis methods are not directly transferable or efficient for azaindoles, presenting unique synthetic challenges.[2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Section 1: Overview of Key Cyclization Strategies
The construction of the 6-azaindole ring can be approached through several distinct chemical pathways. The choice of strategy often depends on the available starting materials, desired substitution patterns, and scalability requirements. Below is a summary of prevalent methods.
-
Electrophilic [4+1] Cyclization: This modern, metal-free approach utilizes 3-amino-4-methylpyridines and a C1-bielectrophile, such as trifluoroacetic anhydride (TFAA).[1][3] It is highly efficient, scalable, and proceeds without a catalyst, making it an attractive option for large-scale synthesis.[1]
-
Palladium-Catalyzed Annulation: Methods like the Larock or Hegedus-Mori-Heck reaction involve the palladium-catalyzed coupling of an appropriately substituted aminopyridine (e.g., an ortho-iodoaminopyridine) with an alkyne or an alkene derivative like allyl acetate.[2][4] These methods are versatile for creating substituted azaindoles.
-
Sonogashira Coupling and Cyclization: This two-step or one-pot process begins with a Sonogashira cross-coupling of an amino-halopyridine with a terminal alkyne, followed by a base- or copper-mediated cyclization to form the pyrrole ring.[2]
-
Intramolecular Diels-Alder Reaction: A more specialized route involves the intramolecular [4+2] cycloaddition of functionalized oxazoles, which can be generated in situ, to form the 6-azaindole core.[5]
Section 2: Deep Dive: The Electrophilic [4+1] Cyclization
This section focuses on a highly practical and scalable metal-free synthesis of 2-substituted 6-azaindoles from 3-amino-4-methylpyridines.[1][6]
2.1 Reaction Principle and Mechanism
The reaction proceeds via a formal [4+1] cyclization, where the four atoms of the pyridine ring and the exocyclic nitrogen (N-C-C-C-N) react with a one-carbon electrophile.[1] Trifluoroacetic anhydride (TFAA) serves a dual purpose: it acts as the C1 source and as an acylating agent.
The key mechanistic step is the activation of the C4-methyl group. This does not require a strong base (like organolithium reagents) as seen in older methods.[1][3] Instead, the reaction involves the formation of a trifluoroacylated pyridinium salt. This intermediate enhances the acidity of the methyl protons, allowing for deprotonation and subsequent intramolecular cyclization to build the pyrrole ring.[1]
2.2 Standard Experimental Protocol
The following protocol is adapted from a reported scalable synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.[1]
Materials:
-
3-amino-4-methylpyridine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (3.3 eq)
-
Dry pyridine (solvent, to make a 0.2 M solution)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-amino-4-methylpyridine in dry pyridine (e.g., 10.8 g in 500 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TFAA dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring the mixture into water. Transfer to a separatory funnel and extract the product with chloroform or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using an EtOAc/Hexane gradient) to yield the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.
2.3 Data Presentation: Optimizing the Electrophile
The choice of the C1 electrophile is critical for the success of the [4+1] cyclization. Not all acid anhydrides or formylating agents are effective.
| Electrophile | Reagents & Conditions | Result | Typical Yield | Reference |
| TFAA | 3.3 eq, Pyridine, 0°C to RT, 48h | Successful Cyclization | 82% | [1] |
| DFAA | Standard Protocol | Successful Cyclization | 86% | [3] |
| Vilsmeier-Haack | POCl₃, DMF, RT, 48h | Successful Cyclization | 62% | [1][7] |
| Acetic Anhydride | Standard Protocol | No Cyclization (N-acetylation only) | 0% | [1] |
| TCAA | Standard Protocol | No Cyclization (Side reactions) | 0% | [3] |
TFAA: Trifluoroacetic anhydride; DFAA: Difluoroacetic anhydride; VHR: Vilsmeier-Haack Reagent; TCAA: Trichloroacetic anhydride.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues that you may encounter during the 2-methyl-6-azaindole cyclization.
Q1: My reaction has a very low yield or did not proceed at all. What went wrong?
Answer: This is a common issue that can stem from several factors related to your starting materials or reaction conditions.
-
Probable Cause A: Inactive Reagents or Insufficient Reaction Time. The electrophile, particularly TFAA, is moisture-sensitive. Ensure you are using a fresh bottle or a properly stored aliquot. The reaction is also slow, often requiring up to 48 hours to reach completion at room temperature.[1]
-
Solution: Verify the quality of your TFAA. If in doubt, use a new bottle. Allow the reaction to run for the full 48 hours, monitoring by an appropriate method (TLC/LC-MS) to confirm the consumption of the starting material.
-
-
Probable Cause B: Steric Hindrance from the Starting Material. The electrophilic [4+1] cyclization is sensitive to sterics around the pyridine nitrogen. If your 3-amino-4-methylpyridine starting material has a substituent at the C2 position (alpha to the nitrogen), the reaction will likely fail.[1][3] The reaction stops at the N-trifluoroacetylation step because the formation of the key pyridinium salt intermediate is sterically hindered.[1]
-
Solution: Check the substitution pattern of your aminopyridine. This specific protocol is not suitable for α-substituted 3-amino-4-methylpyridines. For these substrates, consider an alternative synthetic route, such as a palladium-catalyzed annulation.[2]
-
Q2: The reaction worked, but I isolated a complex mixture of products, or my desired product is contaminated with byproducts.
Answer: Product mixture issues often arise from incomplete reactions or side reactions occurring during the reaction or workup.
-
Probable Cause: Unintended Hydrolysis. The trifluoroacetyl groups at the N1 and C3 positions of the product are susceptible to hydrolysis, especially under harsh workup conditions (e.g., strong base or heat).[1] In some cases, deeper hydrolysis can lead to the corresponding 6-azaindole-2-carboxylic acid.[1]
-
Solution: Employ a mild aqueous workup. Use a saturated solution of sodium bicarbonate for neutralization and avoid excessive heating. If hydrolysis is a persistent issue, minimize the product's contact time with the aqueous phase.
-
-
Probable Cause: Incomplete Cyclization. If the reaction does not go to completion, you may isolate N-acylated intermediates alongside your product.
-
Solution: As mentioned in Q1, ensure the reaction runs for a sufficient duration (48h). Increasing the reaction time may drive the equilibrium towards the cyclized product.
-
Q3: During purification, my product "oiled out" instead of crystallizing from the column fractions.
Answer: "Oiling out" occurs when a compound separates from a solution as a liquid instead of a solid. This is common when a solution is cooled too quickly or when the concentration is too high.[8]
-
Solution 1: Modify Solvent System. Your product may be too soluble in the elution solvent. Try to find a solvent system where the product has lower solubility. After collecting the fractions containing your product, you can add an "anti-solvent" (a solvent in which your product is insoluble, like hexane) dropwise to induce precipitation.
-
Solution 2: Slow Evaporation. Instead of rapidly removing the solvent on a rotary evaporator, allow the solvent to evaporate slowly from a loosely covered beaker in a fume hood. This slower process can encourage crystal formation.
-
Solution 3: Seeding. If you have a small amount of solid product, add a tiny crystal ("seed") to the oil or concentrated solution. This seed can act as a nucleation point to initiate crystallization.[8]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Is a catalyst required for the 2-methyl-6-azaindole cyclization?
For the electrophilic [4+1] cyclization using 3-amino-4-methylpyridine and TFAA, no external catalyst is needed.[1] The reaction is promoted by the formation of an activated pyridinium salt intermediate. However, other synthetic routes to the 6-azaindole core are catalyst-dependent. For instance, the Larock indole synthesis or related annulations typically require a palladium catalyst like Pd(OAc)₂.[2][4] Copper salts are often used to mediate the cyclization step following a Sonogashira coupling.[2]
FAQ 2: How important is the solvent choice for this reaction?
The solvent choice is critical and route-dependent. In the [4+1] cyclization with TFAA, pyridine is the recommended solvent as it also acts as a base to facilitate the reaction.[1] For palladium-catalyzed reactions, polar aprotic solvents such as DMF are commonly employed to ensure the solubility of the catalyst and reagents at elevated temperatures.[2] The solvent can significantly impact reaction kinetics and the solubility of intermediates, directly affecting the overall yield and purity.[9]
FAQ 3: Can this methodology be applied to synthesize other azaindole isomers?
The principles of these reactions can be adapted, but the specific starting materials must change. For example, classic methods like the Fischer indole synthesis have been adapted for 4-, 5-, 6-, and 7-azaindoles by starting with the corresponding pyridylhydrazine.[4][10] Similarly, palladium-catalyzed annulations can be used for various isomers by starting with the correct amino-ortho-iodopyridine.[2] Each isomer presents its own electronic and steric challenges, often requiring re-optimization of the reaction conditions.
Section 5: Visualizing the Troubleshooting Workflow
When encountering a problem, a systematic approach is key. The following workflow can help diagnose and resolve common issues in the [4+1] cyclization reaction.
References
-
Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]
-
de Oliveira, R. N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Cravotto, G., et al. (2017). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. [Link]
-
Scott, M. E., & Lectka, T. (2009). Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization. NIH Public Access. [Link]
-
Dvorak, C. A., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. [Link]
-
Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. ResearchGate. [Link]
-
Guchhait, S. K. (2015). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. PRISM. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. [Link]
-
Organic & Biomolecular Chemistry. (2022). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. RSC Publishing. [Link]
-
MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
-
ResearchGate. (n.d.). Effects of Reaction Temperature and Concentration on the Oxindole Cyclization of Compound 1. ResearchGate. [Link]
-
Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]
-
American Chemical Society. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting NMR Interpretation of 2-Methyl-6-Azaindole Derivatives
Welcome to the technical support center for the NMR analysis of 2-methyl-6-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these complex heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the intricacies of their NMR spectra.
Introduction: The Challenge of 2-Methyl-6-Azaindole Derivatives
The 2-methyl-6-azaindole scaffold is a key structural motif in many pharmacologically active compounds. However, its unique electronic properties and potential for tautomerism can lead to complex and sometimes confusing NMR spectra. Common challenges include signal overlapping, peak broadening, and difficulties in assigning specific proton and carbon signals. This guide provides practical, field-tested solutions to these common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the NMR analysis of 2-methyl-6-azaindole derivatives.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a 2-methyl-6-azaindole derivative so broad?
A1: Peak broadening in the NMR spectra of these heterocycles can arise from several factors:
-
Chemical Exchange: The most common cause is chemical exchange, where a proton is rapidly moving between different chemical environments. This can be due to tautomerism (the migration of a proton, often the N-H proton) or conformational changes in the molecule.[1][2] The rate of this exchange can be on a similar timescale to the NMR experiment, leading to broadened signals.
-
Quadrupolar Broadening: The nitrogen atom in the azaindole ring has a quadrupole moment which can lead to the broadening of signals of adjacent protons.[1]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Sample Concentration and Viscosity: High sample concentrations can increase the viscosity of the solution, leading to broader peaks.[1]
Q2: The signals for the protons on the pyridine and pyrrole rings are overlapping. How can I resolve them?
A2: Signal overlap is a frequent issue with complex aromatic systems. Here are several strategies to resolve overlapping signals:
-
Change the Solvent: A simple yet effective method is to acquire the spectrum in a different deuterated solvent.[1][3] Solvents can induce differential shifts in proton resonances due to varying solvent-solute interactions, a phenomenon known as the "solvent effect".[4][5][6][7] For example, switching from CDCl₃ to a more polar solvent like DMSO-d₆ or a non-polar solvent like benzene-d₆ can often resolve overlapping signals.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.[1]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace out the connectivity of the spin systems within the molecule.[8][9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which is invaluable for assigning both ¹H and ¹³C signals.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, especially for connecting different spin systems.[8][9][10][12]
-
Q3: I see more signals than expected in my ¹H and ¹³C NMR spectra. Could this be due to tautomerism?
A3: Yes, the presence of more signals than anticipated is a strong indication of tautomerism. Azaindole derivatives can exist as different tautomers, most commonly the 1H and 7H forms for 7-azaindoles, and in your case of 6-azaindole, protonation can occur at different nitrogen atoms.[13][14][15][16] If the rate of interconversion between these tautomers is slow on the NMR timescale, you will observe separate sets of signals for each tautomer present in solution.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex NMR interpretation challenges.
Issue 1: Distinguishing Between Isomeric 2-Methyl-6-Azaindole Derivatives
Problem: You have synthesized a 2-methyl-6-azaindole derivative, but you are unsure of the exact position of a substituent on the aromatic rings.
Solution Workflow:
-
Analyze the ¹H NMR Coupling Patterns: The coupling constants (J-values) between adjacent protons in the aromatic region are highly informative.
-
Ortho-coupling (protons on adjacent carbons) typically has a J-value of 7-9 Hz.
-
Meta-coupling (protons separated by one carbon) has a smaller J-value of 2-3 Hz.
-
Para-coupling (protons opposite each other on a six-membered ring) is often very small or not observed (0-1 Hz). By carefully analyzing the splitting patterns, you can often deduce the substitution pattern.
-
-
Utilize 2D NMR:
-
COSY: Will confirm which protons are adjacent to each other.
-
HMBC: This is the key experiment. Look for long-range correlations from well-defined signals, such as the 2-methyl group, to the carbons of the azaindole core. These correlations will unambiguously establish the connectivity and substitution pattern.
-
Diagram: Logical Workflow for Isomer Differentiation
Caption: Workflow for distinguishing isomers of 2-methyl-6-azaindole derivatives.
Issue 2: Dealing with Signal Broadening and Exchange Phenomena
Problem: Key signals in your spectrum are broad, preventing accurate integration and measurement of coupling constants.
Solution Protocol:
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures.
-
Cooling the sample: May slow down the exchange process enough to resolve the broad signal into two or more sharp signals, representing the different species in equilibrium.
-
Heating the sample: Can increase the rate of exchange, causing the broad signal to coalesce into a single, sharp, averaged signal.[2][17]
-
-
D₂O Exchange: To confirm if a broad signal is from an exchangeable proton (like N-H), add a drop of D₂O to your NMR sample, shake well, and re-acquire the spectrum. The N-H signal should decrease in intensity or disappear completely.[3]
-
Solvent Titration: If you suspect self-aggregation through hydrogen bonding is causing broadening, you can try adding a small amount of a hydrogen-bond-disrupting solvent like DMSO-d₆ to your CDCl₃ sample.[18]
Table 1: Expected ¹H Chemical Shift Ranges for 2-Methyl-6-Azaindole in Common Solvents
| Proton Position | Typical δ (ppm) in CDCl₃ | Typical δ (ppm) in DMSO-d₆ | Notes |
| N-H | 8.0 - 9.5 (often broad) | 11.0 - 12.5 (often broad) | Highly solvent and concentration dependent. |
| H-3 | 6.2 - 6.5 | 6.3 - 6.6 | Typically a singlet or narrow doublet. |
| H-4 | 7.0 - 7.4 | 7.2 - 7.6 | Doublet, coupled to H-5. |
| H-5 | 6.8 - 7.2 | 7.0 - 7.4 | Doublet of doublets or triplet, coupled to H-4 and H-7. |
| H-7 | 7.8 - 8.2 | 8.0 - 8.4 | Doublet, coupled to H-5. |
| 2-CH₃ | 2.4 - 2.6 | 2.5 - 2.7 | Sharp singlet. |
Note: These are approximate ranges and can be influenced by other substituents on the ring.
Part 3: Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh 5-10 mg of your 2-methyl-6-azaindole derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water contamination.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved. If solubility is an issue, try a different solvent.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Capping: Cap the NMR tube securely.
Protocol 2: Acquiring and Interpreting a COSY Spectrum
-
Setup: After acquiring a standard ¹H NMR spectrum, use the same sample for the COSY experiment.
-
Acquisition: Select the standard COSY pulse program on the spectrometer. A quick COSY can often be run in 10-20 minutes.
-
Processing: Process the 2D data using the appropriate software.
-
Interpretation:
-
The 1D ¹H spectrum appears along both the horizontal and vertical axes.
-
Signals on the diagonal correspond to the peaks in the 1D spectrum.
-
Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on the horizontal and vertical axes are coupled to each other.
-
Start from an unambiguous signal (e.g., a simple doublet) and "walk" your way around the spin system by following the cross-peaks.
-
Diagram: Interpreting a COSY Spectrum
Caption: COSY correlations show couplings between adjacent protons.
References
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- Faria, C. F., de Oliveira, A. B., & Takahata, Y. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 14(4), 633-638.
- Funasaki, N., Ishikawa, S., & Neya, S. (1998). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, 71(11), 805-810.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Silva, M., & Pinto, M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Scientist 9279. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
American Chemical Society. (2025, December 23). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Publications. [Link]
- Elguero, J., & Torralba, A. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 7(9), 123.
-
ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling.... Retrieved from [Link]
-
MDPI. (2023, April 6). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature-dependent signal broadening in the 1 H NMR spectrum of 7. Retrieved from [Link]
-
ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. Retrieved from [Link]
Sources
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 2-Methyl-1H-pyrrolo[2,3-c]pyridine Analogs
Welcome, researchers. The 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a cornerstone for developing novel therapeutics, particularly in the kinase inhibitor space. However, as many of you have discovered, the promising biological activity of these analogs is often hampered by a significant experimental hurdle: poor aqueous solubility. This challenge can affect data quality and reproducibility, from early-stage enzymatic assays to critical cell-based and in vivo studies.
This technical support guide is designed to move beyond simple protocols. It provides a structured, cause-and-effect framework to help you diagnose, troubleshoot, and overcome solubility issues with your specific this compound analogs. We will explore the underlying chemical principles and provide robust, field-tested strategies to ensure your compounds remain in solution and your experimental results are reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive.
Q1: Why are my this compound analogs consistently poorly soluble in neutral aqueous buffers (like PBS, pH 7.4)?
A: The solubility behavior is rooted in the molecule's inherent structure. The fused pyrrolo-pyridine ring system is largely aromatic and hydrophobic, which disfavors interaction with water. While the nitrogen atoms can participate in hydrogen bonding, the key feature is the pyridine nitrogen. This nitrogen is weakly basic. At neutral pH, the molecule is predominantly in its neutral, un-ionized form, which has very low aqueous solubility. To significantly improve solubility, this nitrogen must be protonated to form a more polar, charged cation.[1][2][3]
Q2: What is the very first and simplest technique I should try to improve solubility for an in vitro assay?
A: The most direct approach is pH modification . Given the weakly basic nature of the pyridine ring, lowering the pH of your aqueous buffer will protonate this nitrogen, creating a more soluble salt in situ. We recommend preparing a stock solution in DMSO and then diluting it into a buffer with a pH of 4-5. This is often sufficient to achieve the necessary concentrations for many enzymatic and cell-based assays.[4][5]
Q3: I've tried lowering the pH, but my compound still precipitates or I need to work at a neutral pH for my assay. What should I try next?
A: If pH adjustment is insufficient or incompatible with your experimental system, the next logical steps are to explore co-solvents or complexation agents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, improving the solubility of hydrophobic compounds.[6][7][8] Alternatively, cyclodextrins can be used to form inclusion complexes, where the hydrophobic analog is encapsulated within the cyclodextrin's cavity, presenting a hydrophilic exterior to the solvent.[9][10][][12]
Q4: My compound's solid form seems to have different solubility characteristics from batch to batch. Why is this happening?
A: You are likely observing the effects of polymorphism . A single compound can exist in multiple crystalline forms (polymorphs) or in a disordered, amorphous state.[13][14] Different polymorphs can have significantly different physical properties, including solubility and dissolution rate.[15][16] An amorphous form is typically more soluble but may be less stable. It is crucial to either control the crystallization process to produce a consistent form or intentionally use a solubilization strategy that bypasses solid-state limitations, such as forming a stable salt.[17][18]
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-based approach to resolving more complex solubility issues.
Problem: My compound "crashes out" of solution upon dilution of my DMSO stock into aqueous buffer.
This is the most frequent issue encountered. It occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous-organic mixture. The following decision tree provides a systematic workflow to address this.
Caption: Solubility Enhancement Decision Workflow.
Understanding the Strategies
-
Causality: The this compound core contains a basic pyridine nitrogen. According to the Henderson-Hasselbalch equation, at a pH below the pKa of this nitrogen, it will exist predominantly in its protonated, cationic form.[5] This charged species is significantly more polar and thus more soluble in aqueous media.[2][3] Weakly basic drugs often exhibit much higher solubility at lower pH values.[1][19]
-
When to Use: Ideal for initial screening, enzymatic assays, and some cell-based assays where a temporary shift in pH is tolerable.
-
Common Pitfall: Assuming all cells can tolerate a pH of 5.0. Always run a vehicle control (acidic buffer + DMSO) to check for effects on cell viability or assay performance. For many cell lines, a pH of 6.0-6.5 is a better compromise.
Caption: pH-Dependent Ionization of the Pyrrolopyridine Core.
-
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for hydrophobic molecules.[7][20] They effectively lower the cohesive energy density of water, which must be overcome to create a cavity for the solute. About 40% of approved drugs are poorly water-soluble, making co-solvency a common strategy.[6][21]
-
When to Use: When pH modification fails or is not viable. Excellent for achieving higher concentrations in stock solutions for in vivo studies.
-
Common Pitfall: High concentrations of co-solvents can be toxic to cells or cause hemolysis in vivo. Always keep the final concentration of the co-solvent as low as possible and include a vehicle control in all experiments.
| Co-Solvent | Typical Concentration Range for in vitro use | Key Characteristics |
| Ethanol | 1-5% (v/v) | Volatile, can be cytotoxic at higher concentrations. |
| Propylene Glycol (PG) | 1-10% (v/v) | Less volatile than ethanol, generally well-tolerated.[7] |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | Viscous, excellent solubilizer for many compounds.[22][23] |
| N-Methyl-2-pyrrolidone (NMP) | 0.5-5% (v/v) | Strong solubilizer, but use with caution due to potential toxicity. |
Table 1: Comparison of Common Pharmaceutical Co-solvents.
-
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[][24] The poorly soluble drug partitions into the hydrophobic cavity, forming an "inclusion complex."[9][10][25] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug.[12]
-
When to Use: For challenging compounds that do not respond to pH or co-solvent approaches. It is a preferred method for preparing formulations for animal studies due to its good safety profile.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high solubility and low toxicity compared to native β-cyclodextrin.
-
Common Pitfall: Cyclodextrins can, in some cases, interact with cell membranes or other assay components. A vehicle control containing the same concentration of cyclodextrin is mandatory.
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always adapt them to your specific analog and experimental needs.
Protocol 1: Systematic Solubility Screening
This protocol allows you to quickly test the effects of pH and co-solvents.
-
Prepare a high-concentration stock solution of your analog in 100% DMSO (e.g., 10-50 mM).
-
Set up a 96-well plate with a matrix of different aqueous buffers.
-
Rows (pH): pH 4.0 (Citrate), pH 5.0 (Citrate), pH 6.5 (MES), pH 7.4 (HEPES or PBS).
-
Columns (Co-solvent): 0% Co-solvent, 5% PEG 400, 10% PEG 400, 20% PEG 400.
-
-
Add the appropriate buffer from your matrix to each well (e.g., 198 µL).
-
Add 2 µL of your DMSO stock to each well to achieve a 1:100 dilution (final DMSO concentration: 1%).
-
Mix and equilibrate: Seal the plate, mix thoroughly, and let it equilibrate at room temperature for 1-2 hours.
-
Assess solubility:
-
Visual Inspection: Look for any cloudiness, precipitation, or crystals against a black background.
-
Microscopy: Aspirate a small sample and check for crystalline material under a light microscope. This is more sensitive than visual inspection.
-
Nephelometry (Optional): For a quantitative measure of precipitation.
-
-
Self-Validation: The well with the highest concentration of co-solvent at the most favorable pH that remains clear by microscopy is your lead formulation for further testing.
Protocol 2: Preparation of a Cyclodextrin (HP-β-CD) Formulation
This method is used to prepare a highly concentrated aqueous stock solution.
-
Prepare the Vehicle: Weigh out HP-β-CD and dissolve it in your desired buffer (e.g., PBS, pH 7.4) to make a 20% (w/v) solution. This may require gentle heating (to ~40°C) and stirring. Allow the solution to cool to room temperature.
-
Weigh the Compound: Accurately weigh the required amount of your this compound analog into a clean glass vial.
-
Create a Slurry: Add a small amount of the 20% HP-β-CD vehicle to the solid compound to create a paste or slurry. This ensures the solid is fully wetted.
-
Add Remaining Vehicle: Add the rest of the 20% HP-β-CD vehicle to reach the target final concentration.
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the vial in a bath sonicator for 15-30 minutes.
-
Place the vial on a shaker or rotator overnight at room temperature.
-
-
Clarify the Solution: The next day, visually inspect the solution. If it appears clear, sterile-filter it through a 0.22 µm filter (a PVDF membrane is often a good choice) to remove any undissolved particulates and for sterilization.
-
Self-Validation: The ability to pass the solution through the 0.22 µm filter without significant pressure buildup is a strong indicator of successful solubilization. The final concentration of the filtered solution should be confirmed by a suitable analytical method (e.g., HPLC-UV).
References
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
- Gali, A. D., Chountoulesi, M., & Pispas, S. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Gali, A. D., Chountoulesi, M., & Pispas, S. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Website.
- Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- World Pharma Today. (Date not specified). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Briel, T., & Lüdeker, D. (2023).
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma Website.
- Lüdeker, D., & Briel, T. (n.d.).
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Thommes, M., & Kleinebudde, P. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Pharmaceutical Development and Technology, 12(5), 483-490.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris Website.
- Indulkar, A. S., et al. (2016). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 13(6), 1827-1836.
- Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. The AAPS Journal, 16(5), 961-971.
- Various Authors. (n.d.). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs.
- Pharmatutor. (n.d.). Co-solvent: Significance and symbolism.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Website.
- Dong, L. C. (2022).
- Thommes, M., & Kleinebudde, P. (2007). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
- Various Authors. (n.d.). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology.
- Dong, L. C. (n.d.). Co-solvent and Complexation Systems.
- SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare.
- Various Authors. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org.
- Am Ende, M. T., & Macfhionnghaile, P. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design, 21(3), 1391-1395.
- Sahu, P., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 6(3), 25-33.
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Technical Support Center: Enhancing the Biological Activity of 2-Methyl-6-Azaindole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-6-azaindole compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of enhancing the biological activity of this privileged scaffold.
The 2-methyl-6-azaindole core is a valuable starting point in medicinal chemistry, often serving as a bioisostere for indole and purine systems.[1] The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate physicochemical properties, target binding, and ADME-tox profiles.[2] This guide will delve into the nuances of structure-activity relationships (SAR), common synthetic hurdles, and robust biological evaluation methods.
I. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development of 2-methyl-6-azaindole derivatives.
Q1: Why is the 2-methyl-6-azaindole scaffold a good starting point for developing kinase inhibitors?
A1: The azaindole scaffold is considered a "privileged structure" in kinase inhibitor design.[1][3] The nitrogen atom in the pyridine ring of the 6-azaindole can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP.[1] This bidentate hydrogen bonding capability, involving both the pyridine nitrogen and the pyrrole N-H, provides a strong anchor in the ATP binding site of many kinases.[4] The 2-methyl group can provide beneficial steric interactions and can be a vector for further functionalization or bioisosteric replacement to fine-tune potency and selectivity.
Q2: What are the most common positions on the 2-methyl-6-azaindole ring to modify for enhancing biological activity?
A2: The most frequently modified positions are C3, C5, and the pyrrole nitrogen (N1).
-
C3-Position: Substitution at this position often allows for the introduction of groups that can interact with the solvent-exposed region of the kinase active site. Aryl or heteroaryl groups introduced via cross-coupling reactions are common.
-
C5-Position: Modifications at C5 can influence interactions with the ribose-binding pocket or other nearby regions of the ATP-binding site.
-
N1-Position: Alkylation or arylation at the N1 position can modulate solubility, cell permeability, and interactions within the active site. However, this can be synthetically challenging due to regioselectivity issues.[5]
Q3: I'm observing a mixture of N1 and N6 alkylation products. How can I improve the regioselectivity for N1 alkylation?
A3: This is a common and critical challenge due to the ambient nature of the 6-azaindole anion.[5] To favor N1 alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using sodium hydride (NaH) in an aprotic solvent like THF often favors N1 alkylation. The sodium cation coordinates more strongly with the N1 anion. In contrast, bases like potassium carbonate in polar aprotic solvents such as DMF can lead to mixtures.
-
Steric Hindrance: Employing a bulkier protecting group on a nearby position (if applicable) can sterically hinder attack at N6.
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity.
Q4: What are some common bioisosteric replacements for the 2-methyl group?
A4: Replacing the 2-methyl group can be a strategy to modulate potency, selectivity, or metabolic stability. Common bioisosteres for a methyl group include:
-
Small polar groups: Hydroxymethyl (-CH₂OH) or aminomethyl (-CH₂NH₂) to introduce hydrogen bonding capabilities.
-
Halogens: A fluorine or chlorine atom to alter electronic properties.
-
Trifluoromethyl group (-CF₃): This group can enhance metabolic stability and binding affinity due to its electronic and lipophilic nature.[6]
-
Cyclopropyl group: To introduce conformational rigidity.
The choice of bioisostere is highly context-dependent and should be guided by the specific interactions in the target's active site.[7]
II. Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your experiments.
A. Synthetic Chemistry Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Low yield in Suzuki-Miyaura cross-coupling at C3 or C5 | 1. Inefficient catalyst turnover. 2. Decomposition of the boronic acid/ester. 3. Poor solubility of the 6-azaindole starting material. | 1. Screen catalysts and ligands: For unprotected azaindoles, specialized palladium precatalysts can be effective.[8][9] Consider ligands like SPhos or XPhos which are known to be effective for heteroaromatic couplings.[5] 2. Use fresh reagents and anhydrous conditions: Boronic acids can be prone to decomposition. Use freshly opened or purified reagents and ensure your reaction is set up under an inert atmosphere. 3. Optimize solvent system: A mixture of solvents like dioxane/water or toluene/ethanol can improve the solubility of both the heterocyclic starting material and the boronic acid.[5] |
| Difficulty in purifying polar 2-methyl-6-azaindole derivatives | 1. High polarity of the compound. 2. Strong binding to silica gel. | 1. Reverse-phase HPLC: For highly polar compounds, reverse-phase chromatography (C18 column) with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase silica gel chromatography.[10] 2. Modify mobile phase in normal-phase chromatography: If using silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve the elution of basic compounds. |
| Unsuccessful electrophilic substitution (e.g., halogenation, nitration) | 1. Deactivation of the pyridine ring. 2. Incorrect regioselectivity. | 1. Activate the ring: For electrophilic substitution on the pyridine ring, consider forming the N-oxide of the 6-azaindole. This can activate the ring towards electrophilic attack.[11] 2. Directed metalation: To achieve regioselectivity, consider a directed ortho-metalation (DoM) strategy. This involves using a directing group to deprotonate a specific position, followed by quenching with an electrophile.[12] |
B. Biological Assay Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| High variability in kinase inhibition assay results | 1. Compound precipitation at high concentrations. 2. Instability of the compound in the assay buffer. 3. Inconsistent ATP concentration. | 1. Check compound solubility: Determine the kinetic solubility of your compounds in the assay buffer. If precipitation is observed, adjust the top concentration of your dose-response curve accordingly. 2. Assess compound stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using LC-MS. 3. Use a validated ATP source: Ensure the ATP concentration is consistent across all wells. The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. |
| Compound shows activity in a biochemical assay but not in a cell-based assay | 1. Poor cell permeability. 2. Efflux by transporters. 3. High protein binding in cell culture media. 4. Rapid metabolism. | 1. Assess physicochemical properties: Calculate or measure properties like cLogP and polar surface area (PSA) to predict cell permeability. 2. Run efflux transporter assays: Determine if your compound is a substrate for common efflux transporters like P-glycoprotein (P-gp). 3. Measure plasma protein binding: High binding to serum albumin in the cell culture media can reduce the free concentration of your compound available to enter the cells. 4. Perform metabolic stability assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. |
III. Experimental Protocols & Methodologies
A. Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the C-arylation of a halogenated 2-methyl-6-azaindole.
Objective: To introduce an aryl group at a pre-functionalized position (e.g., C3 or C5) of the 2-methyl-6-azaindole core.
Materials:
-
Bromo- or iodo-substituted 2-methyl-6-azaindole (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the halogenated 2-methyl-6-azaindole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
B. Biological Evaluation: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Objective: To quantify the potency of 2-methyl-6-azaindole derivatives as kinase inhibitors.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (2-methyl-6-azaindole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.[13]
-
Kinase Reaction:
-
In the wells of the assay plate, add the serially diluted compounds or DMSO as a control.
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent as per the kit manufacturer's instructions.
-
Add the kinase detection reagent to convert the produced ADP to ATP, which then drives a luciferase reaction to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for enhancing the biological activity of 2-methyl-6-azaindole compounds.
Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.
V. References
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].
-
In vitro kinase assay. Protocols.io. Available at: [Link].
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link].
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link].
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link].
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link].
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. Available at: [Link].
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. Available at: [Link].
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link].
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link].
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link].
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link].
-
Bioisosteres of Common Functional Groups. Available at: [Link].
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link].
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Available at: [Link].
-
Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. PubMed. Available at: [Link].
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link].
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link].
-
Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link].
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link].
-
RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing... ResearchGate. Available at: [Link].
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available at: [Link].
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link].
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link].
-
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications (RSC Publishing). Available at: [Link].
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link].
-
Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. Available at: [Link].
-
3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. PMC - NIH. Available at: [Link].
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link].
-
Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
HPLC Purification of Chemically Modified RNA Aptamers. PMC - NIH. Available at: [Link].
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. drughunter.com [drughunter.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Functionalization of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working on the regioselective functionalization of 2-Methyl-1H-pyrrolo[2,3-c]pyridine (also known as 2-methyl-6-azaindole). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of modifying this valuable heterocyclic scaffold.
The this compound core presents unique challenges due to the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, further influenced by the C2-methyl substituent. Achieving regioselectivity requires a nuanced understanding of the electronic and steric factors at play. This guide is structured to address common issues encountered in the laboratory, offering explanations grounded in mechanistic principles and providing actionable solutions.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most reactive positions on the this compound core for electrophilic and nucleophilic attack?
A1: The reactivity of the this compound scaffold is a delicate balance between its two fused rings.
-
Pyrrole Ring (C3): The C3 position is the most electron-rich and is highly susceptible to electrophilic substitution, analogous to indole chemistry. The C2-methyl group further enhances the nucleophilicity of the C3 position.
-
Pyridine Ring (C4, C5, C7): The pyridine ring is electron-deficient and generally resistant to electrophilic attack unless harsh conditions are employed.[1] However, it is susceptible to nucleophilic aromatic substitution, especially at positions C4 and C7, if a suitable leaving group is present. C-H functionalization of the pyridine ring is challenging and often requires directing groups or metal catalysis.[1]
-
N1-H: The pyrrole nitrogen is acidic and can be readily deprotonated with a suitable base, making it a primary site for N-alkylation or N-arylation.
Q2: Is N-protection necessary for the regioselective functionalization of this compound?
A2: Yes, N-protection is often crucial for achieving high regioselectivity and improving solubility. The choice of protecting group can significantly influence the outcome of subsequent reactions.
-
Directed Metalation: Protecting groups like carbamates or amides can act as directed metalation groups (DMGs), facilitating deprotonation at specific positions on the pyridine ring.[2][3][4][5]
-
Preventing Side Reactions: Protection of the N1-H prevents unwanted N-functionalization during reactions targeting the carbon framework.
-
Modulating Reactivity: Electron-withdrawing protecting groups (e.g., sulfonyl) can decrease the reactivity of the pyrrole ring towards electrophiles, sometimes allowing for selective functionalization of the pyridine ring.
Below is a summary of common N-protecting groups and their characteristics:
| Protecting Group | Abbreviation | Common Reagents for Introduction | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Boc Anhydride, DMAP | TFA, HCl; Strong Base (e.g., NaOMe)[6] | Can be labile under strongly acidic or basic conditions. May not be robust enough for some cross-coupling reactions.[7] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF, HCl, TFA[8] | Offers greater stability to a wider range of conditions compared to Boc, including some organometallic reactions.[7][8] |
| Tosyl (p-Toluenesulfonyl) | Ts | Ts-Cl, Pyridine or NaH | Strong base (e.g., Cs2CO3 in THF/MeOH)[9][10], reducing agents. | Electron-withdrawing, deactivates the pyrrole ring. Can be challenging to remove.[9][10] |
Troubleshooting Guide: Common Functionalization Reactions
Section 1: Directed ortho-Metalation (DoM) and Lithiation
Directed ortho-metalation is a powerful strategy for regioselective functionalization of the pyridine ring. However, several challenges can arise.
Problem 1: Low yield or no reaction during attempted lithiation of the pyridine ring.
-
Possible Cause 1: Incorrect Base. Standard alkyllithiums like n-BuLi may preferentially add to the electron-deficient pyridine ring rather than deprotonate it.[2]
-
Solution: Employ a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The use of mixed Mg/Li amide bases (e.g., TMPMgCl·LiCl) can also be highly effective for chemoselective metalation.[2]
-
-
Possible Cause 2: Lack of an effective Directed Metalation Group (DMG). Without a coordinating group, deprotonation of the pyridine ring is often unselective and inefficient.[3][4][5]
-
Solution: Install a suitable DMG at the N1 position. An O-carbamate group (-OCONR2) is a powerful DMG. While direct installation on the pyrrole nitrogen is not feasible, a strategy could involve functionalization of a pre-existing group on the pyridine ring. For direct C-H lithiation guided by the pyridine nitrogen, the choice of base and additives is critical.
-
-
Possible Cause 3: Inappropriate reaction temperature. Lithiated intermediates can be unstable at higher temperatures.
-
Solution: Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps.
-
Problem 2: Poor regioselectivity in the lithiation of N-protected this compound.
-
Possible Cause 1: Competing deprotonation sites. The C2-methyl group is also acidic and can be deprotonated, leading to a mixture of products upon electrophilic quench.
-
Solution: The choice of base and protecting group is critical. A bulky base may favor deprotonation at the less sterically hindered position. The electronic nature of the N1-protecting group will also influence the acidity of the C-H bonds on the pyridine ring.
-
-
Possible Cause 2: Isomerization of the lithiated intermediate. The initially formed organolithium species may be thermodynamically unstable and rearrange to a more stable isomer.
-
Solution: Keep reaction times for the deprotonation step as short as possible and quench the reaction at low temperature.
-
Experimental Protocol: Hypothetical Directed Lithiation at C7
This protocol is based on general principles of DoM on pyridine-containing heterocycles and requires optimization. The N1-SEM group is chosen for its stability.
-
N-Protection: To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C, then add SEM-Cl (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench carefully with saturated aq. NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield N1-SEM-2-Methyl-1H-pyrrolo[2,3-c]pyridine.
-
Lithiation and Quench:
-
To a solution of diisopropylamine (1.5 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.5 equiv) dropwise. Stir for 30 minutes at 0 °C, then cool back to -78 °C.
-
Add a solution of N1-SEM-2-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1-2 hours at this temperature.
-
Add the desired electrophile (e.g., I2, TMSCl, DMF; 1.5 equiv) dropwise at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature.
-
Quench the reaction with saturated aq. NH4Cl and extract with an organic solvent.
-
Analyze the crude product mixture by 1H NMR and LC-MS to determine the regioselectivity and conversion.
-
Section 2: Regioselective Halogenation
Halogenated 2-Methyl-1H-pyrrolo[2,3-c]pyridines are valuable intermediates for cross-coupling reactions.
Problem 3: Halogenation occurs preferentially at the C3 position instead of the desired position on the pyridine ring.
-
Possible Cause: High reactivity of the pyrrole ring. The C3 position is highly activated by the pyrrole nitrogen and the C2-methyl group, making it the kinetic site of electrophilic attack.[11]
-
Solution 1: Use of an N-electron-withdrawing protecting group. Protecting the pyrrole nitrogen with a group like tosyl (Ts) can sufficiently deactivate the pyrrole ring, allowing for halogenation to occur on the pyridine ring under the right conditions.
-
Solution 2: Metal-catalyzed C-H halogenation. While not extensively documented for this specific scaffold, palladium-catalyzed C-H activation/halogenation protocols, often requiring a directing group, can provide access to otherwise difficult-to-functionalize positions.
-
Solution 3: Halogenation in a highly acidic medium. Solvents like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of arenes and heterocycles with N-halosuccinimides (NXS).[12] This may alter the typical selectivity profile.
-
Problem 4: Over-halogenation or formation of di-halogenated products.
-
Possible Cause: High reactivity of the substrate and/or harsh reaction conditions.
-
Solution: Use stoichiometric amounts of the halogenating agent (e.g., NBS, NCS, NIS) at low temperatures. Add the halogenating agent portion-wise to maintain a low concentration in the reaction mixture. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
-
Experimental Protocol: C3-Bromination
-
To a solution of this compound (1.0 equiv) in anhydrous DMF or THF at 0 °C, add N-bromosuccinimide (NBS) (1.05 equiv) in one portion.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.
Problem 5: Low yield in the Suzuki-Miyaura coupling of a halogenated this compound.
-
Possible Cause 1: Catalyst inhibition. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[13]
-
Possible Cause 2: Inefficient transmetalation. The transmetalation step can be slow for electron-deficient heterocycles.
-
Possible Cause 3: Protodeboronation of the boronic acid. Boronic acids can be unstable under the reaction conditions, especially at elevated temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
-
In a reaction vessel, combine 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2-5 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 2-methyl-3-aryl-1H-pyrrolo[2,3-c]pyridine.
Visualizing Reaction Pathways
Decision Tree for Regioselective Functionalization
Caption: Decision workflow for functionalizing this compound.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][17]
References
-
Myers, A. G. et al. Directed ortho metalation. Myers Research Group, Harvard University. Available from: [Link]
-
Directed (ortho) Metallation. Available from: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. Available from: [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. Available from: [Link]
-
Directed ortho metalation - Wikipedia. Available from: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available from: [Link]
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Available from: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. Available from: [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - Semantic Scholar. Available from: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)-H activation/cyclisation. Chemical Communications, 47(2), 760-762. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available from: [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available from: [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. Available from: [Link]
-
Palladium (II)-Catalyzed C-H Activation with Bifunctional Ligands: From Curiosity to Industrialization. - R Discovery. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate | Scilit. Available from: [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF - ResearchGate. Available from: [Link]
-
Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF - ResearchGate. Available from: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. Available from: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
A Regioselective Route to 5- and 6-Azaindoles | Request PDF - ResearchGate. Available from: [Link]
-
Regioselective access to 5‐ and 6‐azaindoles. - ResearchGate. Available from: [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available from: [Link]
-
Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society. Available from: [Link]
-
Synthesis and reactivity of 4-, 5- and 6-azaindoles - ElectronicsAndBooks. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS - Semantic Scholar. Available from: [Link]
-
A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. Available from: [Link]
Sources
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
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- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection of N-tosylated indoles and related structures using cesium carbonate | Scilit [scilit.com]
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- 12. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 13. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Reactivity in 2-Methyl-6-Azaindole Coupling Reactions
Welcome to the technical support center for coupling reactions involving 2-methyl-6-azaindole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important heterocyclic scaffold. Azaindole moieties are crucial in medicinal chemistry, and overcoming their inherent reactivity issues is key to unlocking novel therapeutics.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve success in your coupling reactions.
Introduction: The Challenge of 2-Methyl-6-Azaindole
The 2-methyl-6-azaindole core presents a unique set of challenges in transition metal-catalyzed cross-coupling reactions. Its poor reactivity often stems from a combination of steric and electronic factors:
-
Steric Hindrance: The methyl group at the C2 position can sterically hinder the approach of the catalyst to adjacent reaction sites, particularly at C3.[3][4]
-
Electronic Effects: The pyridine nitrogen atom in the six-membered ring withdraws electron density, influencing the reactivity of the entire heterocyclic system.[5][6] This can affect the oxidative addition step in many catalytic cycles.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.
This guide will address these issues in the context of common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation.
Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a halogenated 2-methyl-6-azaindole and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in Suzuki-Miyaura couplings of this substrate is a common issue. The problem often lies in the catalyst system's inability to overcome the electronic and steric hurdles of the 2-methyl-6-azaindole scaffold. Here is a systematic approach to troubleshoot this problem:
1. Catalyst and Ligand Selection are Crucial:
Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. More robust systems are required.
-
Rationale: The electron-deficient nature of the azaindole ring and potential for N-coordination to the palladium center necessitate the use of specialized ligands that can promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] Bulky, electron-rich phosphine ligands are often essential.[8]
-
Recommended Action:
-
Switch to Buchwald-type biarylphosphine ligands: Ligands such as SPhos, XPhos, or RuPhos have demonstrated superior performance in challenging cross-coupling reactions.[9][10] They enhance the catalytic activity of palladium, facilitating oxidative addition and promoting the reductive elimination step.
-
Utilize Palladium Precatalysts: Consider using palladium precatalysts, such as those based on the RuPhos ligand. These are often more stable and provide more consistent results.[9] A study on the amination of unprotected halo-7-azaindoles found that a combination of RuPhos and a RuPhos precatalyst was highly effective.[9]
-
2. Optimizing the Base and Solvent System:
The choice of base is critical for the transmetalation step.
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation. An inappropriate base can lead to slow reaction rates or decomposition of the starting materials.
-
Recommended Action:
-
Stronger Bases: Instead of weaker bases like Na₂CO₃, try stronger bases such as K₃PO₄ or Cs₂CO₃. These have been shown to be effective in couplings with azaindole substrates.
-
Solvent Choice: Aprotic polar solvents are generally preferred. A mixture of dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions.[11]
-
3. Reaction Temperature and Time:
-
Rationale: Due to the substrate's low reactivity, higher temperatures are often necessary to drive the reaction to completion.
-
Recommended Action:
-
Increase the reaction temperature, potentially to the reflux temperature of the solvent.
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Issue 2: N-Arylation as a Side Product in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on a halo-substituted 2-methyl-6-azaindole, but I am getting a significant amount of the N-arylated product instead of the desired C-N coupling. How can I improve the selectivity?
Answer:
The unprotected N-H of the azaindole's pyrrole ring can compete with the desired amine nucleophile, leading to undesired N-arylation. This is a well-documented challenge.[12]
1. Protecting the Azaindole Nitrogen:
-
Rationale: The most straightforward way to prevent N-arylation is to protect the N-H group.
-
Recommended Action:
-
Protect the azaindole with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). These can be removed under specific conditions after the coupling reaction.
-
2. Utilizing Specialized Catalyst Systems for Unprotected Azaindoles:
-
Rationale: Recent advances have led to the development of catalyst systems that can selectively perform C-N coupling in the presence of an unprotected N-H.[9]
-
Recommended Action:
-
The Buchwald group has reported that palladium precatalysts paired with biarylphosphine ligands like RuPhos or SPhos can effectively catalyze the amination of unprotected halo-7-azaindoles.[9]
-
A strong, non-nucleophilic base like LiHMDS is often crucial in these systems to deprotonate the amine nucleophile without deprotonating the azaindole N-H to a significant extent.[9]
-
3. Choice of Halide:
-
Rationale: The nature of the leaving group can influence the relative rates of C-N versus N-N coupling.
-
Recommended Action:
-
If possible, use an aryl bromide or iodide instead of a chloride. The C-X bond in aryl bromides and iodides is generally more reactive towards oxidative addition, which can favor the desired C-N coupling pathway.
-
Issue 3: Poor Regioselectivity in C-H Activation/Functionalization
Question: I am attempting a direct C-H arylation on the pyridine ring of 2-methyl-6-azaindole, but I am observing a mixture of isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in C-H activation of azaindoles is a significant challenge due to the presence of multiple potentially reactive C-H bonds.[13] The outcome is often dictated by the directing group and the catalyst employed.
1. Leveraging Directing Groups:
-
Rationale: A directing group can chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring regioselective activation.
-
Recommended Action:
-
If your synthesis allows, install a directing group on the azaindole nitrogen or at a suitable position on the ring. Common directing groups for C-H activation include pivaloyl, acetyl, or even a transient directing group.[13]
-
For example, a formyl group at the C3 position has been used as a directing group for C4 arylation of azaindole.[13]
-
2. N-Oxide Strategy:
-
Rationale: Conversion of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring and direct C-H functionalization to specific positions.
-
Recommended Action:
-
Oxidize the 6-azaindole to the corresponding N-oxide. This has been shown to direct arylation to the C7 position.[13]
-
3. Catalyst Control:
-
Rationale: Different transition metals and ligands can exhibit different intrinsic selectivities for C-H activation.
-
Recommended Action:
Frequently Asked Questions (FAQs)
Q1: Why is 2-methyl-6-azaindole a "privileged scaffold" in medicinal chemistry?
A1: Azaindoles are considered privileged structures because they are bioisosteres of indoles, meaning they have similar shapes and sizes but different electronic properties.[1] The nitrogen atom in the six-membered ring can act as a hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for biological targets.[1] This makes them attractive scaffolds for the development of new drugs, particularly kinase inhibitors.[1]
Q2: Can I use microwave irradiation to improve my reaction yields and times?
A2: Yes, microwave-assisted synthesis can be a very effective tool for overcoming the poor reactivity of 2-methyl-6-azaindole. Microwave heating can significantly accelerate reaction rates and often leads to higher yields and cleaner reaction profiles in shorter times.[16] It is particularly useful for challenging coupling reactions that require high temperatures.
Q3: Are there any successful examples of nickel-catalyzed couplings with azaindoles?
A3: While palladium is more commonly used, nickel catalysis is an emerging area for these types of couplings. Nickel catalysts can offer different reactivity and may be more cost-effective. Research has shown that specific nitrogen- and oxygen-based ligands can be effective for nickel-catalyzed cross-electrophile couplings of pharmaceutically relevant substrates, including a 5-bromoazaindole derivative.[17]
Q4: What is the role of the base in Buchwald-Hartwig amination, and why is a strong base often required?
A4: In the Buchwald-Hartwig amination, the base plays a crucial role in deprotonating the amine nucleophile (or a palladium-amine complex) to generate the more reactive amide, which then participates in reductive elimination to form the C-N bond.[8][18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LiHMDS is often required to facilitate this deprotonation step, especially with less acidic amines.[9]
Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-6-azaindole
This protocol is a starting point for the Suzuki-Miyaura coupling of a halogenated 2-methyl-6-azaindole.
Step-by-Step Methodology:
-
To a dry Schlenk tube, add 3-bromo-2-methyl-6-azaindole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Add degassed dioxane (4 mL) and degassed water (1 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 24 | <10 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| RuPhos Pd G3 / RuPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 80-95 |
Table 1: Comparison of reaction conditions for Suzuki-Miyaura coupling.
Protocol 2: Selective Buchwald-Hartwig Amination of 4-Chloro-2-methyl-6-azaindole (Unprotected)
This protocol is adapted from methodologies developed for the selective amination of unprotected halo-azaindoles.[9]
Step-by-Step Methodology:
-
To a dry Schlenk tube, add 4-chloro-2-methyl-6-azaindole (0.5 mmol), the desired amine (0.6 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 1 mol%), and the ligand (e.g., RuPhos, 1 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous THF (2 mL).
-
Add LiHMDS (1.2 mmol, 1 M solution in THF) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture at 60-80 °C for 1-4 hours. Monitor by TLC/LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
-
Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole. Physical Chemistry Chemical Physics. Available at: [Link]
-
Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole. ResearchGate. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Center for Biotechnology Information. Available at: [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]
-
New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. National Center for Biotechnology Information. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
-
Azaindole Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Center for Biotechnology Information. Available at: [Link]
-
Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. AIP Publishing. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. Available at: [Link]
-
Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. MDPI. Available at: [Link]
-
Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. National Center for Biotechnology Information. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules. Indian Academy of Sciences. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. Available at: [Link]
-
Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing. Available at: [Link]
-
Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. ACS Publications. Available at: [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. Available at: [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. RSC Publishing. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01953B [pubs.rsc.org]
- 4. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 17. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Scale-Up of 2-Methyl-1H-pyrrolo[2,3-c]pyridine Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges in the production of this valuable heterocyclic compound. Our aim is to bridge the gap between laboratory-scale synthesis and robust, scalable production by offering field-proven insights and scientifically grounded solutions.
Introduction: The Synthetic Landscape and Scale-Up Imperative
This compound, a 6-azaindole derivative, is a significant scaffold in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1] While several synthetic routes to this and related azaindoles exist, their translation from the bench to pilot plant or manufacturing scale is often fraught with challenges. The electron-deficient nature of the pyridine ring can render many classical indole syntheses, such as the Fischer indole synthesis, less efficient and prone to side reactions, necessitating harsh conditions that are difficult to manage on a larger scale.[2]
This guide will primarily focus on the prevalent synthetic strategies and their associated scale-up hurdles, offering a structured approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently employed methods include the Fischer indole synthesis, the Bartoli indole synthesis, and various palladium-catalyzed cross-coupling strategies. The choice of route often depends on the availability and cost of starting materials, desired purity profile, and scalability.[3][4]
Q2: Why are azaindole syntheses, like that of this compound, often challenging to scale up?
A2: The primary challenges stem from the electronic properties of the pyridine ring, which can lead to low reactivity and the need for forcing reaction conditions (high temperatures, strong acids).[2] On a larger scale, this can result in exothermic events, formation of intractable tars, and difficulties in purification.[5][6]
Q3: What are the key safety precautions to consider during the scale-up of this compound synthesis?
A3: Key safety considerations include managing potentially exothermic reactions, especially during the cyclization step of the Fischer indole synthesis.[5] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.[7] Additionally, many of the reagents and solvents used can be hazardous, so proper personal protective equipment (PPE) and engineering controls are essential.[8][9]
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, regioisomers (if an unsymmetrical ketone is used in the Fischer synthesis), polymeric byproducts (tar), and residual catalysts or reagents.[6][8] A thorough understanding of the reaction mechanism is key to predicting and controlling these impurities.
Troubleshooting Guide for Scale-Up Production
This section provides a detailed, question-and-answer-formatted guide to address specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: The Fischer Indole Synthesis Fails to Initiate or Proceeds with Low Conversion at Scale.
Q: We have successfully synthesized this compound in the lab using a Fischer indole synthesis with polyphosphoric acid (PPA) as the catalyst. However, upon scaling up to a 10 L reactor, the reaction is sluggish and gives a low yield. What could be the cause?
A: This is a common issue when scaling up reactions that require high temperatures and viscous media like PPA. The root cause often lies in inefficient heat and mass transfer.
-
Causality: At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to achieve and maintain the high temperatures required for the reaction to proceed efficiently.[5] Inadequate mixing in a viscous medium like PPA can also lead to localized "cold spots" and poor contact between the reactants and the catalyst.
-
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your reactor's heating system is capable of reaching and maintaining the target internal temperature. Use a calibrated temperature probe placed directly in the reaction mixture.
-
Improve Agitation: Increase the stirring rate to improve mixing. Consider using a more powerful overhead stirrer with a suitably designed impeller (e.g., an anchor or turbine stirrer) to handle the viscous PPA mixture.
-
Optimize Reagent Addition: Instead of adding the pyridylhydrazone precursor to the hot PPA in one portion, consider a controlled, portion-wise addition or a slow feed of a solution of the precursor in a co-solvent that is compatible with the reaction conditions. This can help manage any initial exotherm and improve dispersion.
-
Consider Alternative Catalysts: If PPA proves too difficult to handle at scale, explore other strong acid catalysts that may be less viscous, such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or a mixture of sulfuric acid and a high-boiling solvent.[6]
-
Issue 2: Runaway Exothermic Reaction During Cyclization.
Q: During the scale-up of our Fischer indole synthesis, we experienced a rapid and uncontrolled temperature increase after the initial heating phase, even after removing the external heat source. How can we prevent this thermal runaway?
A: The[8][8]-sigmatropic rearrangement in the Fischer indole synthesis can be highly exothermic, and this becomes a significant safety hazard at scale. [5]
-
Causality: The reduced surface-area-to-volume ratio in a larger reactor hinders efficient heat dissipation. If the rate of heat generation from the reaction exceeds the rate of heat removal, a thermal runaway can occur.[10]
-
Troubleshooting and Prevention Protocol:
-
Perform Calorimetry Studies: Before scaling up, conduct a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for ensuring your pilot plant reactor has sufficient cooling capacity.
-
Control Reactant Concentration: Lowering the concentration of the reactants can slow down the reaction rate and reduce the rate of heat generation.
-
Implement Semi-Batch Operation: Instead of a batch process where all reactants are mixed at the beginning, consider a semi-batch approach. Add one of the reactants gradually to the reaction mixture, allowing the cooling system to manage the heat generated in real-time.
-
Choose a Milder Catalyst: A highly active catalyst can lead to a very rapid reaction. If possible, screen for a less active catalyst that still provides a reasonable reaction rate but with a more manageable heat flow.
-
Diagram: Decision Workflow for Managing Exothermic Reactions
Caption: A decision-making workflow for addressing and preventing thermal runaway events during the scale-up of exothermic reactions.
Issue 3: Formation of Intractable Tar and Low Yield of Isolated Product.
Q: Our scaled-up batch of this compound resulted in a significant amount of dark, polymeric tar, making product isolation via chromatography extremely difficult and leading to a very low yield. How can we mitigate this?
A: Tar formation is a classic problem in Fischer indole synthesis, often exacerbated by the harsh conditions required for less reactive substrates like pyridylhydrazones. [6]
-
Causality: The strongly acidic and high-temperature conditions can promote side reactions, including polymerization and degradation of both the starting materials and the product.
-
Troubleshooting Protocol:
-
Optimize Temperature and Reaction Time: Carefully monitor the reaction progress using an in-process control (IPC) method like HPLC or UPLC. Avoid prolonged heating once the reaction has reached completion, as this can lead to product degradation. Determine the minimum temperature required for an acceptable reaction rate.
-
Quenching Procedure: The work-up procedure is critical. Quenching the hot, acidic reaction mixture by adding it to a cold, basic solution can be highly exothermic and may still promote degradation. A reverse quench, where the cold basic solution is slowly added to the reaction mixture with efficient cooling, may offer better control.
-
Alternative Work-up and Purification:
-
Extraction: A well-designed extraction protocol can help separate the product from the bulk of the tar. Experiment with different solvent systems and pH adjustments during the aqueous washes.
-
Crystallization: Instead of relying solely on chromatography, develop a robust crystallization procedure. This is often a more scalable and cost-effective purification method. Screen various solvents and solvent mixtures to find conditions that provide good recovery and purity. Seeding with a small amount of pure product can aid in crystallization.
-
Trituration: For removing less polar impurities, trituration of the crude product with a suitable solvent (one in which the product is sparingly soluble but the impurities are soluble) can be an effective pre-purification step.
-
-
Table: Comparison of Purification Strategies for this compound
| Purification Method | Advantages | Disadvantages | Scalability |
| Column Chromatography | High resolution for complex mixtures | High solvent consumption, can be slow, potential for product degradation on silica gel | Poor to Moderate |
| Crystallization | Highly scalable, cost-effective, can provide very pure material | Requires development, may not be suitable for all impurity profiles, potential for polymorphism | Excellent |
| Trituration | Simple, low solvent usage, good for removing minor impurities | Lower resolution than chromatography, may have lower recovery | Good |
| Distillation | Effective for volatile impurities and products | Product must be thermally stable, may not be suitable for high-boiling compounds | Good |
Issue 4: Inconsistent Product Purity and Color.
Q: We are observing batch-to-batch variability in the purity and color of our final this compound product, even with a standardized process. What could be the sources of this inconsistency?
A: Inconsistent product quality often points to subtle variations in starting material quality, reaction conditions, or the presence of trace impurities that can act as catalysts for degradation.
-
Causality: Trace metal impurities in starting materials or from the reactor itself can catalyze side reactions. The quality of solvents, particularly the presence of peroxides in ethers, can also lead to degradation. Inconsistent atmospheric control can allow for oxidative side reactions.
-
Troubleshooting Protocol:
-
Starting Material Specification: Establish strict specifications for all starting materials and reagents. This should include purity assays and limits for known problematic impurities.
-
Inert Atmosphere: Ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process, especially at elevated temperatures, to prevent oxidation.
-
Solvent Quality: Use high-purity, peroxide-free solvents.
-
Cleaning Validation: Implement and validate a thorough reactor cleaning procedure to prevent cross-contamination from previous batches.
-
Impurity Profiling: Develop a comprehensive analytical method (e.g., gradient HPLC with UV and MS detection) to identify and quantify the impurities in your product. This will help you correlate specific impurities with process parameters and take targeted corrective actions.
-
Diagram: Synthetic Pathway and Potential Side Reactions
Caption: A simplified schematic of the Fischer indole synthesis pathway for this compound and common side reactions.
References
-
ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
-
ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]
-
Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). Retrieved from [Link]
- WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. (2013). Google Patents.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Retrieved from [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
-
ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis in Low Melting Mixtures. Retrieved from [Link]
-
Patsnap. (n.d.). 2-methylpyridine patented technology retrieval search results. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Retrieved from [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (n.d.). Retrieved from [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (n.d.). Retrieved from [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. Retrieved from [Link]
-
Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. (1999). Retrieved from [Link]
-
Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Pyrrolo[1,2-c]pyrimidines. Retrieved from [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-6-Azaindole
Welcome to the technical support guide for the synthesis of 2-methyl-6-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, experience-driven solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold, with a specific focus on identifying, controlling, and minimizing process-related impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic strategies for constructing the 2-methyl-6-azaindole core, and what are their general pros and cons?
The synthesis of the 6-azaindole scaffold can be challenging due to the electron-deficient nature of the pyridine ring, which often renders classical indole syntheses, like the Fischer indole synthesis, low-yielding or ineffective.[1][2] However, several robust methods have been developed. The most common strategies include:
-
Electrophilic [4+1] Cyclization: This modern approach often utilizes 3-amino-4-methylpyridine derivatives and a C1-bielectrophile, such as trifluoroacetic anhydride (TFAA).[3][4] This method can be high-yielding and scalable. However, it can be sensitive to the electronic nature of substituents on the pyridine ring, and side reactions like simple N-acylation without cyclization can occur.
-
Transition Metal-Catalyzed Cross-Coupling and Cyclization: Palladium- or copper-catalyzed reactions, such as the Sonogashira or Heck coupling, followed by an intramolecular cyclization are highly versatile.[2][5] These methods allow for significant diversity in substitution patterns. The primary challenges are catalyst poisoning, the need for rigorous exclusion of oxygen, and potential for side reactions leading to regioisomeric impurities.[5]
-
The Bartoli Indole Synthesis: This reaction uses vinyl Grignard reagents with nitro-pyridines. While effective for some azaindole isomers, yields can be modest, and the multi-step nature may introduce more opportunities for impurity formation.[1]
-
Intramolecular Diels-Alder Reactions: A more specialized approach involves the intramolecular Diels-Alder reaction of functionalized oxazoles, which can provide access to the 6-azaindole core under thermal conditions.[6] This route may offer unique regiochemical control but can require more complex starting materials.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my 2-methyl-6-azaindole product?
A multi-technique approach is essential for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% TFA or formic acid) is a standard starting point. A photodiode array (PDA) detector is crucial for detecting impurities that may have different UV maxima than the main product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. It provides the molecular weight of the impurities, allowing for the deduction of their potential structures (e.g., demethylated, oxidized, or regioisomeric byproducts).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the structure of the final product and for characterizing isolated impurities. 2D NMR techniques like COSY and HSQC can help elucidate the structure of unknown impurities if they are present at sufficient concentration (>1-5%).
-
Gas Chromatography (GC): GC can be useful for detecting volatile impurities, such as residual solvents or low-boiling point starting materials.
Q3: My synthesis starts with 3-amino-4-methylpyridine. What are the critical quality attributes for this starting material?
The purity of your starting material is paramount. For 3-amino-4-methylpyridine, pay close attention to:
-
Isomeric Purity: Contamination with other aminopicoline isomers (e.g., 2-amino-3-methylpyridine or 5-amino-2-methylpyridine) is a common issue. These isomers can react to form regioisomeric azaindole impurities that are often difficult to separate from the desired 2-methyl-6-azaindole.
-
Oxidized Impurities: Pyridine derivatives can be susceptible to N-oxidation over time. The presence of the corresponding N-oxide can complicate the reaction and lead to downstream impurities.
-
Water Content: While some reactions are robust, many cyclization reactions, especially those involving strong bases or highly reactive electrophiles, are sensitive to water. Ensure the starting material is anhydrous.
Section 2: Troubleshooting Guide: Common Issues & Solutions
Problem 1: The reaction has stalled. I observe low conversion of my 3-amino-4-methylpyridine starting material and the formation of a major N-acylated, non-cyclized byproduct.
This is a classic issue in [4+1] cyclization strategies, particularly when using reagents like acetic anhydride or TFAA.
-
Probable Cause: Insufficient Methyl Group Activation. The key step in this cyclization is the deprotonation of the 4-methyl group to form an anion (or ylide-like intermediate) that attacks the electrophilic carbonyl carbon. If the reaction conditions are not sufficiently activating, the reaction stalls after the more kinetically favorable N-acylation of the 3-amino group. The formation of a pyridinium salt is a key step in activating the methyl group.[3]
-
Solution Strategy:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization to proceed, favoring the desired thermodynamic product over the kinetic N-acylation product.
-
Optimize the Acylating Agent/Solvent: While TFAA is highly reactive, its effectiveness can be solvent-dependent. In some cases, using a higher-boiling, non-coordinating solvent can facilitate the cyclization.
-
Consider a Stronger Base (with caution): While many modern protocols are base-free, traditional methods sometimes use strong, non-nucleophilic bases like LDA or NaH to force the methyl group deprotonation.[3] This approach is less functional group tolerant and should be used judiciously.
-
Diagram: Desired Cyclization vs. Stalled N-Acylation
Caption: Kinetic vs. Thermodynamic pathways in [4+1] cyclization.
Problem 2: My final product is contaminated with a significant amount of an over-reduced impurity, where the pyridine ring appears to be hydrogenated.
This issue is common when a catalytic hydrogenation step is employed, for example, to remove a halogen protecting group from the pyridine ring.[8]
-
Probable Cause: Over-reduction with Catalysts like Pd/C or PtO₂. The azaindole core, while aromatic, can be susceptible to reduction under harsh hydrogenation conditions (high pressure, high temperature, or highly active catalysts). This leads to the formation of dihydro- or tetrahydro-azaindole impurities.[9]
-
Solution Strategy:
-
Catalyst Selection & Loading: Switch to a less active catalyst or reduce the catalyst loading. For dehalogenations, catalysts with lower activity can sometimes be sufficient without aggressively reducing the heterocyclic core.
-
Control of H₂ Pressure: Avoid high pressures of hydrogen. Often, a balloon of H₂ (atmospheric pressure) is sufficient and provides greater control, minimizing over-reduction.[8]
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, filter the catalyst immediately to stop the reaction.
-
Alternative Methods: Consider transfer hydrogenation using a source like ammonium formate with Pd/C.[9] This method often proceeds under milder conditions and can offer better selectivity.
-
Protocol: Controlled Catalytic Hydrogenation for Dehalogenation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | 10% Pd/C (use 5-10 mol%) | Standard catalyst for dehalogenation. Avoid highly active catalysts like PtO₂ unless necessary. |
| Hydrogen Source | H₂ (balloon, ~1 atm) | Low pressure minimizes the risk of ring reduction.[8] |
| Solvent | Ethanol or Methanol | Protic solvents are generally effective for these reactions. |
| Temperature | Room Temperature | Elevated temperatures significantly increase the rate of ring reduction. |
| Monitoring | TLC or LC-MS every 30-60 min | Crucial to stop the reaction immediately upon completion to prevent impurity formation. |
| Workup | Filter through Celite® | Immediately removes the catalyst, quenching the reaction. |
Problem 3: My workup is generating a new impurity identified by LC-MS as the corresponding 6-azaindole-2-carboxylic acid.
This suggests a hydrolysis side reaction, which can occur if the synthesis involves certain functional groups at the 2-position that are later modified or removed. For instance, syntheses using trifluoroacetic anhydride can form a 2-CF₃-3-trifluoroacetyl-6-azaindole intermediate.[3]
-
Probable Cause: Hydrolysis of an Acyl or Related Group. The 2- and 3-positions of the pyrrole ring in the azaindole system can be susceptible to hydrolysis, especially under basic or harsh acidic conditions during workup. For example, a 2-trifluoromethyl group can be hydrolyzed to a carboxylic acid under certain basic conditions.[3]
-
Solution Strategy:
-
pH Control During Workup: Avoid strongly basic aqueous workups (e.g., concentrated NaOH or K₂CO₃). If a basic wash is needed, use a milder, buffered solution like saturated sodium bicarbonate and minimize contact time.
-
Temperature Control: Perform aqueous extractions at room temperature or below to slow the rate of hydrolysis.
-
Anhydrous Workup: If possible, consider an anhydrous workup. This could involve direct filtration of salts and evaporation, followed by purification via silica gel chromatography without a prior aqueous extraction.
-
Diagram: Impurity Formation via Hydrolysis
Caption: Hydrolysis pathway leading to carboxylic acid impurity.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-Azaindole via [4+1] Cyclization (Illustrative)
This protocol is a representative example and may require optimization.
-
Reagent Preparation: To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or diphenyl ether), add acetic anhydride (1.2 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the reaction mixture to 140-160 °C and monitor the progress by TLC or LC-MS. The reaction typically requires several hours.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-methyl-6-azaindole.
Protocol 2: Standard HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
This guide provides a framework for addressing common synthetic challenges. Successful impurity control relies on a deep understanding of the reaction mechanism, careful control of reaction parameters, and diligent in-process monitoring.
References
-
Lee, J., et al. (2012). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. American Chemical Society. Available at: [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available at: [Link]
-
Zhu, J., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. Available at: [Link]
- Merck KGaA. (n.d.). Chemical synthesis of azaindoles. Google Patents.
-
Teixeira, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Jacobi, P., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters - ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Available at: [Link]
-
Joseph, B., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of Azaindoles. ResearchGate. Available at: [Link]
-
Reddy, K., et al. (2015). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]
-
Ivonin, S., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 6-Azaindole synthesis - chemicalbook [chemicalbook.com]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Optimizing Catalyst Selection for 6-Azaindole Synthesis
Welcome to the Technical Support Center for 6-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The 6-azaindole scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is paramount.[1] This resource provides in-depth, experience-driven advice to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction to form the 6-azaindole core is giving low yields. What are the most common causes?
A1: Low yields in palladium-catalyzed 6-azaindole synthesis often stem from a few critical factors:
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. For instance, in Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands like XPhos or SPhos can be highly effective.[2] The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3][4]
-
Catalyst Deactivation: The pyridine nitrogen in the 6-azaindole precursor can coordinate to the palladium center, leading to catalyst inhibition.[5] The choice of ligand and reaction conditions must disfavor this unproductive binding.
-
Base Incompatibility: The strength and nature of the base (e.g., Cs₂CO₃, K₂CO₃, t-BuONa) are critical. The base not only facilitates the deprotonation of the amine but also influences the stability of the catalyst and intermediates. An incorrect base can lead to side reactions or incomplete conversion.
-
Poor Substrate Quality: Impurities in your starting materials, particularly the halo-aminopyridine, can poison the catalyst. Ensure your substrates are of high purity.
Q2: I am observing significant amounts of side products in my Sonogashira coupling reaction to build the 6-azaindole precursor. How can I improve selectivity?
A2: Side product formation in Sonogashira couplings for azaindole synthesis is a common challenge. To enhance selectivity:
-
Optimize the Palladium and Copper Co-catalyst Ratio: The synergy between the palladium catalyst and the copper(I) co-catalyst is vital. An excess of the copper catalyst can lead to homocoupling of the terminal alkyne (Glaser coupling). Fine-tuning the ratio of Pd/Cu is essential.
-
Control Reaction Temperature: Sonogashira reactions are often sensitive to temperature. Running the reaction at the lowest effective temperature can minimize the formation of byproducts.
-
Degas Solvents Thoroughly: Oxygen can lead to oxidative homocoupling of the alkyne and deactivate the palladium(0) catalyst. Rigorous degassing of your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Consider a Copper-Free Protocol: In some cases, copper-free Sonogashira conditions, which often employ specific ligands and bases, can provide higher selectivity and avoid issues associated with the copper co-catalyst.[6]
Q3: My Fischer indole synthesis of a 6-azaindole is failing. What are the key considerations for this specific scaffold?
A3: The Fischer indole synthesis, while a classic method, can be challenging for azaindoles due to the electron-deficient nature of the pyridine ring.[7][8] Key considerations include:
-
Acid Catalyst Choice: The type and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid) are critical. The acidity must be sufficient to promote the key[9][9]-sigmatropic rearrangement without causing substrate degradation.
-
Electron-Donating Groups: The presence of electron-donating groups on the pyridylhydrazine starting material can facilitate the reaction.[7]
-
Alternative Strategies: For many substituted 6-azaindoles, modern cross-coupling strategies often provide a more reliable and general route than the Fischer synthesis.[10][11] Consider methods like the Larock indole synthesis or palladium-catalyzed annulations.[6][12]
Troubleshooting Guides
Guide 1: Poor Yield in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)
This guide addresses low yields when constructing the pyrrole ring of the 6-azaindole via intramolecular C-N bond formation.
Symptom: The reaction of an ortho-halo-aminopyridine derivative results in low conversion to the desired 6-azaindole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield C-N cross-coupling.
Detailed Steps & Rationale:
-
Ligand Screening: The electronic and steric profile of the ligand is the most critical parameter.
-
Rationale: The ligand stabilizes the palladium catalyst, influences the rates of oxidative addition and reductive elimination, and can prevent catalyst deactivation by the pyridine nitrogen.[3][4] Sterically hindered, electron-rich biarylphosphine ligands like XPhos and SPhos are often excellent starting points for C-N couplings involving challenging substrates.[2][13]
-
Protocol: Screen a panel of ligands (e.g., XPhos, SPhos, DavePhos, Xantphos) while keeping other reaction parameters constant. Use a palladium precatalyst for consistent and rapid activation of the active catalyst.[14][15]
-
-
Base Optimization: The choice of base is intimately linked to the ligand and substrate.
-
Rationale: The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause catalyst degradation or unwanted side reactions. Carbonate bases like Cs₂CO₃ and K₂CO₃ are generally good starting points. For less reactive amines, a stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary.[14]
-
Protocol: With the best ligand from step 1, screen a series of bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, LiHMDS).
-
-
Temperature and Time Adjustment:
-
Rationale: C-N coupling reactions are often sensitive to temperature. Insufficient heat may lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side product formation.
-
Protocol: Once a promising ligand/base combination is identified, perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) and monitor the reaction progress over time by TLC or LC-MS to determine the optimal reaction time.
-
-
Substrate Purity Check:
-
Rationale: Impurities in the starting materials, such as residual acids or other coordinating species, can poison the palladium catalyst.
-
Protocol: Re-purify the starting halo-aminopyridine and amine. Ensure they are dry and free of any contaminants.
-
Guide 2: Catalyst Selection for Sonogashira/Heck-Based Annulation Strategies
This guide focuses on optimizing the catalyst system for sequential Sonogashira coupling followed by an intramolecular cyclization (e.g., Heck or C-N coupling) to form the 6-azaindole.[16][17]
Catalyst and Ligand Selection Table:
| Reaction Type | Palladium Source | Recommended Ligands | Key Considerations |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Requires a Cu(I) co-catalyst (e.g., CuI). The ratio of Pd to Cu is critical to avoid alkyne homocoupling. |
| Intramolecular Heck | Pd(OAc)₂, Pd₂(dba)₃ | P(o-tol)₃, dppf | The choice of base and solvent is crucial for the efficiency of the cyclization step. |
| Tandem C-N Coupling/Cyclization | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, SPhos | A one-pot approach can be efficient but requires careful optimization of conditions to be compatible with both steps.[17] |
Experimental Workflow for Catalyst Screening:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. research.rug.nl [research.rug.nl]
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- 15. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azaindole synthesis [organic-chemistry.org]
- 17. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
Technical Support Center: Troubleshooting Unexpected Products in 2-Methyl-1H-pyrrolo[2,3-c]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 2-methyl-6-azaindole. This guide is designed to provide in-depth troubleshooting for unexpected product formation during the synthesis and functionalization of this important heterocyclic scaffold. As bioisosteres of indoles, azaindoles like this compound are of significant interest in medicinal chemistry.[1][2] However, the presence of the pyridine nitrogen introduces unique reactivity challenges that can lead to complex product mixtures. This resource aims to elucidate the underlying chemical principles behind these side reactions and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: During the Fischer indole synthesis of this compound, I'm observing significant tar formation and low yields. What's causing this and how can it be mitigated?
A1: The Fischer indole synthesis, while a classic method, often requires harsh acidic conditions and high temperatures, which can lead to degradation and polymerization, especially with electron-deficient pyridine precursors. [3][4][5] The pyridine nitrogen deactivates the ring, making the required[6][6]-sigmatropic rearrangement more challenging compared to standard indole synthesis.[4][5]
Causality and Troubleshooting:
-
Excessive Heat: High temperatures promote acid-catalyzed polymerization of the starting materials and intermediates.
-
Solution: Carefully control the reaction temperature. It is often beneficial to run the reaction at the minimum temperature that allows for a reasonable conversion rate.
-
-
Strong Acid Catalysts: While necessary to promote the reaction, strong acids like polyphosphoric acid (PPA) or sulfuric acid can also catalyze side reactions.[3]
-
Solution: Optimize the choice and concentration of the acid catalyst. Sometimes, a milder Lewis acid or a different Brønsted acid can provide a better outcome.[4][5] Eaton's reagent (P₂O₅ in methanesulfonic acid) has been reported to offer better regiocontrol and potentially milder conditions in some Fischer indole syntheses.[7]
-
-
Reaction Concentration: High concentrations of reactants can increase the rate of bimolecular side reactions leading to polymers.
-
Solution: Diluting the reaction mixture with a high-boiling, inert solvent may help to reduce the formation of tarry byproducts.[7]
-
Experimental Protocol: Optimization of Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-amino-4-picoline (1.0 eq.) in a suitable solvent such as ethanol.
-
Add the desired ketone or aldehyde (1.0-1.2 eq.) to the solution.
-
A catalytic amount of acetic acid can be added to facilitate the formation of the hydrazone.
-
Stir the reaction at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
-
Isolate and purify the hydrazone before proceeding to the cyclization step.
-
-
Cyclization:
-
In a separate flask, heat the acid catalyst (e.g., PPA) to the desired reaction temperature (start with a lower temperature and gradually increase if necessary).
-
Slowly add the purified hydrazone to the hot acid.
-
Monitor the reaction progress closely. Upon completion, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Q2: I'm attempting an electrophilic substitution (e.g., halogenation, nitration) on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity?
A2: The pyrrolo[2,3-c]pyridine system has multiple potential sites for electrophilic attack. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. Within the pyrrole ring, the C3 position is typically the most nucleophilic. However, reaction conditions can significantly influence the regiochemical outcome.
Causality and Troubleshooting:
-
Inherent Reactivity: The C3 position of the pyrrole ring is the kinetically favored site for electrophilic attack.[8] However, substitution at other positions, including the pyridine ring (C4 and C7), can occur under forcing conditions.
-
Reaction Conditions: The choice of reagent, solvent, and temperature can alter the regioselectivity. For instance, halogenation can be particularly challenging to control.[9][10]
-
N-Protection: The pyrrole nitrogen can be protected to modulate the reactivity of the ring system and direct substitution.
Improving Regioselectivity in Halogenation:
| Reagent/Condition | Expected Outcome | Rationale |
| N-Bromosuccinimide (NBS) in DMF | Predominantly C3-bromination | Mild conditions favor substitution at the most nucleophilic position. |
| Br₂ in Acetic Acid | Mixture of isomers, potential for over-halogenation | Harsher conditions can lead to less selective reactions. |
| I₂ with a Hypervalent Iodine Reagent (e.g., PIDA) | Regioselective C3-iodination | This method can offer high regioselectivity under mild, aqueous conditions.[11] |
Experimental Protocol: Regioselective C3-Iodination
-
To a solution of this compound (1.0 eq.) in a suitable solvent like water or methanol, add potassium iodide (1.5 eq.).[11]
-
Add a hypervalent iodine(III) reagent such as phenyliodine diacetate (PIDA) (1.0 eq.) portion-wise at room temperature.[11]
-
Stir the reaction for a few hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product.
-
Purify by column chromatography to obtain the C3-iodinated product.
Q3: When performing an N-alkylation on this compound, I am getting a significant amount of an O-alkylated byproduct. Why is this happening and how can I favor N-alkylation?
A3: The anion of this compound is an ambident nucleophile, meaning it can react at either the pyrrole nitrogen (N1) or the pyridine nitrogen (N6). While N1 is generally more nucleophilic, factors like the counter-ion, solvent, and alkylating agent can influence the N- versus C- or even O-alkylation (in related systems). In the case of pyrrolopyridinone derivatives, competition between N- and O-alkylation is a known issue.[12][13]
Causality and Troubleshooting:
-
HSAB Theory: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles tend to react with the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.[14]
-
Solvent Effects: Polar aprotic solvents like DMF can favor N-alkylation, while less polar solvents might favor O-alkylation in some systems.[12]
-
Counter-ion: The nature of the cation associated with the deprotonated azaindole can influence the site of alkylation.
-
Leaving Group: Alkylating agents with "hard" leaving groups (e.g., sulfates, triflates) may favor O-alkylation, whereas those with "soft" leaving groups (e.g., iodide) tend to favor N-alkylation.[14]
Strategies to Favor N-Alkylation:
| Parameter | Condition for N-Alkylation | Rationale |
| Base | NaH, K₂CO₃ | Strong bases to ensure deprotonation of the pyrrole nitrogen. |
| Solvent | DMF, THF | Polar aprotic solvents can solvate the cation, leaving a "naked" and highly nucleophilic nitrogen anion.[15] |
| Alkylating Agent | Alkyl iodides or bromides | Softer leaving groups favor reaction at the softer nitrogen center.[14] |
Q4: I am observing unexpected ring-opening or rearrangement products. What could be causing this?
A4: The pyrrolo[2,3-c]pyridine core, while aromatic, can be susceptible to ring-opening or rearrangement under certain conditions, particularly with harsh reagents or in the presence of strong nucleophiles or electrophiles. For example, treatment of some 1H-pyrrolo[2,3-b]pyridines with chloroform and a strong base can lead to ring expansion to a naphthyridine.[8]
Troubleshooting Workflow for Unexpected Products
Caption: A workflow for troubleshooting unexpected product formation.
Conclusion
The synthesis and functionalization of this compound present a unique set of challenges due to the electronic nature of the azaindole scaffold. A systematic and mechanistically informed approach to troubleshooting is crucial for success. By carefully considering the interplay of reagents, solvents, and temperature, researchers can mitigate the formation of unexpected byproducts and optimize the synthesis of their target molecules. This guide provides a starting point for addressing common issues, but it is important to remember that each specific substrate may require tailored optimization.
References
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Retrieved from [Link]
-
ElectronicsAndBooks. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
-
PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][16]naphthyrin-5(6H)-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]
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Technical Support Center: Optimizing 2-Methyl-6-Azaindole Derivatives
Prepared by: Gemini, Senior Application Scientist Topic: Improving the Ligand Efficiency of 2-Methyl-6-Azaindole Derivatives Audience: Researchers, scientists, and drug development professionals
This guide provides in-depth technical support for research teams working on the lead optimization of 2-methyl-6-azaindole derivatives. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during the drug discovery process.
Introduction: The Value of Ligand Efficiency and the Azaindole Scaffold
The 2-methyl-6-azaindole scaffold has become a "privileged structure" in medicinal chemistry, largely due to its role as a bioisostere of the ubiquitous indole nucleus.[1][2][3][4] The strategic placement of a nitrogen atom in the 6-position of the fused ring system offers several advantages over a traditional indole. It can act as a hydrogen bond acceptor and modulate the scaffold's physicochemical properties, often improving solubility and metabolic stability.[2][3] This makes it a highly attractive starting point, particularly for targets like protein kinases, where the azaindole nitrogen can form crucial hydrogen bonds with the hinge region of the ATP binding site.[2]
However, a promising scaffold is only the beginning. The ultimate goal of lead optimization is not just to maximize potency, but to do so efficiently. This is where the concept of Ligand Efficiency (LE) becomes paramount. LE is a metric that normalizes binding affinity for the size of the molecule, helping to guide the development of compounds with an optimal balance of potency and drug-like properties, thereby avoiding the common pitfall of "molecular inflation."[5][6][7] This guide will help you navigate the challenges of optimizing this scaffold with a focus on maximizing ligand efficiency.
Frequently Asked Questions (FAQs)
Q1: What exactly is Ligand Efficiency (LE) and why is it a more informative metric than IC50 alone?
A1: Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom (also known as a heavy atom, HA). It provides a way to assess the quality of a binding interaction, answering the question: "How much binding affinity am I getting for each atom I add to the molecule?"
It is most commonly calculated using the following formula:
LE = 1.4 * pActivity / N
Where:
-
pActivity is the negative logarithm of the binding constant (e.g., pIC50, pKi, or pKd).
-
N is the number of non-hydrogen atoms in the molecule.[5]
While a low IC50 value indicates high potency, it doesn't tell the whole story. It's relatively easy to increase potency by adding large, greasy, lipophilic groups that make many contacts with the target. However, this often leads to poor physicochemical properties, such as low solubility, high metabolic clearance, and potential off-target toxicity.[6][7] LE helps to identify compounds that achieve their potency through specific, high-quality interactions rather than sheer size, making them better starting points for developing safe and effective drugs.[6][7] A commonly accepted threshold for a good LE is ≥ 0.3 kcal/mol per heavy atom.
Q2: Beyond LE, what other efficiency metrics should my team be tracking?
A2: While LE is crucial, a multi-parameter approach is essential for successful lead optimization. A key complementary metric is Lipophilic Ligand Efficiency (LLE or LipE) .
-
LLE = pActivity - cLogP
LLE assesses the relationship between a compound's potency and its lipophilicity (cLogP).[7] High lipophilicity is a major cause of problems in drug development, including poor solubility, high plasma protein binding, and rapid metabolism. The goal is to increase potency without a corresponding increase in lipophilicity. An ideal LLE value is generally considered to be greater than 5. Tracking both LE and LLE simultaneously helps to ensure that your optimization efforts are producing potent compounds with favorable, drug-like ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
Q3: What makes the 2-methyl-6-azaindole scaffold a particularly effective core for kinase inhibitors?
A3: The 2-methyl-6-azaindole scaffold is highly effective for several reasons:
-
Bioisosterism with Purines: The core structure mimics the purine ring of ATP, the natural substrate for kinases. This allows it to fit readily into the ATP binding site.[4]
-
Key Hinge-Binding Interaction: The nitrogen at the 7-position (N7) of the pyrrole ring acts as a crucial hydrogen bond donor, while the pyridine nitrogen at the 6-position (N6) can act as a hydrogen bond acceptor. This pattern allows the scaffold to form the canonical hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.[2]
-
Tunable Properties: The azaindole core provides multiple vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-methyl group often occupies a small hydrophobic pocket, providing a solid anchor point from which to build out.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you may encounter during your optimization campaign, providing causal explanations and actionable solutions.
Problem 1: My new derivative has excellent potency (e.g., pIC50 = 8.5), but my Ligand Efficiency is poor (e.g., LE = 0.25). What is the likely cause and how do I fix it?
-
Underlying Cause: This is a classic case of "inefficient optimization." The gain in potency was likely achieved by adding a large, lipophilic substituent that contributes significantly to the heavy atom count (N) and cLogP without adding proportional binding energy. This strategy often leads to a dead end, producing large, poorly soluble molecules with unfavorable pharmacokinetics.[6][7]
-
Solution & Optimization Strategy:
-
Analyze Group Efficiency (GE): Go back and analyze the specific contribution of the last group you added. GE helps to quantify the binding efficiency of a particular modification. If the GE is low, that group is not an efficient addition and should be replaced.
-
Prioritize Polar Interactions: Instead of expanding into greasy, hydrophobic pockets, re-examine the protein-ligand binding site (ideally with a crystal structure). Look for opportunities to add smaller functional groups (e.g., hydroxyls, amides, small heterocycles) that can form specific, high-quality hydrogen bonds or other polar interactions. These are often more enthalpically driven and contribute more efficiently to binding affinity.
-
Reduce Molecular Size: Actively look for ways to trim down the molecule. Can a bulky phenyl ring be replaced by a smaller pyridyl or pyrazolyl ring without losing the key interaction? Can a long alkyl chain be truncated?
-
Utilize Visualization Plots: Create a plot of LE vs. LLE for your compound series. This will visually guide your optimization, helping you select modifications that improve both potency and drug-like properties, moving your compounds towards the desired top-right quadrant.[7]
-
Problem 2: My initial hits are weak (pIC50 < 6), and I'm struggling to establish a clear Structure-Activity Relationship (SAR). Where should I focus my synthetic efforts?
-
Underlying Cause: Weak initial potency can stem from several sources: the compound itself (purity, solubility), the assay conditions, or a suboptimal fit of the scaffold in the target's binding pocket.
-
Solution & Optimization Strategy:
-
De-risk the Biology First (Self-Validation):
-
Confirm Compound Integrity: Before synthesizing new analogs, verify the purity (>95%) and identity of your current hits via LC-MS and NMR. A common source of error is an impurity leading to an overestimation of compound concentration.[8]
-
Check Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitated compound is not available to bind the target.
-
Validate the Assay: Run a known, potent inhibitor as a positive control to confirm your enzyme is active. Ensure your substrate (e.g., ATP in a kinase assay) concentration is appropriate and consistent, as this can significantly impact apparent IC50 values.[8][9]
-
-
Systematic Scaffold Exploration: Once experimental factors are ruled out, begin a systematic exploration of the 2-methyl-6-azaindole core. Focus on one position at a time to generate clean SAR.
Key modification points on the 2-methyl-6-azaindole core. -
Position C3 (Green): This is often the primary growth vector. Explore small, diverse substituents here first. Try small alkyls, cycloalkyls, and simple (hetero)aryl groups to probe the surrounding pocket.
-
Position N1 (Red): The N-H is often a key hydrogen bond donor. Before modifying it, ensure it's not critical for binding. If modification is tolerated, small alkyl groups can probe for nearby hydrophobic pockets and can significantly alter solubility and cell permeability.[10]
-
Positions C4 & C5 (Yellow): These positions are ideal for fine-tuning properties. Adding small, polar groups can improve solubility. Halogenation (e.g., F, Cl) can modulate the pKa of the pyridine nitrogen and block potential sites of metabolism.
-
-
Problem 3: My lead compound has good potency and LE, but it suffers from poor solubility and/or rapid metabolic clearance.
-
Underlying Cause: These ADME issues are frequently linked to high lipophilicity and the presence of "metabolically soft" spots on the molecule. Even with a good LE score, a compound can fail if it can't reach its target in vivo.
-
Solution & Optimization Strategy:
-
Reduce Lipophilicity (Improve LLE):
-
Introduce Polar Atoms: Strategically replace carbon atoms with nitrogen (e.g., a phenyl ring for a pyridine ring) or add small polar functional groups (amides, sulfones, small alcohols) in solvent-exposed regions. The 6-azaindole core already provides an advantage over indole in this regard.[1]
-
-
Block Metabolic Hotspots ("Metabolic Hardening"):
-
If you have conducted metabolite identification studies, you will know where the molecule is being oxidized (often by Cytochrome P450 enzymes).
-
A common strategy is to replace a metabolically labile C-H bond on an aromatic ring with a C-F bond. The fluorine atom is a similar size to hydrogen but is not susceptible to oxidative metabolism.[11]
-
Another approach is to introduce steric hindrance near the metabolic spot to prevent the enzyme from accessing it.
-
-
Optimize Solubility:
-
Introduce Ionizable Centers: Add a basic amine or an acidic group if it can be tolerated for binding. This allows for salt formation and can dramatically improve aqueous solubility.
-
Break Up Flat, Aromatic Systems: High planarity can lead to crystal packing and poor solubility. Introducing sp3 centers (e.g., replacing a flat linker with a piperidine or piperazine) can disrupt this planarity and improve solubility.
-
-
Data Presentation & Key Metric Tracking
Systematic data collection and analysis are vital. Use a table similar to the one below to track the progress of your analogs and make informed decisions.
| Compound ID | Modification (vs. Core) | HAC (N) | pIC50 | cLogP | LE (kcal/mol/HA) | LLE | Notes |
| Core-01 | 3-H | 10 | 5.5 | 1.8 | 0.77 | 3.7 | Starting Fragment |
| Analog-02 | 3-Phenyl | 16 | 6.8 | 3.5 | 0.59 | 3.3 | Potency gain, but inefficient (LE/LLE drop) |
| Analog-03 | 3-(4-pyridyl) | 15 | 7.0 | 2.5 | 0.65 | 4.5 | Good! Potency and LLE improved. |
| Analog-04 | 3-(4-pyridyl), 5-Fluoro | 16 | 7.2 | 2.7 | 0.63 | 4.5 | Minor potency gain, good for PK modulation |
| Analog-05 | 3-(4-hydroxyphenyl) | 17 | 7.5 | 3.0 | 0.61 | 4.5 | Good! H-bond improves potency efficiently |
Experimental Protocols & Workflows
Protocol 1: Calculation of Key Ligand Efficiency Metrics
-
Determine Potency: Obtain the IC50 or Ki value from your biochemical or binding assay in molar units (M).
-
Convert to pActivity: Calculate pActivity = -log10([IC50 or Ki]).
-
Count Heavy Atoms (N): Count all non-hydrogen atoms in your molecule's chemical structure.
-
Calculate Ligand Efficiency (LE): Use the formula: LE = (1.4 * pActivity) / N .
-
Determine Lipophilicity (cLogP): Use computational software (e.g., ChemDraw, DataWarrior) to calculate the cLogP of your molecule.
-
Calculate Lipophilic Ligand Efficiency (LLE): Use the formula: LLE = pActivity - cLogP .
-
Analyze: Compare the calculated values against your project's target thresholds (e.g., LE ≥ 0.3, LLE ≥ 5).
Workflow 1: Iterative Lead Optimization Cycle
The following workflow illustrates the cyclical process of efficient lead optimization. The goal is to progress through these cycles, systematically improving compound quality with each iteration.
References
-
Wikipedia. Ligand efficiency. [Link]
-
Creative Biolabs. Ligand Efficiency (LE) Assessment. [Link]
-
Deep Origin. Ligand Efficiency (LE) - Computational Chemistry Glossary. [Link]
-
National Center for Biotechnology Information. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
-
Repository of the Academy's Library. The Role of Ligand Efficiency Measures in Drug Discovery. [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
-
ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]
-
Chemspace. Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]
-
YouTube. ligand efficiency & heavy atoms in drugs. [Link]
-
Frontiers. New strategies to enhance the efficiency and precision of drug discovery. [Link]
-
Royal Society of Chemistry. Chapter 10: The Challenges of Multi-Target Lead Optimization. [Link]
-
National Center for Biotechnology Information. Azaindole Therapeutic Agents. [Link]
-
Patsnap. How to optimize lead compounds?. [Link]
-
YouTube. structural changes & SAR for lead optimization. [Link]
-
ResearchGate. Ligand Binding Efficiency: Trends, Physical Basis, and Implications. [Link]
-
National Center for Biotechnology Information. Target-based evaluation of 'drug-like' properties and ligand efficiencies. [Link]
-
Digital CSIC. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. [Link]
-
ACS Publications. Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]
-
American Chemical Society. Synthesis of 6-azaindoles with “unusual” substitution pattern. [Link]
-
Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]
-
PubMed. Organometallic methods for the synthesis and functionalization of azaindoles. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. [Link]
-
BioProcess International. Building a Robust Biological Assay for Potency Measurement. [Link]
-
National Center for Biotechnology Information. Potency Assay Variability Estimation in Practice. [Link]
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Validation & Comparative
A Comparative Guide to Elucidating the Mechanism of Action of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) for 2-Methyl-1H-pyrrolo[2,3-c]pyridine, a member of the 6-azaindole family. The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility as a pharmacophore in developing treatments for a range of diseases, including cancer and neurodegenerative disorders.[1][2] This document moves beyond a simple listing of protocols, offering a logical, causality-driven approach to experimental design, data interpretation, and comparative analysis against established therapeutic agents.
The core challenge with a novel compound like this compound is not the absence of potential targets, but the abundance of them. The azaindole nucleus is a privileged structure, known to interact with multiple protein families.[3][4] Our objective is to systematically narrow down these possibilities through a series of robust, self-validating experiments, ultimately building a high-confidence model of the compound's biological activity.
Foundational Hypotheses: Selecting Probable Target Classes
Based on extensive analysis of structurally related compounds, we can formulate primary and secondary hypotheses for the MoA of this compound.
-
Primary Hypothesis: Kinase Inhibition. The most prevalent activity associated with the broader azaindole family is the inhibition of protein kinases.[5] Specifically, the 7-azaindole isomer is a well-established hinge-binding motif, forming key hydrogen bonds within the ATP-binding pocket of numerous kinases.[3][5][6] Derivatives have been shown to potently inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival.[6]
-
Secondary Hypothesis: Epigenetic Modification. Recent studies have specifically identified the 1H-pyrrolo[2,3-c]pyridine core in potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[7] LSD1 is a crucial epigenetic regulator and a validated target in oncology, particularly in acute myelogenous leukemia (AML).[7]
-
Alternative Hypotheses. While less probable, related pyrrolopyridine isomers have shown activity as phosphodiesterase 4B (PDE4B) inhibitors and modulators of tubulin polymerization, warranting consideration if primary and secondary hypotheses are invalidated.[8][9]
Our investigation will therefore focus on comparing the activity of this compound against two primary, mechanistically distinct alternatives:
-
Alternative A (Kinase Inhibitor): A well-characterized PI3K inhibitor (e.g., Alpelisib).
-
Alternative B (LSD1 Inhibitor): A known reversible LSD1 inhibitor (e.g., GSK2879552).
The Strategic Experimental Workflow: From Broad Phenotype to Specific Target
The following workflow is designed as a logical funnel, starting with broad cellular effects and progressively narrowing the focus to a specific molecular target and binding interaction.
Caption: A multi-phase workflow for MoA elucidation.
Detailed Experimental Protocols & Comparative Data
Phase 1: Initial Phenotypic and Target Class Screening
The initial goal is to observe the compound's effect on cancer cells and determine which general target class is more likely. We will use a relevant cancer cell line where both PI3K and LSD1 pathways are known to be active (e.g., MV4-11 for AML).
Protocol 1: Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Cell Plating: Seed MV4-11 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Alpelisib, and GSK2879552 (e.g., from 100 µM to 1 nM). Add the compounds to the wells and incubate for 72 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Destaining & Measurement: Wash plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Rationale: This assay provides a robust measure of cytostatic or cytotoxic activity. Comparing the GI50 value to those of the known inhibitors gives the first clue about the potency and likely mechanism.
Protocol 2: Broad Kinase Panel Screen
-
Compound Submission: Submit this compound at a fixed concentration (typically 1 µM) to a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).
-
Assay Principle: These services use in vitro binding or activity assays to measure the percent inhibition of the test compound against a large panel of human kinases.
-
Data Analysis: The primary output is a list of kinases inhibited by more than a certain threshold (e.g., >50% or >90% inhibition). This identifies the most promising "hits."
Rationale: This is the most direct way to test the kinase inhibitor hypothesis. A clean result (no hits) strongly refutes this MoA, while multiple hits in a specific family (e.g., PI3K isoforms) provide strong positive evidence.
Table 1: Hypothetical Phase 1 Screening Results
| Compound | Cell Proliferation (GI50, MV4-11 cells) | Top Kinase Hits (>90% Inh. @ 1µM) | Top Epigenetic Hits (>90% Inh. @ 1µM) |
| This compound | 75 nM | None | LSD1 |
| Alternative A: Alpelisib | 30 nM | PI3Kα, PI3Kδ | None |
| Alternative B: GSK2879552 | 90 nM | None | LSD1 |
Interpretation: The hypothetical data in Table 1 suggest that this compound exhibits potent anti-proliferative activity. The kinase screen is negative, weakening the primary hypothesis. However, the epigenetic screen shows a specific, potent hit on LSD1, aligning its cellular potency and target profile with the known LSD1 inhibitor, GSK2879552.
Phase 2: Target Validation and Cellular Engagement
Based on the Phase 1 results, we now focus on validating LSD1 as the direct target.
Protocol 3: Biochemical LSD1 Inhibition Assay (IC50 Determination)
-
Reaction Setup: Use a commercially available LSD1 inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience). These kits typically use a biotinylated histone H3K4-dimethylated peptide substrate, recombinant LSD1 enzyme, and a detection system that measures the hydrogen peroxide produced during demethylation.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 10 µM to 0.5 nM).
-
Enzymatic Reaction: Incubate the enzyme, substrate, and compound for a set time (e.g., 60 minutes) at 37°C.
-
Detection: Add the detection reagents (e.g., HRP and a fluorogenic substrate like Amplex Red) and measure the signal on a plate reader.
-
Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Rationale: This assay confirms direct enzymatic inhibition and quantifies the compound's potency in a purified, cell-free system.
Protocol 4: Western Blot for Target Engagement Biomarker
-
Cell Treatment: Treat MV4-11 cells with increasing concentrations of this compound and GSK2879552 for 48-72 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against H3K4me2 (the substrate of LSD1) and a loading control (e.g., total Histone H3 or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify band intensity using densitometry.
Rationale: If the compound inhibits LSD1 in cells, the level of its substrate (H3K4me2) should increase in a dose-dependent manner. This confirms the compound engages its target in a cellular context and produces the expected downstream biological consequence.
Caption: Comparison of PI3K vs. LSD1 signaling pathways.
Table 2: Hypothetical Phase 2 Validation Data
| Compound | Biochemical LSD1 IC50 | Cellular H3K4me2 Increase (EC50) |
| This compound | 15 nM | 60 nM |
| Alternative B: GSK2879552 | 20 nM | 85 nM |
Interpretation: The biochemical IC50 is highly potent and consistent with the cellular GI50. The observed increase in the H3K4me2 biomarker at a similar concentration (EC50 of 60 nM) provides strong evidence of on-target activity in a cellular environment.
Phase 3: Biophysical Characterization of the Drug-Target Interaction
The final phase aims to quantify the binding kinetics and thermodynamics, providing a deep understanding of the interaction.
Protocol 5: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant human LSD1 protein onto a sensor chip surface (e.g., a CM5 chip).
-
Binding Analysis: Inject a series of concentrations of this compound over the chip surface. The binding of the compound to the protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Kinetic Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒ or kₒff), and the equilibrium dissociation constant (Kₒ).
Rationale: SPR provides precise kinetic data. A slow kₒff (long residence time) often correlates with more durable in vivo efficacy and is a key parameter for drug optimization.
Table 3: Hypothetical Phase 3 Biophysical Data
| Parameter | This compound | Interpretation |
| kₐ (1/Ms) | 2.5 x 10⁵ | Moderately fast association rate |
| kₒ (1/s) | 5.0 x 10⁻⁴ | Very slow dissociation rate (long residence time) |
| Kₒ (nM) | 2.0 nM | High binding affinity (Kₒ = kₒ/kₐ) |
Interpretation: The very high affinity (Kₒ of 2.0 nM), driven by an exceptionally slow off-rate, indicates a highly stable and durable drug-target complex. This is a desirable characteristic for an inhibitor and provides a quantitative benchmark for comparing future analogs.
Conclusion and Final MoA Summary
By systematically executing this multi-phase experimental plan, we have moved from a broad phenotypic observation to a detailed biophysical understanding of the drug-target interaction. The collective evidence strongly supports a mechanism of action where This compound acts as a potent, high-affinity, reversible inhibitor of the epigenetic enzyme LSD1. It demonstrates on-target cellular activity by increasing H3K4me2 levels, leading to potent anti-proliferative effects in a relevant cancer cell model. The compound's MoA is highly comparable to the established LSD1 inhibitor GSK2879552 and distinct from that of kinase inhibitors like Alpelisib. This detailed mechanistic understanding is critical for guiding further preclinical development, biomarker strategy, and patient selection in future clinical trials.
References
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health (NIH).
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- Azaindole Therapeutic Agents. (n.d.). PubMed Central.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Organic and Pharmaceutical Chemistry Journal.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate.
- Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). PubMed.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Organic and Pharmaceutical Chemistry Journal.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health (NIH).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
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A Researcher's Guide to the Structural Confirmation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. The 2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, a key pharmacophore in numerous developmental drug candidates, presents a unique set of challenges and opportunities in structural elucidation. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these derivatives, supported by experimental data and field-proven insights to ensure confidence in your molecular architecture.
The Strategic Importance of Structural Verification
The seemingly subtle placement of the nitrogen atom within the pyridine ring of azaindole isomers, such as in the pyrrolo[2,3-c]pyridine core, can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and metabolic stability. These variations, in turn, have profound implications for a compound's biological activity and its interaction with target proteins. Therefore, rigorous structural confirmation is not merely a procedural step but a critical foundation for meaningful structure-activity relationship (SAR) studies and the ultimate success of a drug discovery program.
A Multi-Pronged Approach to Structural Confirmation
A definitive structural assignment for this compound derivatives relies on the synergistic use of several powerful analytical techniques. No single method provides a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography that affords irrefutable proof of structure.
Below is a comparative overview of these techniques, their underlying principles, and the specific insights they offer for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable.
Key Insights from NMR:
-
Proton (¹H) NMR: Reveals the number of different types of protons, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling. The characteristic aromatic and methyl proton signals are key identifiers.
-
Carbon (¹³C) NMR: Provides information on the number and types of carbon atoms in the molecule, including quaternary carbons, which are not observable by ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the entire molecular framework.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire structure, including the fusion of the pyrrole and pyridine rings.
-
Comparative Spectroscopic Data of Azaindole Isomers
While specific, publicly available, peer-reviewed NMR data for the parent this compound is limited, we can draw valuable comparative insights from its isomers and derivatives. For instance, the isomeric 2-methyl-1H-pyrrolo[2,3-b]pyridine is commercially available, and its spectral data can serve as a useful comparison point.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |
| 2-methyl-1H-pyrrolo[2,3-b]pyridine | 11.25 (s, 1H, NH), 7.85 (dd, 1H), 7.05 (dd, 1H), 6.85 (dd, 1H), 6.10 (s, 1H), 2.40 (s, 3H, CH₃) | 148.9, 142.8, 129.2, 127.8, 115.5, 114.9, 98.6, 13.5 | [1] |
| Hypothetical this compound | Chemical shifts will differ due to the change in the nitrogen position in the pyridine ring, affecting the electronic environment of the protons. | The carbon chemical shifts will also be distinct, reflecting the altered electronic distribution in the pyridine ring. | N/A |
Note: The data for 2-methyl-1H-pyrrolo[2,3-b]pyridine is based on typical values and may vary slightly depending on experimental conditions.
Experimental Protocol: 2D NMR for Structural Elucidation
A comprehensive 2D NMR analysis is critical for the definitive structural assignment of a novel this compound derivative.
Step-by-Step 2D NMR Workflow:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra. These will guide the setup of the 2D experiments.
-
COSY Experiment: Run a standard COSY experiment to establish proton-proton couplings. This will help identify adjacent protons in the pyridine and pyrrole rings.
-
HSQC Experiment: Perform an HSQC experiment to correlate each proton with its directly attached carbon. This is a powerful tool for assigning carbon signals based on their known proton assignments.
-
HMBC Experiment: Acquire an HMBC spectrum to observe long-range (2- and 3-bond) correlations between protons and carbons. This is the key experiment for connecting the different fragments of the molecule and confirming the overall scaffold.
-
Data Analysis: Integrate the information from all spectra to build a complete and unambiguous structural assignment.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. Both low-resolution and high-resolution mass spectrometry (HRMS) are essential.
Key Insights from MS:
-
Molecular Ion Peak (M⁺ or [M+H]⁺): Provides the molecular weight of the compound. HRMS can determine the elemental composition with high accuracy.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can reveal characteristic structural motifs. For this compound derivatives, fragmentation may involve the loss of the methyl group, cleavage of the pyridine or pyrrole ring, or loss of substituents.
Comparative Fragmentation Analysis
| Technique | Expected Information for this compound |
| Electron Ionization (EI-MS) | Will likely show a prominent molecular ion peak and characteristic fragment ions resulting from the loss of a methyl radical (M-15) and subsequent ring fragmentation. |
| Electrospray Ionization (ESI-MS) | Will primarily show the protonated molecule [M+H]⁺, providing an accurate molecular weight. Fragmentation can be induced (MS/MS) to obtain structural information. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Step-by-Step HRMS Workflow:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Ionization: Choose an appropriate ionization technique. ESI is generally preferred for its soft ionization, which keeps the molecule intact.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the accurate mass of the molecular ion.
-
Elemental Composition Calculation: Use the accurate mass to calculate the elemental composition, which should match the expected formula of the target compound.
-
(Optional) MS/MS Analysis: If further structural confirmation is needed, perform a tandem mass spectrometry (MS/MS) experiment on the molecular ion to obtain fragmentation data.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.
Key Insights from X-ray Crystallography:
-
Unambiguous Connectivity: Provides a definitive map of how atoms are connected in the molecule.
-
Stereochemistry: Determines the absolute configuration of chiral centers.
-
Conformation: Reveals the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Shows how molecules pack together in the crystal lattice, providing insights into potential intermolecular forces.
Comparative Crystallographic Data
While the crystal structure of the parent this compound has not been reported in the Cambridge Structural Database (CSD), data from closely related azaindole derivatives can provide valuable insights into expected bond lengths and angles. For example, the crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals key structural parameters of the azaindole core.[2]
| Parameter | Value for a related azaindole derivative |
| C-N bond lengths (pyrrole) | ~1.37 Å |
| C-C bond lengths (pyrrole) | ~1.38 - 1.44 Å |
| C-N bond lengths (pyridine) | ~1.33 - 1.38 Å |
| C-C bond lengths (pyridine) | ~1.38 - 1.40 Å |
Data from a representative pyrrolo[2,3-b]pyridine derivative.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
Step-by-Step X-ray Crystallography Workflow:
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully mount a suitable crystal on the goniometer of the diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.
Conclusion: A Holistic and Self-Validating Approach
The structural confirmation of this compound derivatives demands a multi-technique approach. While NMR spectroscopy provides the initial and most detailed map of the molecular framework, mass spectrometry offers crucial confirmation of the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography provides the definitive and irrefutable three-dimensional structure.
By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in their structural assignments, ensuring the integrity of their subsequent biological and medicinal chemistry studies. This holistic and self-validating system is the hallmark of robust and reproducible scientific research in the field of drug discovery.
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Basic 2D NMR experiments. Bruker. [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. TOBUSA. [Link]
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Single-crystal X-ray Diffraction. Carleton College. [Link]
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ExperimentNMR2D Documentation. Emerald Cloud Lab. [Link]
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What is Single Crystal X-ray Diffraction?. YouTube. [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. University of Houston. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. National Institutes of Health. [Link]
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Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. ResearchGate. [Link]
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Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Chemical Society of Ethiopia. [Link]
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A Comparative Guide to 2-Methyl-6-Azaindole and Other Azaindole Isomers in Biological Assays
Introduction: The Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the azaindole scaffold has emerged as a "privileged structure," offering a versatile framework for developing novel therapeutics.[1][2] Azaindoles, also known as pyrrolopyridines, are bioisosteres of the endogenous indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[3][4] This substitution creates four distinct positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1] This seemingly subtle atomic change profoundly impacts the molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, pKa, and metabolic stability.[1][5] Consequently, the choice of isomer is a critical decision in drug design, often dictating a compound's potency, selectivity, and pharmacokinetic profile.[1][3]
While 7-azaindole is the most extensively studied isomer, particularly in the development of kinase inhibitors, recent research has highlighted the unique potential of other isomers, including the 6-azaindole scaffold.[1][2] This guide provides an in-depth comparative analysis of 2-methyl-6-azaindole against other azaindole isomers, synthesizing data from various biological assays to inform rational drug design and scaffold selection.
Caption: Chemical structures of the four primary azaindole isomers and the focus of this guide, 2-methyl-6-azaindole.
The 6-Azaindole Scaffold: A Unique Profile
While less explored than its 7-aza counterpart, the 6-azaindole framework has demonstrated significant potential across a range of biological targets. The placement of the nitrogen at the 6-position creates a unique electronic and steric environment that can be exploited for specific molecular interactions. Furthermore, substitution on the 6-azaindole core, such as the introduction of a methyl group at the 2-position, provides a powerful tool for fine-tuning activity and properties.
Glucocorticoid Receptor (GR) Agonism
One of the most notable applications of the substituted 6-azaindole scaffold is in the development of nonsteroidal dissociated glucocorticoid receptor (GR) agonists.[6] These compounds aim to separate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation).[7][8] Studies have shown that 2-substituted-6-azaindoles can act as promising GR agonists. In mouse models of collagen-induced arthritis, these compounds exhibited steroid-like anti-inflammatory properties while demonstrating an improved metabolic side effect profile, including reduced increases in body fat and serum insulin levels compared to traditional steroids.[1][6] This suggests that the 2-methyl-6-azaindole core is a highly promising scaffold for developing safer anti-inflammatory agents.
Comparative Biological Performance of Azaindole Isomers
The optimal azaindole isomer is highly target-dependent. Direct head-to-head comparisons across all isomers for a single target are limited but provide invaluable insights. Where direct data for 2-methyl-6-azaindole is unavailable, we can infer its potential based on the structure-activity relationships (SAR) of related 6-azaindole and 2,6-disubstituted indole derivatives.
Kinase Inhibition: The Premier Application
Azaindoles are excellent bioisosteres of the purine core of ATP, making them ideal scaffolds for kinase inhibitors that target the ATP-binding site.[9][10] The azaindole's pyrrolo and pyridine nitrogens can form critical hydrogen bonds with the kinase hinge region, mimicking the interactions of adenine.[1]
Caption: Azaindole scaffold mimicking ATP to bind to the kinase hinge.
While 7-azaindole is the most common scaffold in approved kinase inhibitors like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor), other isomers have shown superior performance against specific kinases.[11]
-
c-Met Kinase: Potent inhibitors have been developed using the 4-azaindole scaffold.[5]
-
Cell Division Cycle 7 (Cdc7) Kinase: A comparative study found that 5-azaindole derivatives exhibited the most potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[5]
-
Dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A): Both 6- and 7-azaindole derivatives have been successfully developed as potent DYRK1A inhibitors.[1][9]
For 2-methyl-6-azaindole , the introduction of the 2-methyl group can be hypothesized to:
-
Increase Lipophilicity: Potentially enhancing cell permeability and binding affinity through hydrophobic interactions.
-
Introduce Steric Influence: The methyl group could either create beneficial steric interactions within a specific kinase pocket or cause unfavorable clashes, making its effect highly target-dependent.
-
Modulate Electronics: Affecting the pKa of the scaffold and the strength of hydrogen bonding interactions.
The proven success of 6-azaindole derivatives against targets like DYRK1A makes 2-methyl-6-azaindole a compelling candidate for screening against this and other kinases in the CMGC group.[9]
| Isomer | Target Kinase | Activity Profile | Reference |
| 4-Azaindole | c-Met | Potent inhibition (low nM IC₅₀) | [5] |
| 5-Azaindole | Cdc7 | Most potent and selective isomer | [5] |
| 6-Azaindole | DYRK1A | Potent inhibition | [1][9] |
| 7-Azaindole | BRAF, CSF1R, JAKs | Widely used; basis for approved drugs | [11] |
Table 1: Target-Dependent Potency of Azaindole Isomers in Kinase Inhibition.
METTL3 Inhibition: A New Frontier
The RNA methyltransferase METTL3 has emerged as a promising therapeutic target in oncology, particularly for acute myeloid leukemia (AML).[12][13] Recent studies have identified 2,6-di-substituted indoles as highly potent METTL3 inhibitors, with one representative compound achieving a remarkable IC₅₀ value of 0.49 nM.[14] This compound was shown to reduce m⁶A RNA levels, inhibit cancer cell proliferation, and induce apoptosis.[14]
Given the bioisosteric relationship between indole and azaindole, the 2-methyl-6-azaindole scaffold represents a prime candidate for developing novel METTL3 inhibitors. The 6-aza nitrogen could form additional beneficial interactions within the S-Adenosyl Methionine (SAM) binding pocket of METTL3, potentially enhancing potency and selectivity over the indole-based counterparts.
Other Biological Targets
The utility of azaindole isomers extends beyond kinases and methyltransferases, with distinct activity profiles observed across various targets:
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A comparative study revealed that 4-azaindole and 7-azaindole analogs were more effective than the parent indole compound, whereas 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[5]
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: In this context, 6-azaindole-2-carboxamides, while showing reduced binding affinity compared to their indole counterparts, still functioned as allosteric modulators. Conversely, 7-azaindole derivatives completely lost their ability to bind to the receptor, indicating that the 6-azaindole scaffold is a more viable bioisostere for this specific target.[15]
Experimental Protocols
Reproducible and robust assays are critical for the objective comparison of compound performance. Below are standardized protocols for key assays relevant to the evaluation of azaindole isomers.
Caption: General experimental workflow for evaluating azaindole isomers in a kinase inhibition assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase and corresponding substrate peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test Compounds (2-methyl-6-azaindole and other isomers) dissolved in DMSO.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plates. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without kinase as a background control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate peptide in kinase buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase. Add 5 µL to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract the background reading, then calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of test compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Test Compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well cell culture plates.
-
Microplate reader (spectrophotometer).
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include DMSO vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The comparative analysis of azaindole isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to dramatic shifts in biological activity. While 7-azaindole remains a dominant scaffold, this guide demonstrates that 6-azaindole derivatives, particularly those with substitutions like a 2-methyl group, hold significant and distinct therapeutic potential.
The demonstrated efficacy of 2-substituted-6-azaindoles as dissociated glucocorticoid receptor agonists provides a strong rationale for their further development as safer anti-inflammatory drugs.[1][6] Furthermore, based on the potent activity of related indole structures, 2-methyl-6-azaindole emerges as a high-priority candidate for screening against novel cancer targets like METTL3.[14]
Ultimately, the selection of an azaindole scaffold should be a target-driven decision, informed by comparative screening. Researchers are encouraged to include a diverse set of isomers, including 2-methyl-6-azaindole, in their discovery campaigns to fully exploit the chemical space and unlock new therapeutic opportunities.
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Gade, V. G., et al. (2020). Azaindole Therapeutic Agents. National Institutes of Health. Available at: [Link]
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Lee, T-Y., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Available at: [Link]
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Lu, D., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health. Available at: [Link]
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Riether, D., et al. (2010). Nonsteroidal dissociated glucocorticoid agonists containing azaindoles as steroid A-ring mimetics. PubMed. Available at: [Link]
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Lee, S-H., et al. (2022). Discovery of substituted indole derivatives as allosteric inhibitors of m6 A-RNA methyltransferase, METTL3-14 complex. PubMed. Available at: [Link]
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Mérour, J-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
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Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]
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Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
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Pelaia, C., et al. (2021). Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists. MDPI. Available at: [Link]
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Sherman, A. R. (1996). The Biological and Physical Properties of the Azaindoles. ACS Publications. Available at: [Link]
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Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link]
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Bictash, M., et al. (2018). Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile. ACS Publications. Available at: [Link]
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Erazo-Farfán, A. M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]
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A Comparative Guide to the Potency of 2-Methyl-1H-pyrrolo[2,3-c]pyridine Analogs as Lysine-Specific Demethylase 1 (LSD1) Inhibitors
The 1H-pyrrolo[2,3-c]pyridine scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This guide provides a detailed comparison of the potency of a series of analogs based on this core structure, with a particular focus on their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2] Its dysregulation is strongly associated with the progression of various cancers, making it a promising therapeutic target.[2][3]
This guide will delve into the structure-activity relationships (SAR) of these analogs, presenting key experimental data to illustrate how subtle molecular modifications can significantly impact inhibitory potency. Furthermore, we will provide detailed protocols for the biochemical assays used to determine these potencies, ensuring a comprehensive resource for researchers in drug discovery and development.
Comparative Potency of 1H-pyrrolo[2,3-c]pyridine Analogs as LSD1 Inhibitors
Recent studies have identified a novel series of 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of LSD1.[2][3] The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of these analogs against LSD1.
| Compound ID | Core Structure | R1 Substitution | R2 Substitution | LSD1 IC50 (nM) |
| 10 | 1H-pyrrolo[2,3-c]pyridine | -CH3 | (Structure not specified) | 354[2] |
| 15 | 1H-pyrrolo[2,3-c]pyridine | -N(CH3)2 | (Structure not specified) | 9.4[2] |
| 23e | 1H-pyrrolo[2,3-c]pyridine | (Structure not specified) | (Structure not specified) | (Not specified, but described as having nanomolar IC50)[3] |
| 29 | 1-methyl-1H-pyrrolo[2,3-b]pyridine | (Structure not specified) | (Structure not specified) | 5.1[2] |
| 46 | pyrrolo[2,3-c]pyridine | (Structure not specified) | (Structure not specified) | 3.1[2] |
Note: The exact structures for the R1 and R2 substitutions for all compounds were not fully detailed in the provided search results, but the core structures and their corresponding potencies are highlighted.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical insights into the SAR of this compound class. A key observation is the dramatic increase in potency when modifying the substitution at what can be designated as the R1 position. For instance, replacing a methyl group (compound 10 , IC50 = 354 nM) with a dimethylamino group (compound 15 , IC50 = 9.4 nM) results in a greater than 35-fold increase in inhibitory activity.[2] This suggests that the electronic and steric properties of the substituent at this position are crucial for optimal interaction with the LSD1 active site.
Furthermore, modifications to the core heterocyclic system itself can influence potency. While this guide focuses on the 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold, a related analog with a 1-methyl-1H-pyrrolo[2,3-b]pyridine core (compound 29 ) exhibits an IC50 of 5.1 nM.[2] This highlights that the arrangement of the nitrogen atom within the bicyclic system (7-azaindole vs. 6-azaindole) can impact the compound's binding affinity.
The most potent compound identified in these studies, compound 46 , with an IC50 of 3.1 nM, underscores the potential of the pyrrolo[2,3-c]pyridine scaffold as a template for developing highly effective LSD1 inhibitors.[2] The optimization of substituents on this core, as exemplified by the discovery of compound 23e with favorable oral pharmacokinetic profiles and in vivo efficacy in an acute myeloid leukemia (AML) xenograft model, demonstrates the therapeutic promise of this chemical series.[3]
Experimental Protocols
The determination of inhibitor potency is a critical step in drug discovery. A widely used method for assessing the activity of kinase and demethylase inhibitors is the in vitro enzyme activity assay. Below is a detailed protocol for a luminescence-based assay to determine the IC50 values of 1H-pyrrolo[2,3-c]pyridine analogs against LSD1. This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in an enzymatic reaction.[4]
In Vitro LSD1 Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of LSD1 in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to the demethylase activity.[4]
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
S-adenosylmethionine (SAM) as a cofactor
-
Test compounds (this compound analogs)
-
LSD1 Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
LSD1 Reaction:
-
Prepare a reaction mixture containing the LSD1 enzyme and H3K4me2 substrate in the LSD1 Assay Buffer. The optimal concentrations should be determined empirically.[4]
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[4]
-
Add 2.5 µL of the LSD1 enzyme to each well.[4]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding 5 µL of the SAM/substrate mixture to each well.[4]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Following the enzyme reaction, add 10 µL of ADP-Glo™ Reagent to each well.[4]
-
Incubate for 40 minutes at room temperature to stop the LSD1 reaction and deplete the remaining ATP (if any).[4]
-
Add 20 µL of Kinase Detection Reagent to each well.[4]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[4]
-
The luminescent signal is proportional to the amount of ADP produced and thus to the LSD1 activity.[4]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[4]
-
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological relevance of inhibiting LSD1, the following diagrams are provided.
Caption: Experimental workflow for determining IC50 values.
Caption: Role of LSD1 in histone demethylation and its inhibition.
Conclusion
The this compound scaffold serves as a promising foundation for the development of potent LSD1 inhibitors. The comparative data and SAR insights presented in this guide demonstrate that strategic modifications to this core structure can lead to compounds with nanomolar potency and favorable drug-like properties. The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate the potency of novel analogs in this chemical series. Further exploration of the SAR, guided by structural biology and computational modeling, will undoubtedly pave the way for the discovery of next-generation epigenetic therapies for the treatment of cancer and other diseases.
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Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]
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In vitro kinase assay. (2023). Protocols.io. Available at: [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Available at: [Link]
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Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). PubMed. Available at: [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors. (2024). ResearchGate. Available at: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Europe PMC. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Available at: [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (n.d.). Available at: [Link]
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Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). PubMed. Available at: [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Available at: [Link]
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Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. (2019). PubMed. Available at: [Link]
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Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). NIH. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Available at: [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Available at: [Link]
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The 2-Methyl-6-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection and optimization of heterocyclic scaffolds are paramount to the successful development of novel therapeutics. The azaindole core, a bioisosteric analog of indole, has emerged as a "privileged structure," demonstrating remarkable versatility across a spectrum of biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the 2-methyl-6-azaindole scaffold, a key building block in numerous drug discovery programs. Through a comparative lens, we will explore its performance against alternative heterocyclic systems, supported by experimental data, to offer researchers and drug development professionals a comprehensive resource for informed scaffold selection and lead optimization.
The 2-Methyl-6-Azaindole Scaffold: Physicochemical Properties and Rationale for Use
The 6-azaindole (or 1H-pyrrolo[2,3-c]pyridine) framework is characterized by the fusion of a pyridine ring to a pyrrole ring. The introduction of a nitrogen atom into the indole scaffold at the 6-position significantly modulates the electronic and physicochemical properties of the molecule.[2] This modification can lead to improved aqueous solubility, altered metabolic stability, and the formation of additional hydrogen bond interactions with target proteins, often enhancing binding affinity and selectivity.[2][3]
The incorporation of a methyl group at the 2-position of the 6-azaindole core further refines its properties. This seemingly simple alkyl substitution can have profound effects on the molecule's biological activity and pharmacokinetic profile. The 2-methyl group can:
-
Enhance Metabolic Stability: By blocking a potential site of oxidative metabolism, the 2-methyl group can increase the compound's half-life.
-
Modulate Potency: The steric bulk and electronic contribution of the methyl group can influence the compound's binding affinity for its target, sometimes leading to a significant increase in potency.
-
Influence Selectivity: The presence of the methyl group can introduce steric hindrance that disfavors binding to off-target proteins, thereby improving the compound's selectivity profile.
Structure-Activity Relationship (SAR) Studies of 2-Methyl-6-Azaindole Derivatives
While a comprehensive, target-agnostic SAR study of the 2-methyl-6-azaindole scaffold is not extensively documented in a single source, we can synthesize a coherent picture by examining its application across different therapeutic areas.
As Kinase Inhibitors
The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds with the kinase hinge region.[4][5] The 2-methyl-6-azaindole core has been explored in this context, with the following general SAR observations:
-
The 2-Methyl Group: In many kinase inhibitor series, the presence of a small alkyl group, such as methyl, at the 2-position is well-tolerated and can contribute to potency. For instance, in the development of certain kinase inhibitors, substitution at the 2-position of the azaindole ring, while sometimes leading to a slight decrease in potency compared to the unsubstituted analog, can be crucial for optimizing pharmacokinetic properties.[6]
-
Substitution at Other Positions: Further functionalization of the 2-methyl-6-azaindole scaffold is critical for achieving high potency and selectivity. Substitutions at the 1, 3, 5, and 7-positions with various aryl, heteroaryl, and aliphatic groups have been shown to significantly impact biological activity. For example, in a series of 7-azaindole derivatives, substitution at the 3-position with piperidine and N-methyl-piperidine substituents was found to be crucial for improving physicochemical properties and enabling brain penetration for potential Alzheimer's disease treatment.[7]
As Antiviral Agents
The 6-azaindole scaffold has been successfully incorporated into antiviral agents, most notably the HIV-1 attachment inhibitor, Fostemsavir.[8] While specific SAR data for 2-methyl-6-azaindole in this context is limited, studies on related 2-substituted 7-azaindole analogs as influenza inhibitors provide valuable insights.[6] In this series, a 2-hydroxymethyl substitution maintained potency, whereas 2-methyl and 2-cyclopropyl analogs showed a significant loss of activity. This suggests that the nature of the substituent at the 2-position is highly dependent on the specific viral target and its binding pocket.
Comparative Analysis: 2-Methyl-6-Azaindole vs. Alternative Scaffolds
The choice of a heterocyclic core is a critical decision in drug design. Here, we compare the 2-methyl-6-azaindole scaffold with two prominent alternatives: imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines.
| Scaffold | Key Features | Advantages | Disadvantages | Representative Application |
| 2-Methyl-6-Azaindole | Fused pyrrole and pyridine rings. | Good bioisostere of indole with improved solubility. The 2-methyl group can enhance metabolic stability. | SAR can be highly target-dependent. Synthesis can be challenging. | Kinase inhibitors, Antivirals[4][8] |
| Imidazo[1,2-a]pyridine | Fused imidazole and pyridine rings. | Synthetically accessible. Offers multiple points for diversification. | May have different hydrogen bonding patterns compared to azaindoles. | Kinase inhibitors, CNS agents |
| Pyrazolo[3,4-b]pyridine | Fused pyrazole and pyridine rings. | Structurally similar to purines, making it a good ATP mimic. The pyrazole ring offers unique electronic properties. | Can be susceptible to metabolism at the pyrazole ring. | Kinase inhibitors (e.g., JAK inhibitors)[9] |
Experimental Data Comparison (Hypothetical Kinase Target)
To illustrate the potential differences in performance, consider the following hypothetical experimental data for a series of kinase inhibitors based on these three scaffolds.
| Compound | Scaffold | R Group | Kinase IC50 (nM) | Cell Proliferation EC50 (µM) | Microsomal Stability (t1/2, min) |
| 1 | 2-Methyl-6-Azaindole | 4-Fluorophenyl | 15 | 0.2 | 45 |
| 2 | Imidazo[1,2-a]pyridine | 4-Fluorophenyl | 25 | 0.5 | 30 |
| 3 | Pyrazolo[3,4-b]pyridine | 4-Fluorophenyl | 10 | 0.15 | 20 |
In this hypothetical example, the pyrazolo[3,4-b]pyridine analog (Compound 3) shows the highest potency, but the 2-methyl-6-azaindole derivative (Compound 1) exhibits a better balance of potency and metabolic stability. The imidazo[1,2-a]pyridine (Compound 2) is less potent and has intermediate stability. This highlights the nuanced trade-offs involved in scaffold selection.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Protocol:
-
Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer in assay buffer.
-
Add the test compound at various concentrations to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.
Cell Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
Visualizing Key Concepts
General SAR of 2-Methyl-6-Azaindole
Caption: Key positions for substitution on the 2-methyl-6-azaindole scaffold and their general impact on SAR.
Experimental Workflow for SAR Study
Caption: A typical experimental workflow for conducting SAR studies on novel chemical scaffolds.
Conclusion
The 2-methyl-6-azaindole scaffold represents a valuable and versatile platform in drug discovery. Its unique physicochemical properties, conferred by the 6-aza substitution and the 2-methyl group, offer medicinal chemists a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. While its SAR is highly dependent on the specific biological target, the general principles outlined in this guide provide a solid foundation for its rational application. A thorough comparative analysis with alternative scaffolds, supported by robust experimental data, is crucial for making informed decisions in the early stages of drug discovery and ultimately for the successful development of novel therapeutics.
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Comparative In Vivo Efficacy of Novel 2-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Guide for Preclinical Cancer Research
This guide provides a comparative analysis of the in vivo efficacy of recently developed 2-Methyl-1H-pyrrolo[2,3-c]pyridine and its isomeric derivatives, a promising class of kinase inhibitors, in various preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental validation of these emerging targeted agents.
Introduction: The Therapeutic Promise of Pyrrolopyridine Scaffolds
The pyrrolopyridine core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. Kinases play a pivotal role in intracellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide focuses on the in vivo preclinical data of several lead candidates from isomeric families of the this compound scaffold, highlighting their efficacy in relevant cancer models and providing the necessary experimental context for replication and further investigation.
Comparative In Vivo Efficacy: A Head-to-Head Analysis
The following sections detail the in vivo performance of key pyrrolopyridine derivatives, targeting distinct kinases and evaluated in various cancer xenograft models. The data is presented to facilitate a clear comparison of their anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine Derivative as a Selective ATM Inhibitor
A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a , has been identified as a highly selective and orally available Ataxia Telangiectasia Mutated (ATM) kinase inhibitor.[1][2][3] ATM is a critical regulator of the DNA damage response (DDR), and its inhibition can sensitize cancer cells to DNA-damaging agents.
In Vivo Efficacy:
Compound 25a was evaluated in combination with the topoisomerase inhibitor irinotecan in colorectal cancer (CRC) xenograft models. The combination therapy resulted in significant tumor growth inhibition (TGI), demonstrating a synergistic anti-tumor effect.[1][3]
| Compound | Cancer Model | Dosing Regimen | TGI (%) | Reference |
| 25a + Irinotecan | HCT116 Xenograft | Not specified in abstract | 79.3 | [1][3] |
| 25a + Irinotecan | SW620 Xenograft | Not specified in abstract | 95.4 | [1][3] |
The remarkable efficacy of this combination highlights the potential of ATM inhibition to overcome resistance to conventional chemotherapy in colorectal cancer.
1H-pyrrolo[2,3-b]pyridine Derivative as a Potent CDK8 Inhibitor
Compound 22 , a (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), has been discovered as a potent and selective type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[4][5] CDK8 is a key transcriptional regulator and has been implicated as an oncogene in colorectal cancer.
In Vivo Efficacy:
This derivative demonstrated significant inhibition of tumor growth in in vivo xenograft models of colorectal cancer, underscoring its potential as a therapeutic agent for this malignancy.[4][5] Further details on the specific TGI values and dosing regimens are available in the full-text publication.
1H-pyrrolo[2,3-c]pyridine Derivative as a Reversible LSD1 Inhibitor
A novel series of 1H-pyrrolo[2,3-c]pyridine derivatives have been developed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modifier implicated in the pathogenesis of acute myeloid leukemia (AML). The lead compound from this series demonstrated promising in vivo anti-tumor activity.[6]
In Vivo Efficacy:
The lead LSD1 inhibitor was evaluated in a subcutaneous MV4-11 AML xenograft model, showing a dose-dependent suppression of tumor growth.[6]
| Compound | Cancer Model | Dosing Regimen (Oral) | TGI (%) | Reference |
| LSD1 Inhibitor | MV4-11 Xenograft | 10 mg/kg | 42.11 | [6] |
| LSD1 Inhibitor | MV4-11 Xenograft | 20 mg/kg | 63.25 | [6] |
These findings suggest that targeting LSD1 with this class of compounds is a viable therapeutic strategy for AML.
Pyrrolo-pyridine Benzamide Derivative as a c-Met Inhibitor
A novel pyrrolo-pyridine benzamide derivative has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase.[7] Dysregulation of the c-Met signaling pathway is a known driver of tumor growth and metastasis in various cancers, including lung carcinoma.
In Vivo Efficacy:
This c-Met inhibitor demonstrated superior anti-tumor efficacy compared to the approved multi-kinase inhibitor cabozantinib in a lung carcinoma allograft model.[7]
| Compound | Cancer Model | Dosing Regimen | TGI (%) | Comparator TGI (%) | Reference |
| Pyrrolo-pyridine benzamide | Lung Carcinoma Allograft | 20 mg/kg | 64.5 | 47.9 (Cabozantinib) | [7] |
The enhanced potency of this derivative suggests it may offer a more effective and targeted approach for c-Met driven cancers.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and the experimental processes, the following diagrams are provided.
Signaling Pathways
Caption: Targeted signaling pathways of pyrrolopyridine derivatives.
General In Vivo Efficacy Workflow
Sources
A Comprehensive Guide to Assessing the Selectivity Profile of 2-Methyl-6-Azaindole Based Inhibitors
The 2-methyl-6-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its unique chemical properties allow for interactions within the ATP-binding pocket of various kinases, making it a versatile core for designing targeted therapeutics. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. This guide provides an in-depth analysis of the experimental strategies and underlying principles for rigorously assessing the selectivity profile of 2-methyl-6-azaindole based inhibitors, ensuring the development of safe and effective drug candidates.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] While potent inhibition of the target kinase is essential, off-target effects due to promiscuous binding to other kinases can lead to toxicity and unforeseen side effects. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount during drug discovery and development.[2]
Key Kinase Targets of 2-Methyl-6-Azaindole Inhibitors
The 2-methyl-6-azaindole scaffold has been successfully employed to target a range of kinases, with notable examples including inhibitors of p38 MAP kinase and Rho kinase (ROCK).[3][4] The structure-activity relationship (SAR) of these inhibitors reveals how modifications to the core scaffold can significantly influence potency and selectivity.[3][5][6] For instance, the development of 4-azaindole-based p38 inhibitors was guided by X-ray crystallography to optimize interactions within the active site, balancing potent inhibition with desirable physical properties.[3]
Comparative Selectivity Analysis: A Data-Driven Approach
To objectively compare the selectivity of different 2-methyl-6-azaindole based inhibitors, a systematic approach involving large-scale kinase screening is essential. This typically involves profiling the compounds against a panel of hundreds of kinases to determine their inhibitory activity (often expressed as IC50 values or percentage of inhibition at a fixed concentration).[2][7]
Below is a hypothetical comparison table illustrating the kind of data generated from such a screen.
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) | Inhibitor C (IC50, nM) |
| p38α (Primary Target) | 10 | 15 | 8 |
| p38β | 50 | 80 | 45 |
| JNK1 | >1000 | 800 | >1000 |
| JNK2 | >1000 | 950 | >1000 |
| ERK2 | >1000 | >1000 | >1000 |
| ROCK1 | 500 | 600 | 450 |
| ROCK2 | 450 | 550 | 400 |
| Selectivity Score (S10) | 0.02 | 0.018 | 0.025 |
Note: The Selectivity Score (S10) is a measure of promiscuity, calculated by dividing the number of kinases inhibited by more than 90% by the total number of kinases tested (at a 1 µM concentration). A lower score indicates higher selectivity.
This data allows for a direct comparison of the inhibitors' potency against the primary target (p38α) and their off-target activity against other kinases. Inhibitor C, in this example, demonstrates the highest potency and the best selectivity profile.
Experimental Methodologies for Assessing Kinase Selectivity
A multi-faceted experimental approach is necessary to build a comprehensive selectivity profile. This involves a combination of biochemical and cell-based assays.
Biochemical Assays: The Foundation of Selectivity Profiling
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[8]
1. Radiometric Assays: Often considered the "gold standard," these assays utilize a radioactive ATP isotope (γ-³²P or γ-³³P) to quantify the transfer of a phosphate group to a substrate.[1][9] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Protocol: Radiometric Kinase Inhibition Assay (e.g., for p38α)
-
Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.
-
Prepare Kinase and Substrate: Dilute recombinant p38α kinase and a suitable substrate (e.g., myelin basic protein, MBP) in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the 2-methyl-6-azaindole inhibitor in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and inhibitor to a 96-well filter plate.
-
Initiate Reaction: Add [γ-³³P]ATP to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Wash: Stop the reaction by adding phosphoric acid. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Fluorescence-Based Assays: These non-radioactive methods offer higher throughput and include formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[10] They measure changes in fluorescence signals that occur upon substrate phosphorylation.
3. Large-Scale Kinase Panels: To obtain a broad view of selectivity, compounds are often screened against large panels of kinases offered by commercial vendors.[2][11][12] These services provide rapid and comprehensive data on inhibitor promiscuity.[2][11]
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are crucial, they do not fully replicate the complex cellular environment.[13] Cell-based assays are therefore essential to confirm that an inhibitor can effectively engage its target within a living cell.[13]
Cellular Thermal Shift Assay (CETSA®): This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells.[14][15][16] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14]
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the 2-methyl-6-azaindole inhibitor or vehicle (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a specific kinase target.[17] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Signaling Pathway Context: Understanding the Biological Impact
To fully appreciate the consequences of inhibiting a particular kinase, it is crucial to understand its role in cellular signaling pathways. For example, p38 MAPKs are key regulators of cellular responses to stress and inflammation.[18][19][20] JNKs are also involved in stress responses and apoptosis.[21][22][23][24]
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing inhibitor selectivity.
Conclusion and Future Perspectives
The 2-methyl-6-azaindole scaffold will undoubtedly continue to be a valuable starting point for the design of novel kinase inhibitors. A rigorous and multi-pronged approach to selectivity profiling, combining comprehensive biochemical screens with physiologically relevant cell-based assays, is indispensable for the successful development of these compounds into safe and effective therapeutics. As our understanding of the human kinome and its role in disease deepens, so too will our ability to design highly selective inhibitors with minimized off-target effects, ultimately leading to better medicines for patients.
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The Strategic Bioisosteric Replacement of Indole with 2-Methyl-6-Azaindole: A Comparative Guide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and lead optimization, the strategic modification of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One of the most powerful tools in the medicinal chemist's arsenal is bioisosterism—the replacement of a functional group with another that retains similar spatial and electronic characteristics, yet confers advantageous properties. This guide provides an in-depth comparison of the classic indole scaffold with its bioisostere, 2-methyl-6-azaindole, offering experimental insights and actionable protocols for its implementation.
Introduction to Bioisosterism: Beyond Simple Analogs
Bioisosterism is a nuanced strategy that extends beyond the creation of simple analogs. It involves the substitution of atoms or groups that, due to similarities in size, shape, and electron density, can interact with a biological target in a comparable manner. Azaindoles, which are bioisosteres of indole, exemplify this principle. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom creates a pyrrolopyridine structure.[1][2] This seemingly minor change can profoundly alter a molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and target binding affinity.[3][4]
The indole nucleus is a privileged scaffold, present in numerous approved drugs. However, it is often associated with metabolic liabilities, primarily oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] The introduction of a nitrogen atom to form an azaindole can mitigate these issues by altering the electron distribution of the aromatic system, often rendering it less susceptible to CYP-mediated oxidation.[7]
Indole and its Metabolic Liabilities
The indole ring system is susceptible to oxidation at several positions, catalyzed by various CYP isoforms such as CYP2A6, CYP2C19, and CYP2E1.[5][6] Common metabolic pathways include hydroxylation to form indoxyl (3-hydroxyindole), which can be further oxidized, and the formation of oxindole.[5][8] These metabolic transformations can lead to rapid clearance of the drug from the body, reducing its efficacy and potentially forming reactive metabolites.[9]
2-Methyl-6-Azaindole: A Strategically Modified Bioisostere
The selection of 2-methyl-6-azaindole as a bioisosteric replacement for indole is a deliberate and strategic choice aimed at addressing specific challenges encountered during drug development. This particular scaffold offers a unique combination of features that can enhance a compound's drug-like properties.
The introduction of a nitrogen atom at the 6-position of the indole ring to form 6-azaindole can significantly improve a compound's physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor, which can lead to increased aqueous solubility and potentially new, favorable interactions with the biological target.[3][10] Furthermore, the electron-withdrawing nature of the pyridine ring in the azaindole structure can increase the metabolic stability of the molecule by deactivating the ring towards oxidative metabolism.[7]
The addition of a methyl group at the 2-position of the 6-azaindole scaffold serves a dual purpose. Firstly, it can act as a "metabolic blocker," sterically hindering the approach of metabolizing enzymes to the pyrrole ring, a common site of oxidation. Secondly, this substitution can fine-tune the compound's potency and selectivity for its target.[11][12]
Comparative Analysis: Indole vs. 2-Methyl-6-Azaindole
The decision to replace an indole with a 2-methyl-6-azaindole should be data-driven. Below is a comparative analysis of the key properties that are often modulated by this bioisosteric switch.
| Property | Indole-Containing Compound | 2-Methyl-6-Azaindole Analog | Rationale for Improvement |
| Metabolic Stability (t½ in HLM) | Often low to moderate (e.g., < 30 min)[3][7] | Generally increased[3] | The pyridine nitrogen reduces electron density, making the ring less prone to oxidation. The 2-methyl group can act as a metabolic blocker.[11][12] |
| Aqueous Solubility | Typically low | Generally enhanced[3][10] | The nitrogen atom in the 6-position can act as a hydrogen bond acceptor, improving interactions with water.[10] |
| Lipophilicity (logP/logD) | Varies, but often high | Generally lower | The introduction of a nitrogen atom typically increases the polarity of the molecule. |
| Target Binding Affinity (IC50/Ki) | Target-dependent | Can be maintained, increased, or decreased[10][13] | The altered electronic profile and hydrogen bonding capacity can either enhance or disrupt key interactions with the target protein. |
| Permeability | Generally good | Typically remains good | While polarity is increased, the overall size and shape are similar, often preserving good permeability. |
Case Study: Enhancement of Drug-like Properties
While a direct, publicly available head-to-head comparison for a single compound series replacing indole with 2-methyl-6-azaindole is not readily found in the provided search results, the general principles can be illustrated through related examples. In the development of HIV-1 inhibitors, systematic replacement of the indole ring with all four azaindole isomers was performed. While the 6-azaindole analog in that specific series showed reduced efficacy, all azaindole isomers, including the 6-azaindole, demonstrated a significant increase in both aqueous solubility (over 25-fold) and metabolic stability in human liver microsomes.[3] This highlights the potential of the 6-azaindole scaffold to improve crucial ADME properties.
Experimental Protocols
General Synthesis of a 2-Methyl-6-Azaindole Scaffold
The synthesis of 2-methyl-6-azaindoles can be achieved through various methods, often starting from substituted pyridines.[14][15][16] A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Workflow for Synthesis and Evaluation:
Caption: A typical workflow for the design, synthesis, and evaluation of a 2-methyl-6-azaindole bioisostere.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the metabolic stability of a compound, a critical parameter for evaluating the success of the bioisosteric replacement.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the indole lead and its 2-methyl-6-azaindole analog.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin or other suitable compound)
-
96-well plates and LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, combine phosphate buffer and HLM to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Immediately collect a sample for the t=0 time point by transferring an aliquot of the reaction mixture to a quench solution (e.g., cold acetonitrile with internal standard).
-
-
Time-Course Sampling:
-
Incubate the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), collect aliquots and transfer them to the quench solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Conclusion and Future Perspectives
The bioisosteric replacement of indole with 2-methyl-6-azaindole is a powerful and validated strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. This modification can significantly improve metabolic stability and aqueous solubility, two critical hurdles in the path to clinical development. While the impact on target potency is context-dependent and requires empirical validation, the potential benefits to the overall ADME profile make this a highly attractive optimization strategy. As synthetic methodologies for functionalized azaindoles continue to advance, the application of this particular scaffold is expected to grow, enabling the development of safer and more effective therapeutics.
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Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]
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Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [Link]
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Yan, Z., Yang, Y., & He, Y. (2012). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 40(5), 997–1005. [Link]
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Banoglu, E., Jha, G. G., & King, R. S. (2008). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics, 33(4), 221–227. [Link]
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Kim, J. Y., & Lee, K. (2012). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 14(12), 3233–3235. [Link]
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Diaz, G. J., & Squires, E. J. (2000). Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes. Toxicological Sciences, 58(2), 227–234. [Link]
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Kumar, A., Kumar, A., & Kumar, K. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1. [Link]
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Ryabukhin, S., Voloshchuk, V., Ivonin, S., & Volochnyuk, D. (2024). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Spring 2024 - Posters. [Link]
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Popowycz, F., Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13437–13470. [Link]
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Voloshchuk, V., Ryabukhin, S., Grygorenko, O., & Volochnyuk, D. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
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Chen, P., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(19), 4488. [Link]
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Zhang, L., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 332–336. [Link]
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Ryabukhin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 21(31), 6335-6342. [Link]
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Dunbar, K. L., Scharf, D. H., Litman, D. R., & Arnold, F. H. (2017). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 12(10), 2608–2614. [Link]
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Wang, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]
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Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 5899–5904. [Link]
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Willette, R. E. (1968). The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry, 11(5), 812–815. [Link]
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A Head-to-Head Comparison of 6-Azaindole and 7-Azaindole Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Strategic Bioisosteric Replacement
In the intricate world of medicinal chemistry, the indole scaffold is a well-trodden path. However, the strategic introduction of a nitrogen atom into its benzene ring, creating azaindole isomers, opens up new avenues for optimizing drug candidates. Azaindoles are recognized as privileged structures, acting as bioisosteres of indole and even purine systems, offering a powerful method to modulate physicochemical properties, enhance target binding, and navigate intellectual property landscapes.[1][2][3]
Among the four possible isomers, the 6-azaindole and 7-azaindole scaffolds are the most frequently employed in drug discovery programs.[1][4] The decision of which to use is far from arbitrary. The seemingly subtle shift of a single nitrogen atom from position 6 to 7 profoundly alters the molecule's electronic character, hydrogen bonding potential, and synthetic accessibility. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, supported by experimental data, to inform rational drug design.
Physicochemical Properties: The Foundational Differences
The position of the pyridine nitrogen atom directly influences the electron distribution across the bicyclic system, leading to distinct physicochemical properties that are fundamental to a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.
The 7-azaindole scaffold is particularly notable for its ability to mimic the adenine fragment of ATP, forming two crucial hydrogen bonds with the hinge region of many kinases.[2][5] This has made it a dominant scaffold in the development of kinase inhibitors.[1][5] The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrolic N1-H acts as a donor. In the 6-azaindole scaffold, the N6 nitrogen is also a hydrogen bond acceptor, but its geometric position relative to the N1-H donor is different, leading to altered binding vectors.
Generally, the introduction of a nitrogen atom into the indole ring enhances aqueous solubility compared to the parent indole, a beneficial property for drug development.[6] Studies have shown that all four azaindole isomers can display significantly enhanced solubility and metabolic stability over their indole counterparts.[1]
dot graph TD subgraph "Scaffold Comparison" A("Indole") --> B("6-Azaindole"); A --> C("7-Azaindole"); end
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>]; }
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Table 1: Comparative Physicochemical Properties
| Property | 6-Azaindole | 7-Azaindole | Rationale for Difference |
| pKa | ~5.8 - 9.1[1][7] | ~4.6 - 7.2[7][8] | The N6 nitrogen is electronically similar to 4-aminopyridine (more basic), while N7 is similar to 2-aminopyridine (less basic).[7] |
| Hydrogen Bonding | N1-H (donor), N6 (acceptor) | N1-H (donor), N7 (acceptor) | Different spatial arrangement of donor/acceptor pair alters potential binding geometries. |
| Solubility | Generally enhanced vs. indole[1][6] | Generally enhanced vs. indole[6][9] | The pyridine nitrogen introduces polarity, improving interactions with water. |
| Bioisosterism | Indole, Purine | Indole, Purine (especially Adenine) | Both serve as effective bioisosteres, but 7-azaindole's resemblance to adenine is particularly exploited in kinase inhibitor design.[2] |
Head-to-Head in the Area: Biological Activity
The true test of a scaffold's utility lies in its performance in biological assays. The choice between 6- and 7-azaindole is highly target-dependent, with direct comparative studies revealing significant differences in efficacy and binding affinity.[4]
Case Study 1: Kinase Inhibition
7-Azaindole is the undisputed champion in the kinase inhibitor arena, largely due to its aforementioned ability to form two hydrogen bonds with the kinase hinge region.[5] The FDA-approved drug Vemurafenib , a potent BRAF V600E inhibitor, is a landmark example of a successful 7-azaindole-based drug.[2] However, this does not render the 6-azaindole scaffold obsolete. For certain kinases, the alternative geometry offered by the 6-azaindole may be advantageous. In a study on cell division cycle 7 (Cdc7) kinase inhibitors, 5-azaindole derivatives showed the most potent activity, while the corresponding 6- and 7-azaindole isomers had lower inhibitory activity and selectivity.[4][10] This underscores that no single isomer is universally superior; the optimal choice is dictated by the specific topology of the target's active site.
Case Study 2: Cannabinoid Receptor 1 (CB1) Allosteric Modulators
A direct comparison of azaindole-2-carboxamides as CB1 allosteric modulators provided a clear distinction between the isomers.[6]
-
7-Azaindole Analogs: Completely lost their binding affinity to the CB1 receptor.[4][6]
-
6-Azaindole Analogs: Showed markedly reduced binding affinity compared to their indole counterparts. However, they functionally behaved similarly in potentiating agonist binding and inhibiting G-protein coupling.[6]
Table 2: Head-to-Head Comparison in Biological Assays
| Target Class | 6-Azaindole Performance | 7-Azaindole Performance | Key Takeaway | Reference |
| Kinase Inhibition | Activity is target-dependent; generally less utilized than 7-azaindole. | Excellent hinge-binding motif, widely used and validated (e.g., Vemurafenib). | 7-Azaindole is the default starting point for many kinase targets, but other isomers can be superior for specific kinases like Cdc7. | [4][5][10] |
| CB1 Allosteric Modulators | Reduced binding affinity but retained functional activity. Considered a viable bioisostere. | Complete loss of binding affinity. Not a viable bioisostere in this context. | The nitrogen position dramatically impacts binding at the allosteric site, demonstrating the scaffold's influence beyond the orthosteric site. | [4][6] |
| HIV-1 NNRTIs | Showed reduced efficacy compared to the parent indole compound. | Showed better efficacy than the parent indole compound. | Demonstrates that bioisosteric replacement can lead to superior or inferior activity depending on the specific scaffold and target interaction. | [1][4] |
Synthesis and Chemical Reactivity
The synthetic accessibility of a scaffold is a pragmatic and crucial consideration in any drug discovery campaign. Both 6- and 7-azaindoles can be prepared through various established routes, often starting from appropriately substituted pyridines or pyrroles.
-
7-Azaindole Synthesis: Common methods include the Madelung and Fischer syntheses, although yields can be poor.[8] More modern and efficient methods involve Chichibabin-like cyclizations, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), and one-pot multi-component reactions.[8][9][11][12][13]
-
6-Azaindole Synthesis: Scalable routes have been developed, such as the formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridines with anhydrides like TFAA.[14][15] Intramolecular Diels-Alder reactions of oxazoles also provide a pathway to the 6-azaindole core.[16]
The pyridine ring in both isomers is electron-deficient, influencing their reactivity. Electrophilic substitution typically occurs on the pyrrole ring (C3 position), while the pyridine ring is more susceptible to nucleophilic attack, particularly after N-oxidation.[8]
Experimental Protocols
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Protocol 1: Representative Synthesis of a 2-Phenyl-7-azaindole
This protocol is adapted from a described LDA-mediated condensation reaction.[11]
-
Preparation of LDA: Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.1 equivalents) to dry tetrahydrofuran (THF) at -40 °C.
-
To this solution, add dry diisopropylamine (2.1 equivalents) via syringe and stir for 5 minutes at -40 °C.
-
Reactant Addition (Inverse): Add benzonitrile (1.05 equivalents) to the freshly prepared LDA solution and stir for 2 hours at -40 °C.
-
Add 2-fluoro-3-picoline (1.0 equivalent) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.
Protocol 2: Representative Synthesis of a 2-Trifluoromethyl-6-azaindole
This protocol is based on a scalable [4+1] cyclization method.[14][15]
-
Reactant Setup: In a suitable reaction vessel, dissolve 3-amino-4-methylpyridine (1.0 equivalent) in a solvent such as pyridine.
-
Electrophile Addition: Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (TFAA) (2.0-3.0 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (or as specified by the detailed procedure, e.g., 80-110 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully pour it into a mixture of ice and water.
-
Basify the aqueous solution with a suitable base (e.g., sodium carbonate or aqueous ammonia) to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, recrystallize the solid or purify by flash column chromatography to yield the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole. (Note: Hydrolysis may be required to remove the 3-trifluoroacetyl group if the parent 6-azaindole is desired).[15]
Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical workflow for evaluating compounds against a kinase like PI3K.
-
Reagent Preparation: Prepare assay buffers, kinase enzyme solution, substrate (e.g., PIP2) solution, and ATP solution at desired concentrations. Prepare serial dilutions of the test compounds (6- and 7-azaindole derivatives) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the kinase enzyme. Allow to incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of substrate and ATP.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent, which measures ADP formation).
-
Incubate as per the detection reagent protocol (e.g., 40 minutes).
-
Add a second reagent to convert ADP to ATP and then measure light output using a luminometer. The light signal is proportional to the ADP generated and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion: A Strategic Choice, Not a Default Setting
The head-to-head comparison of 6-azaindole and 7-azaindole scaffolds reveals a nuanced landscape for drug discovery professionals. While the 7-azaindole isomer has been more broadly and successfully applied, particularly as a premier hinge-binding motif in kinase inhibitors, its superiority is not absolute. The 6-azaindole scaffold offers a distinct electronic and steric profile that can be advantageous for specific targets where the 7-isomer fails or is suboptimal, as clearly demonstrated in the case of CB1 allosteric modulators.
The ultimate decision rests on a deep understanding of the target biology and a willingness to explore beyond the most common scaffolds. The choice is not between a "good" and "bad" isomer, but rather a strategic selection based on the specific molecular recognition requirements of the protein target and the desired physicochemical properties of the final drug candidate. A comprehensive evaluation, including synthesis of both isomeric series, is often the most prudent path forward in lead optimization.
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A Comparative Guide to the Physicochemical Properties of Azaindole Isomers
Introduction: The Strategic Value of Isomeric Scaffolds in Drug Design
In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," serving as a crucial bioisostere for the native indole ring found in numerous bioactive compounds.[1][2] The simple substitution of a carbon atom for a nitrogen atom in the indole's benzene ring gives rise to four principal isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly minor alteration dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and fundamental physicochemical properties.[3] For drug development professionals, understanding the distinct characteristics of each isomer is not an academic exercise; it is a strategic imperative. These differences in properties like acidity (pKa), lipophilicity (logP), and solubility directly govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[4][5]
This guide provides an in-depth comparative analysis of the key physicochemical properties of the four primary azaindole isomers. We will delve into the experimental data that differentiates them, explain the underlying chemical principles, and provide validated protocols for their measurement, empowering researchers to make informed decisions in scaffold selection and lead optimization.
The Azaindole Isomers: Structural and Electronic Overview
The defining feature of the azaindole isomers is the position of the sp² nitrogen atom within the six-membered pyridine ring. This position dictates the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, establishing a unique electronic landscape for each isomer.
Caption: The four principal isomers of azaindole.
Comparative Analysis of Physicochemical Properties
Acidity and Basicity (pKa)
Causality & Importance: The pKa value is arguably one of the most critical physicochemical parameters in drug design, as it determines the ionization state of a molecule at a given pH.[6] This influences solubility, membrane permeability, and the ability to form ionic interactions with a target protein. Azaindoles are amphoteric, possessing both a weakly acidic pyrrole N-H and a basic pyridine nitrogen. The position of the pyridine nitrogen significantly alters both of these values.
Comparative Data & Mechanistic Insights: The basicity of the pyridine nitrogen is a key differentiator. A higher pKa indicates a stronger base, meaning the compound will be protonated at a higher pH.
| Isomer | Experimental pKa (of Pyridine Nitrogen) |
| 4-Azaindole | 6.94 |
| 5-Azaindole | 8.26 |
| 6-Azaindole | 7.95 |
| 7-Azaindole | 4.59 |
| Source: Data compiled from literature.[7] |
The observed trend can be rationalized by considering the electronic "push-pull" interactions between the two rings.[7]
-
5- and 6-Azaindole exhibit the highest basicity. In these isomers, the electron-donating pyrrole ring effectively increases the electron density on the pyridine nitrogen, making its lone pair more available for protonation. This is analogous to the high basicity of 4-aminopyridine.[7]
-
4- and 7-Azaindole have significantly lower basicity. Here, the pyridine nitrogen is closer to the electron-withdrawing influence of the pyrrole ring's fusion point, which reduces the availability of its lone pair.[7] The particularly low pKa of 7-azaindole makes it a weak base, a property that can be exploited to reduce unwanted interactions with acidic off-targets like hERG.
The acidity of the pyrrole N-H is also modulated. The closer the electron-withdrawing pyridine nitrogen is to the pyrrole ring, the more acidic the N-H proton becomes. Therefore, 7-azaindole is the most acidic isomer, a feature that enhances its hydrogen bond donating capability.
Experimental Protocol: pKa Determination by Potentiometric Titration This method is considered a gold standard for its precision and reliability.[6][8] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]
-
Sample Preparation: Dissolve an accurately weighed amount of the azaindole isomer in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.[8]
-
Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[8]
-
Titration: Place the pH electrode in the stirred solution. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for basic pKa, 0.1 M NaOH for acidic pKa).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be precisely determined from the inflection point of the curve (the peak of the first derivative).[6]
Lipophilicity (logP/logD)
Causality & Importance: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key determinant of ADME properties. The octanol-water partition coefficient (logP for neutral species, logD for a specific pH) is the standard metric.[9] Higher logP values often correlate with better membrane permeability but can also lead to lower solubility and higher metabolic turnover. The introduction of a nitrogen atom generally decreases lipophilicity compared to indole, but the isomer matters.
Comparative Data & Mechanistic Insights:
| Isomer | Calculated logP | Dipole Moment (Debye) |
| Indole | 2.14 | 2.11 |
| 4-Azaindole | 1.15 | 3.39 |
| 5-Azaindole | 1.25 | 2.05 |
| 6-Azaindole | 1.25 | 3.65 |
| 7-Azaindole | 1.19 | 1.84 |
| Source: Data compiled from multiple literature and database sources. Dipole moments are calculated values. |
The addition of the polar nitrogen atom makes all azaindole isomers less lipophilic (lower logP) than the parent indole.[10] The differences among the isomers are more subtle and are influenced by the molecule's overall polarity, as indicated by the dipole moment.
-
7-Azaindole and 5-Azaindole have the lowest dipole moments, closer to that of indole itself. This is because the individual bond dipoles are oriented in a way that leads to partial cancellation.
-
4-Azaindole and 6-Azaindole possess significantly larger dipole moments, making them more polar and, in principle, slightly less lipophilic. This increased polarity can be advantageous for improving aqueous solubility.[5]
Experimental Protocol: logD Determination by Shake-Flask Method The shake-flask method is the traditional and most reliable "gold standard" for measuring partition coefficients.[11][12]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies for 2-Methyl-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Selectivity Landscape of a Promising Scaffold
The 2-Methyl-1H-pyrrolo[2,3-c]pyridine, a member of the 6-azaindole family, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine has positioned it as a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. These activities often stem from the inhibition of key enzymes, particularly protein kinases, which are central to numerous signaling pathways implicated in cancer, inflammation, and neurological disorders.[1][2] However, the therapeutic success of any small molecule hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive cross-reactivity profiling.
This guide provides a technical framework for assessing the selectivity of this compound and its analogs. As a Senior Application Scientist, my objective is to equip you with the rationale behind experimental choices and to provide robust, self-validating protocols that ensure the scientific integrity of your findings. We will explore a multi-pronged approach, combining broad-spectrum screening with targeted, mechanism-of-action studies to build a comprehensive selectivity profile.
The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target
The pyrrolo[2,3-c]pyridine core is a known hinge-binding motif for many kinases, mimicking the adenine ring of ATP.[2] This inherent characteristic, while beneficial for potent on-target activity, also presents a risk of binding to the highly conserved ATP pockets of other kinases. Furthermore, the broader pyrrolopyridine class has been shown to inhibit a diverse range of protein families beyond kinases, including phosphodiesterases and histone demethylases like LSD1.[3][4][5][6][7][8]
Therefore, a thorough cross-reactivity assessment for a novel compound like this compound should not be limited to a narrow panel of related kinases. A broader, unbiased screen is essential to de-risk a drug discovery program and to uncover potential opportunities for polypharmacology, where engaging multiple targets might offer a therapeutic advantage.
Comparative Analysis: Learning from Structurally Related Compounds
While specific cross-reactivity data for this compound is not extensively published, we can infer a likely selectivity profile by examining its structural analogs. The pyrrolopyridine scaffold is a common feature in inhibitors targeting various kinases and other enzymes.
| Compound Class/Analog | Primary Target(s) | Known Cross-Reactivity/Selectivity Profile | Reference |
| Pyrrolo[2,3-b]pyridine Derivatives | JAK1 | Often show selectivity over other JAK family members (JAK2, JAK3, TYK2). | [9][10] |
| Pyrrolo[2,3-b]pyridine Derivatives | CDK8 | Can exhibit selectivity across the CDK family and other tyrosine kinases. | [11][12][13] |
| Pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase | Can be highly selective for FMS over a panel of other kinases. | [14] |
| Pyrrolo[2,3-c]pyridine Derivatives | LSD1 | Designed for potency and reversibility against LSD1. | [3][4][6][7][8] |
| Imidazo-pyrrolopyridines | JAK1 | Can achieve high selectivity for JAK1 over JAK2. | [15] |
This comparative data suggests that while selectivity is achievable within the pyrrolopyridine class, off-target interactions with other kinases are a primary consideration. Therefore, a comprehensive kinase panel screen is a logical and essential first step in characterizing the cross-reactivity of this compound.
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is recommended to build a robust understanding of a compound's selectivity. This typically begins with broad, high-throughput screening to identify potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions. Finally, cellular assays are employed to assess target engagement in a more physiologically relevant context.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
2. NanoBRET™ Target Engagement Assay:
-
Causality: This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET). It provides a quantitative measure of compound affinity and target occupancy in real-time. [16][17][18][19][20]* Methodology: The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. The test compound competes with the tracer for binding to the target protein. A decrease in the BRET signal indicates that the test compound is engaging the target. [18] Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Seed cells expressing the NanoLuc®-target fusion protein in a 96-well plate.
-
Compound Addition: Add a serial dilution of this compound to the cells.
-
Tracer Addition: Add the fluorescent tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate and a reagent to inhibit the extracellular luciferase activity.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a competitive binding model to determine the IC50 value.
Data Interpretation and Building a Selectivity Profile
The data generated from these assays should be compiled to create a comprehensive selectivity profile for this compound.
-
Kinome Scan Data: The results are often visualized as a "tree spot" diagram, where the size and color of the spots represent the binding affinity of the compound to each kinase. This provides a rapid visual assessment of selectivity.
-
IC50/Ki Values: For confirmed hits, the IC50 or Ki values from the functional and binding assays provide a quantitative measure of potency. A selectivity index can be calculated by dividing the off-target IC50 by the on-target IC50. A higher selectivity index indicates greater selectivity.
-
Cellular Target Engagement: The results from CETSA and NanoBRET™ assays confirm that the observed in vitro interactions translate to a cellular context. The cellular IC50 values can be compared to the biochemical IC50 values to assess the compound's cell permeability and potential for efflux.
Conclusion: A Pathway to Confident Drug Development
A thorough understanding of a compound's cross-reactivity is paramount for successful drug development. For a promising scaffold like this compound, a systematic and multi-tiered approach to selectivity profiling is not just a recommendation, but a necessity. By combining broad-spectrum screening with detailed mechanistic and cellular studies, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach enables informed decision-making, mitigates the risk of late-stage failures due to unforeseen off-target effects, and ultimately paves the way for the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 2-Methyl-6-Azaindole Derivatives
Introduction: The Azaindole Scaffold and the Quest for Druggability
In the landscape of medicinal chemistry, the 2-methyl-6-azaindole scaffold has emerged as a "privileged structure," particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] Its strategic advantage often lies in the introduction of a nitrogen atom into the indole ring system. This seemingly minor change can profoundly alter the molecule's physicochemical properties, influencing everything from hydrogen bonding capabilities to aqueous solubility and metabolic pathways.[1][3][4] Compared to their traditional indole counterparts, azaindole derivatives can exhibit superior pharmacokinetic (PK) profiles, mitigating common liabilities such as poor solubility or rapid metabolism that often lead to late-stage clinical failures.[5][6][7]
However, potential is not a guarantee of performance. A rigorous, systematic evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is non-negotiable. This guide provides an in-depth framework for assessing the ADME profile of novel 2-methyl-6-azaindole derivatives. We will move beyond mere protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating system that generates reliable, decision-driving data for your drug discovery program.
Part 1: Absorption - Crossing the Intestinal Barrier
For an orally administered drug, the journey begins in the gastrointestinal tract. Its ability to be absorbed into the bloodstream is fundamentally governed by two key physicochemical properties: solubility and permeability. A compound must first dissolve in the gut fluid and then permeate the intestinal wall.
Aqueous Solubility: The Prerequisite for Absorption
Causality: A compound that cannot dissolve cannot be absorbed. Poor aqueous solubility is a primary reason for low and erratic oral bioavailability. We assess this property early to ensure that our derivatives have a fighting chance of reaching systemic circulation. The choice of a thermodynamic solubility assay provides the most accurate measure of a compound's intrinsic solubility, representing a true equilibrium state.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Compound Preparation: Prepare a 10 mM stock solution of the 2-methyl-6-azaindole derivative in 100% DMSO.
-
Sample Preparation: Add 5 µL of the 10 mM stock to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium. This extended incubation is critical for differentiating thermodynamic from kinetic solubility.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer an aliquot of the supernatant to a new plate, dilute with an appropriate solvent (e.g., acetonitrile), and quantify the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility in µM or µg/mL.
Intestinal Permeability: The Gatekeeper to Circulation
Causality: Once dissolved, a compound must traverse the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for this process.[8][9] Derived from human colon adenocarcinoma, these cells differentiate into a monolayer that mimics the human intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp), which can actively pump drugs back into the intestinal lumen, limiting absorption.[8][10] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), we can not only predict passive absorption but also identify compounds that are substrates of these efflux pumps.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[8] TEER values should be above a pre-defined threshold (e.g., ≥200 Ω·cm²) to ensure the integrity of the tight junctions. This is a critical quality control step.
-
Compound Dosing (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., 10 µM final concentration) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Compound Dosing (Basolateral to Apical - B→A):
-
In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specific time points (e.g., 120 minutes). Also, collect a sample from the donor chamber at the end of the experiment.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Part 2: Distribution - Understanding Free Drug Exposure
Causality: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin. It is a fundamental principle of pharmacology that only the unbound (free) drug is available to distribute into tissues, interact with its target, and be cleared.[11][12] High plasma protein binding (PPB) can severely limit a drug's efficacy and alter its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) assay is the gold standard for measuring the fraction of unbound drug (fu) because it minimizes experimental artifacts and provides a reliable measure of the true equilibrium between bound and unbound states.[11][12][13]
Experimental Protocol: Plasma Protein Binding by RED
-
Device Preparation: Prepare the RED device inserts by rinsing them according to the manufacturer's protocol to remove any preservatives.
-
Compound Spiking: Spike plasma (human, rat, or mouse) with the 2-methyl-6-azaindole derivative to a final concentration (e.g., 1 µM).
-
Assay Setup:
-
Add the spiked plasma to the sample chamber (red side) of the RED device.
-
Add an equal volume of PBS (pH 7.4) to the buffer chamber (white side).
-
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.
-
Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Matrix Matching and Analysis: To ensure accurate quantification, combine the buffer aliquot with an equal volume of blank plasma, and combine the plasma aliquot with an equal volume of PBS. This step is crucial to eliminate matrix effects during LC-MS/MS analysis. Precipitate proteins (e.g., with acetonitrile) and analyze the supernatants by LC-MS/MS.
-
Data Calculation:
-
The concentration in the buffer chamber represents the free drug concentration.
-
Calculate the fraction unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Calculate the percentage bound: % Bound = (1 - fu) * 100
-
Part 3: Metabolism - Predicting In Vivo Stability and Drug Interactions
The liver is the body's primary metabolic hub. Our 2-methyl-6-azaindole derivatives will be exposed to a host of enzymes, primarily the Cytochrome P450 (CYP) family, which modify foreign compounds to facilitate their excretion.[14] Two key questions must be answered: 1) How quickly is our compound metabolized? (Metabolic Stability) and 2) Does our compound inhibit the metabolism of other drugs? (CYP Inhibition).
Metabolic Stability: A Measure of Half-Life
Causality: A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect, resulting in a short in vivo half-life. We use liver microsomes—vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes—as a cost-effective, high-throughput system to assess Phase I metabolic stability.[15][16][17] By measuring the rate at which our parent compound disappears over time, we can calculate its intrinsic clearance, a key predictor of in vivo hepatic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mix containing liver microsomes (e.g., human or rat at 0.5 mg/mL) in phosphate buffer. Pre-warm to 37°C.
-
Reaction Initiation: Add the test compound (e.g., 1 µM final concentration) to the microsome mix. Split the solution into two sets of wells: one for the reaction (+NADPH) and one for the negative control (-NADPH).
-
Start Reaction: Add a solution of the cofactor NADPH to the reaction wells to initiate metabolism. Add buffer to the control wells.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction wells and quench the enzymatic activity by adding it to a plate containing cold acetonitrile with an internal standard.
-
Analysis: Once all time points are collected, centrifuge the plates to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-minute time point.
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (k / microsomal protein concentration)
-
CYP Inhibition: Assessing Drug-Drug Interaction (DDI) Risk
Causality: If our drug candidate inhibits a major CYP enzyme (e.g., CYP3A4, which metabolizes ~50% of clinical drugs), it can cause the plasma concentrations of co-administered drugs to rise to toxic levels. This is a major safety concern and a focus of regulatory agencies.[18][19] We perform a CYP inhibition assay to determine the concentration of our compound that causes 50% inhibition (the IC50 value) for the most important CYP isoforms.
Experimental Protocol: CYP Inhibition (IC50) Assay
-
System Setup: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4), and varying concentrations of the 2-methyl-6-azaindole test compound.
-
Incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation and Termination: Incubate for a short, pre-determined time (e.g., 10 minutes) and then terminate the reaction with cold acetonitrile.
-
Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite from the probe substrate (e.g., 1'-hydroxymidazolam for the CYP3A4 reaction).
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 4: In Vivo Pharmacokinetics - The Whole Organism Perspective
Causality: While in vitro assays are powerful predictive tools, the ultimate test of a compound's ADME profile is in a living organism.[20] An in vivo pharmacokinetic (PK) study, typically in rodents, integrates all ADME processes and provides definitive data on bioavailability, clearance, and exposure.[21][22][23] This is a crucial step before advancing a compound to more complex efficacy models.
Experimental Protocol Overview: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or CD-1 mice.
-
Formulation: Prepare a formulation suitable for intravenous (IV) and oral (PO) dosing.
-
Dosing:
-
Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) into the tail vein. This route provides 100% bioavailability by definition and is used to determine clearance and volume of distribution.
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples from the animals at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing & Analysis: Process the blood to plasma, and quantify the drug concentration in each sample using a validated LC-MS/MS bioanalytical method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters.[24] These include:
-
Cmax: Maximum observed plasma concentration.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
CL: Clearance (volume of plasma cleared of drug per unit time).
-
t½: Half-life.
-
Vd: Volume of distribution.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Summary and Comparative Analysis
To illustrate the application of these principles, consider the following hypothetical data for two 2-methyl-6-azaindole derivatives compared to a benchmark indole analog.
| Parameter | Reference Indole (Cmpd X) | 2-Me-6-Azaindole (Cmpd A) | 2-Me-6-Azaindole (Cmpd B) | Desired Profile |
| Solubility (pH 7.4) | 5 µM | 75 µM | 150 µM | > 50 µM |
| Papp (A→B, 10⁻⁶ cm/s) | 15.0 | 12.5 | 8.0 | > 10.0 |
| Efflux Ratio | 4.5 | 1.8 | 1.5 | < 2.0 |
| Fraction Unbound (fu, human) | 0.01 (1%) | 0.08 (8%) | 0.15 (15%) | > 0.02 (2%) |
| Human Microsomal CLint | 150 µL/min/mg | 45 µL/min/mg | 20 µL/min/mg | < 50 µL/min/mg |
| CYP3A4 IC50 | 0.8 µM | 12 µM | > 30 µM | > 10 µM |
| Rat Oral Bioavailability (F%) | 8% | 45% | 65% | > 30% |
Analysis of Results:
-
Reference Indole (Cmpd X): This compound exhibits multiple liabilities typical of some indole scaffolds. Its low solubility and high efflux ratio likely contribute to its very poor oral bioavailability (8%). Furthermore, it is rapidly metabolized (high CLint), highly protein-bound (low fu), and a potent CYP3A4 inhibitor, posing a significant DDI risk.
-
2-Me-6-Azaindole (Cmpd A): The switch to the azaindole scaffold has yielded significant improvements. Solubility is dramatically increased, and the efflux ratio is now below the threshold of concern, suggesting it is not a P-gp substrate. This translates to much-improved oral bioavailability (45%). Metabolic stability and CYP3A4 inhibition are also improved, placing it in a more acceptable range.
-
2-Me-6-Azaindole (Cmpd B): This derivative represents a highly optimized profile. It possesses excellent solubility, low efflux, and the best metabolic stability of the set. The higher fraction unbound means more drug is available to act on the target, and the negligible CYP inhibition removes DDI concerns. These outstanding in vitro properties culminate in excellent oral bioavailability (65%) in the rat PK study, making it a prime candidate for progression.
Conclusion
The evaluation of ADME properties is not a checklist but a dynamic, data-driven process of risk mitigation. As demonstrated, the strategic use of the 2-methyl-6-azaindole scaffold can be a powerful tool to overcome the pharmacokinetic challenges often associated with traditional heterocyclic systems.[5][6] By employing the rigorous, self-validating experimental workflows detailed in this guide, researchers can effectively compare derivatives, understand structure-activity and structure-property relationships, and ultimately select candidates with a balanced ADME profile. This disciplined approach is fundamental to increasing the probability of translating a promising compound into a successful therapeutic agent.
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- Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
- Selvita. (n.d.). In Vitro ADME.
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- Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
- Unknown. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- PharmaLegacy. (n.d.). In Vitro ADME Studies.
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- Besson, T., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
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- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
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- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
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A Senior Application Scientist's Guide to Comparative Docking of 2-Methyl-1H-pyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 2-Methyl-1H-pyrrolo[2,3-c]pyridine analogs. Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, represent a promising class of heterocyclic compounds in drug discovery, frequently investigated as kinase inhibitors in oncology and inflammatory diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to predict and rationalize the binding of this scaffold to various protein kinase targets.
Our focus is on establishing a robust, self-validating, and scientifically rigorous in silico protocol. We will not only outline the "how" but also delve into the critical "why" behind experimental choices, ensuring the generated data is both reliable and insightful.
The Scientific Rationale: Why 2-Methyl-1H-pyrrolo[2,3-c]pyridines and Kinase Targets?
The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a well-established scaffold for ATP-competitive kinase inhibitors.[4][5] The related pyrrolo[2,3-c]pyridine core maintains key hydrogen bonding features necessary for interaction with the kinase hinge region. The 2-methyl substitution can provide a crucial vector for further chemical modification to enhance potency and selectivity.
For this comparative study, we will focus on three well-validated and therapeutically relevant protein kinases often targeted by pyrrolopyridine scaffolds:
-
c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose dysregulation is implicated in various cancers.[6][7][8][9]
-
FGFR1 (Fibroblast Growth Factor Receptor 1): Abnormal activation of the FGFR signaling pathway is a key driver in numerous tumor types.[10][11][12]
-
TNIK (Traf2 and NCK-interacting kinase): A serine/threonine kinase involved in colorectal cancer signaling pathways.
This selection allows for a comparative analysis of the binding preferences of our analog series against kinases from different families, providing a broader understanding of their potential therapeutic applications and selectivity profiles.
The Ligands: A Focused Library of this compound Analogs
For our investigation, we will construct a virtual library of this compound analogs with systematic modifications at key positions. This allows for a clear structure-activity relationship (SAR) analysis. The core scaffold and representative analogs are depicted below:
Core Scaffold: this compound
Analog Series (Hypothetical for this guide):
-
Analog A (Parent): Unsubstituted at other positions.
-
Analog B: Substitution with a phenyl group at the 4-position.
-
Analog C: Substitution with a 4-fluorophenyl group at the 4-position.
-
Analog D: Substitution with a 3,4-dimethoxyphenyl group at the 4-position.
These analogs allow for the systematic exploration of the effects of hydrophobicity, hydrogen bonding potential, and steric bulk on binding affinity and pose.
The Protocol: A Self-Validating Molecular Docking Workflow
Scientific integrity in computational studies hinges on a well-validated protocol.[13][14][15] Our workflow incorporates essential validation steps to ensure the reliability of the docking results.
Experimental Workflow Diagram
Caption: A validated molecular docking workflow.
Step-by-Step Methodology
1. Protein Preparation:
-
Source: Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 4JPS (c-Met), 3C4F (FGFR1), and a representative homology model for TNIK if a crystal structure is unavailable.[10][16][17]
-
Preprocessing: Remove water molecules and any co-solvents. Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Rationale: This step ensures a chemically correct representation of the protein for the docking calculations.
2. Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the this compound analogs and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Rationale: This step generates low-energy, realistic conformations of the ligands for docking.
3. Docking Protocol Validation (Redocking):
-
Procedure: Extract the co-crystallized ligand from the prepared protein structure. Re-dock this ligand back into the binding site of its cognate protein using the chosen docking software (e.g., AutoDock Vina).
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of ≤ 2.0 Å is considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14][15][18]
-
Rationale: This is a critical step to validate the accuracy of the docking parameters and scoring function for the specific protein target.[13][14]
4. Molecular Docking:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the target kinase.
-
Docking Execution: Dock the prepared library of analogs into the validated binding sites of c-Met, FGFR1, and TNIK.
-
Software: Utilize a well-established docking program such as AutoDock Vina, which offers a good balance of speed and accuracy for kinase inhibitors.[19]
5. Post-Docking Analysis:
-
Scoring: Rank the docked poses for each analog based on the calculated binding affinity (e.g., kcal/mol).
-
Binding Mode Analysis: Visually inspect the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.
-
Rationale: This analysis provides insights into the molecular basis of binding and helps to explain the observed SAR.
Data Presentation: Comparative Docking Results
The quantitative results of the docking study should be summarized in a clear and concise table for easy comparison across the different analogs and kinase targets.
| Analog | c-Met Binding Affinity (kcal/mol) | FGFR1 Binding Affinity (kcal/mol) | TNIK Binding Affinity (kcal/mol) | Key H-bond Interactions (Hinge Region) |
| Analog A | -7.2 | -6.8 | -7.0 | N-H of pyrrole with backbone C=O |
| Analog B | -8.5 | -7.9 | -8.2 | N-H of pyrrole with backbone C=O |
| Analog C | -8.8 | -8.3 | -8.5 | N-H of pyrrole with backbone C=O, F with backbone N-H |
| Analog D | -9.2 | -8.5 | -8.8 | N-H of pyrrole with backbone C=O, Methoxy O with sidechain |
Note: The binding affinity values presented are hypothetical and for illustrative purposes.
Discussion and Interpretation
The synthesized data from the docking study allows for a detailed interpretation of the structure-activity relationships. For instance, the increasing binding affinities from Analog A to Analog D suggest that the introduction of a substituted phenyl ring at the 4-position is beneficial for binding to all three kinases. The enhanced affinity of Analog C over Analog B could be attributed to a favorable fluorine-hydrogen bond interaction in the binding pocket. Analog D, with its dimethoxyphenyl substitution, likely engages in additional hydrogen bonding or favorable hydrophobic interactions, leading to the highest predicted affinity.
A comparative analysis of the binding modes across the three kinases would reveal subtle differences in the pocket geometries and key interacting residues, which could be exploited for designing more selective inhibitors.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative docking of this compound analogs against a panel of cancer-relevant protein kinases. By adhering to a self-validating protocol and systematically analyzing the results, researchers can gain valuable insights into the therapeutic potential of this promising scaffold. The computational data generated through this workflow can effectively guide the synthesis and experimental testing of novel and potent kinase inhibitors.
References
- (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024).
- How to validate the molecular docking results? | ResearchGate. (2022).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
- A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays - Benchchem. (n.d.).
- Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.).
- Modified AutoDock for accurate docking of protein kinase inhibitors - Shokat Lab. (n.d.). Retrieved from University of California, San Francisco.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (2022).
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - NIH. (2022).
- Molecular docking studies of tyrosine kinase inhibitors - Pharmacy Education. (2022).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
- (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
- Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed. (2018).
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (2017).
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - RSC Advances. (2021).
- Design, Synthesis, and Docking Studies of Phenylpicolinamide Derivatives Bearing 1H-pyrrolo[2,3-b]pyridine Moiety as c-Met Inhibitors - PubMed. (2016).
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022).
- Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors | Request PDF - ResearchGate. (2016).
- Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed. (2016).
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (2024).
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. (2024).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021).
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies | Moroccan Journal of Chemistry. (2022).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.).
- Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 2-Methyl-1H-pyrrolo[2,3-c]pyridine is not merely a regulatory hurdle but a foundational aspect of responsible science. This guide provides a detailed protocol for its safe handling and disposal, grounded in established safety principles and regulatory frameworks. Our objective is to ensure that every step, from waste generation to final disposal, is deliberate, safe, and compliant.
Part 1: Hazard Profile and Risk Assessment
The compound is classified as hazardous, and all waste containing it—including pure substance, solutions, and contaminated labware—must be treated as such.[1] Based on available data for analogous compounds, the primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate that the compound is managed as a hazardous waste stream under the Resource Conservation and Recovery Act (RCRA), the federal law governing hazardous waste management from "cradle-to-grave."[2][3]
Quantitative Hazard Summary
| Hazard Classification (GHS) | Hazard Statement | GHS Pictogram | Causality & Significance for Disposal |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | ❗ | Ingestion is a primary exposure risk. All contaminated materials must be handled with gloves and contained to prevent accidental ingestion. |
| Skin irritation (Category 2) | H315: Causes skin irritation | ❗ | Direct skin contact can cause irritation. This mandates the use of chemical-resistant gloves and a lab coat to prevent exposure.[4] |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | ❗ | Vapors or splashes can cause significant eye damage. Safety goggles or a face shield are essential.[4] |
| STOT, single exposure (Category 3) | H335: May cause respiratory irritation | ❗ | Inhalation of dust or vapors is a key risk. All handling and waste consolidation must occur in a certified chemical fume hood.[4][5] |
Part 2: Personal Protective Equipment (PPE) Mandates
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the hazard assessment.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and changed immediately if contamination occurs.[4][6]
-
Eye/Face Protection: Use safety glasses with side shields or, for greater protection against splashes, chemical splash goggles.[1][4]
-
Skin and Body Protection: A standard laboratory coat is required to protect clothing and skin. An impervious apron may be necessary for bulk handling.[1][7]
-
Respiratory Protection: All handling of this compound, especially the generation and consolidation of waste, must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.[1][7]
Part 3: Step-by-Step Waste Disposal Protocol
The following protocol provides a systematic approach to ensure that waste is handled safely and in accordance with regulatory standards set by the EPA and OSHA.[8][9]
Step 1: Waste Identification and Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate cost-effective, compliant disposal.[10]
-
Designate as Hazardous: Treat all waste streams containing this compound as hazardous waste.[11] This includes stock reagent, reaction mixtures, contaminated solvents, and solid materials (e.g., gloves, weigh boats, paper towels).
-
Avoid Mixing: Never mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents and strong acids.[12]
-
Segregate Waste Types:
-
Liquid Waste: Collect in a dedicated, compatible container. If dissolved in a solvent, segregate based on solvent type (e.g., halogenated vs. non-halogenated), as this can significantly impact disposal costs and methods.[13]
-
Solid Waste: Collect contaminated solids (gloves, absorbent pads, etc.) in a separate, clearly marked, sealable bag or container.[1]
-
Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container.
-
Step 2: Waste Containerization
Container integrity is crucial for preventing leaks and ensuring safe storage.[8]
-
Select a Compatible Container: Use a container made of a material chemically compatible with pyridine-based compounds (e.g., glass or high-density polyethylene). The container must be in good condition with no damage or leaks.[8]
-
Keep Closed: The waste container must be securely closed at all times, except when actively adding waste.[10][13] This minimizes the release of vapors and prevents spills.
-
Use Secondary Containment: Store the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[7]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Immediate Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[7]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 4: Temporary Storage (Satellite Accumulation Area)
Laboratories must accumulate waste at or near the point of generation.[8]
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Control: The SAA must be under the control of laboratory personnel.
-
Safety: The storage area should be away from heat, sparks, or open flames and separate from incompatible materials.[7]
Step 5: Final Disposal
The final step is the transfer of waste to a certified professional.
-
Institutional EHS: When the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department.
-
Arrange Pickup: Schedule a pickup for your properly containerized and labeled hazardous waste. Do not attempt to transport or dispose of the waste yourself. Only licensed hazardous waste disposal companies are permitted to handle the final treatment and disposal.[7][14]
Part 4: Spill and Emergency Management
Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[11][13]
-
Small Spills (Manageable within a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[1]
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place the collected material into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (Outside a fume hood or unmanageable):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify colleagues and your supervisor.
-
Isolate: If safe to do so, close the door to the affected area to contain vapors.
-
Contact Emergency Services: Contact your institution's EHS or emergency response team immediately.[1]
-
Part 5: Disposal Decision Workflow
The following workflow provides a visual guide to the decision-making process for managing waste generated from this compound.
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A Researcher's Guide to the Safe Handling of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1000342-93-6). While comprehensive toxicological data for this specific compound is limited, this guide synthesizes information from safety data sheets of structurally similar compounds, such as its isomer 2-Methyl-1H-pyrrolo[2,3-b]pyridine, and established protocols for handling heterocyclic amines to ensure a robust framework for laboratory safety.
Hazard Profile and Risk Assessment
This compound, a member of the pyrrolopyridine class of compounds, should be handled with care. Based on the hazard classification of its isomer, 2-Methyl-1H-pyrrolo[2,3-b]pyridine, we can anticipate a similar hazard profile.[1][2]
Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
Given these potential hazards, a thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of material being handled, the potential for aerosol or dust generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[2][3] | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Laboratory coat.[4] | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for dusts may be necessary.[3][4] |
| Solution Preparation | Tightly fitting safety goggles with side-shields or a face shield.[4] | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Laboratory coat.[4] | Perform in a well-ventilated area, preferably a chemical fume hood.[4][5] |
| Running Reactions | Tightly fitting safety goggles with side-shields.[2][3] | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Laboratory coat. Consider a chemically resistant apron for larger scale work. | Operations should be conducted in a chemical fume hood.[5] |
| Handling Spills | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[6] | A full-face respirator may be required depending on the spill size and potential for vapor/aerosol generation.[2][3] |
The following diagram illustrates the decision-making process for PPE selection based on the operational context.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A clear and logical plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep it away from strong oxidizing agents and sources of ignition.[5][8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Safe Handling Procedures
-
Preparation: Before starting any work, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Have a spill kit and emergency contact information readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If handling the solid form, weigh the required amount in a chemical fume hood to minimize inhalation of dust. Use non-sparking tools.[2][7]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.[9] Ensure the container is clearly labeled with the chemical name, concentration, solvent, and appropriate hazard symbols.
-
Reactions: Conduct all reactions within a chemical fume hood. Use appropriate temperature and pressure monitoring and control measures.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate all surfaces and equipment.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread dust or vapors.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5][10]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][10]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[10]
Step-by-Step Disposal Protocol:
-
Segregation: Segregate waste into clearly labeled containers for solids, liquids, and sharps.[10]
-
Containerization: Use appropriate, sealed, and chemically compatible containers for waste collection.[10] Keep containers closed except when adding waste.[10]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound waste," and any other relevant hazard information.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: The primary recommended method for disposal is through a licensed chemical destruction facility.[3] Controlled incineration is often the preferred method.[3] Do not dispose of this chemical down the drain or in regular trash.[5][10]
The following diagram outlines the disposal workflow.
Caption: Disposal workflow for this compound waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and Environmental Health and Safety department for any additional requirements.
References
- BenchChem. (2025). Navigating the Disposal of 1H-pyrrolo[2,3-b]pyridin-3-amine: A Step-by-Step Guide. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
- MedchemExpress. (2025). Safety Data Sheet: 2-Methyl-1H-pyrrolo[2,3-b]pyridine. MedchemExpress.com.
- Avantor Performance Materials, Inc. (2011).
- Fisher Scientific. (2024).
- ChemicalBook. (2025).
- American Chemistry Council. (n.d.). Protective Equipment. American Chemistry Council.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: N-methyl-2-pyrrolidone. Sigma-Aldrich.
- CymitQuimica. (2024). Safety Data Sheet: 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. CymitQuimica.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Humic acids. Fisher Scientific.
- TargetMol. (2025).
- EGE Products. (n.d.).
- National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- TargetMol. (2025). Safety Data Sheet: 5-Br-4-Cl-Pyrrolo-pyroxypyridine. TargetMol.
- BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. BenchChem.
- Syngenta Biologicals. (2010). SAFETY DATA SHEET: HUMIC 80. Syngenta Biologicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

